(S)-3-Amino-4-hydroxybutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937030 | |
| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16504-57-7 | |
| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16504-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-beta-Homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AF4296K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Amino-4-hydroxybutanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known by synonyms such as GABOB and D-beta-homoserine, is a naturally occurring beta-amino acid and a derivative of serine.[1][2] This compound has garnered significant interest within the scientific community, particularly for its neurological activity as an anticonvulsant.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a chiral molecule characterized by a four-carbon backbone containing a carboxylic acid group, an amino group at the beta position (C3), and a primary alcohol at the C4 position. The (S)-stereochemistry at the chiral center is crucial for its biological activity.
Structure
The chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [2][4] |
| Molecular Weight | 119.12 g/mol | [2][4] |
| Melting Point | 207-212 °C | [5] |
| Boiling Point (Predicted) | 374.5 ± 32.0 °C at 760 mmHg | [4] |
| pKa (Predicted) | 4.04 ± 0.10 | [3] |
| Solubility | Soluble in water | [1] |
| Appearance | White to light yellow crystal powder | [3] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (600 MHz, D₂O) | δ 2.44 (d, J = 6.6 Hz, 2H), 3.18 (dd, J = 13.2, 3.0 Hz, 1H), 3.97 (dd, J = 13.2, 9.6 Hz, 1H), 4.19-4.23 (m, 1H) |
| ¹³C NMR (150 MHz, D₂O) | δ 42.3, 44.1, 65.5, 178.6 |
| HRMS (ESI) | m/z [M + Na]⁺ calculated for C₄H₉NNaO₃: 142.0480; found: 142.0462 |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. One common method involves the use of a chiral precursor to ensure the desired stereochemistry. A representative multi-step synthesis is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Methodologies:
A common starting material for the asymmetric synthesis is (S)-malic acid. The synthesis generally proceeds through the following key steps:
-
Protection of the Hydroxyl and Carboxyl Groups: The hydroxyl and the non-target carboxyl group of (S)-malic acid are protected to prevent unwanted side reactions. This can be achieved using standard protecting groups.
-
Selective Reduction: The unprotected carboxyl group is selectively reduced to a primary alcohol.
-
Introduction of the Amino Group: The protected hydroxyl group is converted into a leaving group, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the azide yields the primary amine.
-
Deprotection: All protecting groups are removed under appropriate conditions to yield this compound.
It is crucial to consult specific literature for detailed reaction conditions, reagents, and purification methods as variations exist.
Biological Activity and Signaling Pathways
This compound is recognized for its biological activity, primarily as an anticonvulsant.[3] This activity is attributed to its interaction with GABA receptors.
Interaction with GABA Receptors
The primary mechanism of action for this compound involves its binding to GABAB receptors.[3] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to GABAB receptors, this compound can modulate neuronal excitability, leading to its anticonvulsant effects.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of the GABAB receptor.
Conclusion
This compound is a compound with significant potential in neuroscience and drug development. Its well-defined chemical structure and properties, coupled with its specific biological activity at the GABAB receptor, make it a valuable molecule for further investigation. The synthetic methodologies, while requiring careful stereochemical control, are accessible. This guide provides a foundational understanding for researchers and professionals working with this intriguing amino acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. (3S)-3-Amino-4-hydroxybutanoic acid | C4H9NO3 | CID 1502045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (S)-(+)-4-Amino-3-hydroxybutyric acid 97 7013-05-0 [sigmaaldrich.com]
Enantioselective Synthesis of 3-Amino-4-hydroxybutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 3-amino-4-hydroxybutanoic acid (GABOB), a valuable chiral building block and a modulator of γ-aminobutyric acid (GABA) receptors. This document details established synthetic routes, including chiral pool synthesis and chemoenzymatic methods, presenting detailed experimental protocols and quantitative data to facilitate comparison and implementation.
Introduction
3-Amino-4-hydroxybutanoic acid, also known as γ-amino-β-hydroxybutyric acid (GABOB), is a naturally occurring amino acid that acts as a modulator of GABA receptors in the central nervous system. Specifically, it interacts with GABAA, GABAB, and GABAC receptors. The biological activity of GABOB is stereospecific, with the (R)-enantiomer generally exhibiting higher potency. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-GABOB is of significant interest for neuroscience research and the development of novel therapeutics.
This guide explores two primary strategies for the enantioselective synthesis of GABOB: the use of readily available chiral starting materials (chiral pool synthesis) and the application of biocatalysis for stereoselective transformations (chemoenzymatic synthesis).
Biological Context: GABAB Receptor Signaling Pathway
GABOB exerts its biological effects primarily through the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission. The activation of the GABAB receptor by an agonist like GABOB initiates a signaling cascade that modulates neuronal excitability.
Enantioselective Synthetic Strategies
Chiral Pool Synthesis from D- and L-Arabinose
This strategy utilizes the inherent chirality of carbohydrates to construct the stereocenters of GABOB. D-Arabinose is the precursor for (S)-(+)-GABOB, while L-arabinose yields (R)-(-)-GABOB. The overall yield for this multi-step synthesis is approximately 58% from the dibromoester intermediate.[1]
Step 1: Methyl 2,4-dibromo-2,4-dideoxy-D-threonate [1]
-
Potassium D-erythronate (prepared from D-arabinose) (20 g) is stirred with a 32% solution of hydrogen bromide in acetic acid (140 ml) for 24 hours at room temperature.
-
Methanol (B129727) (500 ml) is added, and the mixture is kept overnight.
-
The precipitated potassium bromide is filtered off, and the solution is evaporated.
-
The residue is boiled in methanol (200 ml) for 2 hours, and the methanol is evaporated.
-
The residue is dissolved in ethyl acetate (B1210297) (100 ml), washed twice with water, dried, and evaporated to give the crude product.
-
Recrystallization from ether-pentane yields the pure product.
Step 2: Methyl (S)-4-bromo-3-hydroxybutanoate [1]
-
The dibromoester (8.0 g) in ethyl acetate (80 ml) and acetic acid (8 ml) is treated with hydrogen at 1 atm in the presence of anhydrous sodium acetate (8.0 g) and 5% palladium on carbon (500 mg).
-
After approximately 1 hour (consumption of 1 molar equivalent of hydrogen), the mixture is filtered.
-
The solution is washed with aqueous sodium hydrogencarbonate, dried, and evaporated to give the product as a colorless liquid.
Step 3: (S)-(+)-4-Amino-3-hydroxybutanoic acid (GABOB) [1]
-
The bromoester from the previous step is reacted with sodium azide in dimethylformamide to give the corresponding azide.
-
The azide is then hydrogenated in an acidic solution in the presence of a platinum catalyst to yield the aminoester.
-
The crude aminoester is hydrolyzed and purified on an ion-exchange resin (Amberlite IR-120, H⁺ form). The column is eluted with water until neutral, followed by 10% aqueous ammonia (B1221849) to elute the product.
Chemoenzymatic Synthesis
This approach leverages the high stereoselectivity of enzymes to create the desired chiral center. A particularly efficient method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase. By selecting the appropriate enzyme, both (R)- and (S)-enantiomers of the key intermediate, ethyl 4-chloro-3-hydroxybutyrate (CHBE), can be produced with excellent enantiomeric excess. The subsequent chemical steps convert CHBE into the target GABOB enantiomer.
Step 1: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) [2]
-
A stereoselective carbonyl reductase, such as BgADH3 from Burkholderia gladioli, is used for the asymmetric reduction of COBE.
-
An enzyme-coupled cofactor recycling system is employed using co-expressed glucose dehydrogenase (GDH) to regenerate NADPH in situ.
-
The reaction is typically performed in a biphasic system (e.g., aqueous/octanol) to overcome the poor solubility and instability of the substrate.
-
A fed-batch strategy for the substrate is used to achieve high concentrations of the product.
-
The product, (R)-CHBE, is obtained with >99.9% enantiomeric excess.
Step 2: Ethyl (R)-4-azido-3-hydroxybutanoate
-
(R)-CHBE is dissolved in dimethylformamide (DMF), and sodium azide is added.
-
The reaction mixture is heated to allow for the displacement of the chloride with the azide.
-
After completion, the reaction is worked up by extraction to isolate the azido (B1232118) ester.
Step 3: (R)-(-)-GABOB [3]
-
The ethyl (R)-4-azido-3-hydroxybutanoate is hydrolyzed to the corresponding carboxylic acid.
-
The resulting azido acid is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the azide group to the primary amine, yielding the final product, (R)-(-)-GABOB.
Quantitative Data Summary
The following tables summarize the quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies and stereoselectivities.
Table 1: Chiral Pool Synthesis of GABOB from Arabinose
| Step | Starting Material | Product | Yield | Reference |
| Dibromination/Esterification | Potassium D-erythronate | Methyl 2,4-dibromo-2,4-dideoxy-D-threonate | 76% | [1] |
| Selective Hydrogenolysis | Dibromoester | Methyl (S)-4-bromo-3-hydroxybutanoate | ~85% | [1] |
| Azidation, Hydrogenation, and Hydrolysis | Bromoester | (S)-(+)-GABOB | 58% | [1] |
Table 2: Chemoenzymatic Synthesis of GABOB
| Step | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | COBE | (R)-CHBE | High | >99.9% | [2] |
| Conversion of (R)-CHBE to (R)-GABOB | (R)-CHBE | (R)-(-)-GABOB | ~50% (overall) | Optically Pure | [3] |
Conclusion
The enantioselective synthesis of 3-amino-4-hydroxybutanoic acid can be effectively achieved through several distinct strategies. The chiral pool synthesis, starting from readily available and inexpensive carbohydrates like arabinose, offers a reliable route to optically pure GABOB, although it involves multiple steps. Chemoenzymatic methods, particularly those employing stereoselective carbonyl reductases, provide an elegant and highly efficient alternative, delivering the key chiral intermediate with near-perfect enantioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials and specialized enzymes, desired scale of production, and the specific enantiomer required. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable methodology for their specific needs in the fields of medicinal chemistry, pharmacology, and drug development.
References
Spectroscopic Analysis of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known as GABOB, is a naturally occurring beta-amino acid and a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its presence in the brain and its potential pharmacological activities, including anticonvulsant properties, have made it a molecule of interest in neuroscience and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers in its identification, characterization, and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While detailed experimental spectra for this compound are not widely published, certificates of analysis for commercially available standards confirm that the ¹H NMR spectrum is consistent with its chemical structure, with a purity of 97.0% determined by NMR[1].
Predicted ¹H NMR Spectral Data
Based on the structure of this compound, the following ¹H NMR chemical shifts, multiplicities, and coupling constants can be predicted. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and other experimental conditions.
Structure and Proton Numbering:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.3 - 2.6 | dd | J(H2a, H2b) ≈ 15-17, J(H2, H3) ≈ 5-7 |
| H-3 | 3.8 - 4.1 | m | - |
| H-4 | 3.5 - 3.8 | dd | J(H4a, H4b) ≈ 12-14, J(H4, H3) ≈ 4-6 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are listed below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 175 - 180 |
| C-2 (-CH2-) | 38 - 42 |
| C-3 (-CH-) | 50 - 55 |
| C-4 (-CH2-) | 63 - 67 |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
The exact mass of this compound (C₄H₉NO₃) is 119.05824 g/mol [2].
LC-MS/MS Fragmentation Data
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) data provides valuable information on the fragmentation pattern of the molecule, aiding in its structural confirmation.
Positive Ion Mode ([M+H]⁺)
-
Precursor Ion (m/z): 120.06604[2]
| Fragment Ion (m/z) | Relative Abundance | Possible Fragment |
| 102.0553 | High | [M+H - H₂O]⁺ |
| 84.0444 | Medium | [M+H - H₂O - H₂O]⁺ or [M+H - COOH]⁺ |
| 60.0456 | High | [CH₄NO]⁺ |
Negative Ion Mode ([M-H]⁻)
-
Precursor Ion (m/z): 118.05044[2]
| Fragment Ion (m/z) | Relative Abundance | Possible Fragment |
| 100.0403 | Low | [M-H - H₂O]⁻ |
| 72.0472 | Low | [C₃H₆NO]⁻ |
Experimental Protocols
NMR Spectroscopy Sample Preparation and Acquisition (General Protocol)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH₂, -COOH).
-
Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Mass Spectrometry (LC-MS/MS) (General Protocol)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to working concentrations (e.g., 1-10 µg/mL) with the initial mobile phase.
-
Chromatographic Separation:
-
Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of this polar analyte.
-
Mobile Phase: A typical mobile phase gradient would start with a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and gradually increase the aqueous portion.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis: Perform full scan analysis to identify the precursor ions ([M+H]⁺ and [M-H]⁻).
-
Tandem MS (MS/MS): Select the precursor ions for collision-induced dissociation (CID) to generate fragment ions. Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Diagrams
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data to Structural Information
Caption: How different spectroscopic data contribute to structural elucidation.
Metabolic Pathway of GABOB Formation
References
The Pivotal Role of γ-Aminobutyric Acid (GABA) in Plant Biology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Aminobutyric acid (GABA), a four-carbon non-proteinogenic amino acid, has emerged from its recognized role as a primary metabolite to a key signaling molecule in plants. It is integral to a multitude of physiological processes, including nitrogen metabolism, pH regulation, and developmental control. Crucially, GABA plays a significant role in mediating plant responses to a wide array of biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biological functions of GABA and its analogs in plants. It summarizes key quantitative data, details experimental protocols for GABA research, and presents critical signaling pathways and experimental workflows through visual diagrams to facilitate a comprehensive understanding for research and development applications.
Core Biological Functions of GABA in Plants
GABA's functions in plants are diverse, spanning from fundamental metabolic activities to intricate signaling roles that govern growth, development, and stress adaptation.
Metabolic Hub: The GABA Shunt
The primary metabolic pathway for GABA in plants is the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle.[1][2] This pathway is not only crucial for carbon and nitrogen balance but also serves as a nexus between amino acid metabolism and energy production.[2][3]
The GABA shunt consists of three key enzymatic steps:
-
GABA Synthesis: Glutamate is decarboxylated by glutamate decarboxylase (GAD) in the cytosol to produce GABA. This step is often regulated by cytosolic pH and calcium levels.[4][5]
-
GABA Transamination: In the mitochondria, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde (SSA).[4]
-
SSA Oxidation: Succinic semialdehyde dehydrogenase (SSADH) oxidizes SSA to succinate, which then enters the TCA cycle.[2]
An alternative pathway for GABA synthesis involves the degradation of polyamines.[1]
A Key Player in Stress Response
A hallmark of GABA in plants is its rapid accumulation in response to a variety of environmental stressors, including:
-
Abiotic Stresses: Salinity, drought, extreme temperatures, hypoxia, and heavy metal toxicity.[1][6]
-
Biotic Stresses: Pathogen infection and insect herbivory.[1][3]
This accumulation is a critical component of the plant's defense and adaptation strategy. Exogenous application of GABA has been shown to enhance tolerance to these stresses.[7][8]
Signaling Molecule
Beyond its metabolic functions, GABA acts as a signaling molecule in plants.[9][10] It is involved in regulating:
-
Stomatal Movement: GABA can inhibit ion channels in guard cells, leading to stomatal closure and reduced water loss, thereby improving drought tolerance.[1][6]
-
Pollen Tube Guidance: A GABA gradient in the pistil guides the pollen tube towards the ovule for successful fertilization.[3]
-
Plant Development: GABA influences root growth, fruit ripening, and seed germination.[3][11]
Recent research has identified putative GABA receptors in plants, such as the Aluminum-Activated Malate Transporter (ALMT) proteins, which are inhibited by GABA, providing a mechanism for its signaling role.[10][12][13]
Quantitative Analysis of GABA Accumulation Under Stress
The following tables summarize the quantitative changes in GABA concentrations in various plant species under different abiotic stress conditions.
Table 1: GABA Concentration in Plants Under Salt Stress
| Plant Species | Tissue | Salt Stress Condition | GABA Concentration (Control) | GABA Concentration (Stressed) | Fold Increase | Reference |
| Arabidopsis thaliana | Seedlings | 150 mmol·L⁻¹ NaCl | ~0.1 µmol·g⁻¹ FW | ~2.0 µmol·g⁻¹ FW | ~20 | [11] |
| Oryza sativa (Rice) | Seedlings | 150 mM NaCl (6 h) | ~1.5 nmol·mg⁻¹ FW | ~4.5 nmol·mg⁻¹ FW | 3 | [12] |
| Solanum lycopersicum (Tomato) | Leaves | 175 mmol·L⁻¹ NaCl (4 d) | ~0.4 µmol·g⁻¹ FW | ~1.2 µmol·g⁻¹ FW | 3 | [11] |
| Zea mays (Maize) | Seedlings | 150 mM NaCl | Not specified | Significantly increased | - | [3] |
Table 2: GABA Concentration in Plants Under Drought Stress
| Plant Species | Tissue | Drought Stress Condition | GABA Concentration (Control) | GABA Concentration (Stressed) | Fold Increase | Reference |
| Oryza sativa (Rice) | Seedlings | Air-drying (24 h) | ~1.5 nmol·mg⁻¹ FW | ~6.0 nmol·mg⁻¹ FW | 4 | [12] |
| Triticum aestivum (Wheat) | Seedlings | PEG-induced | Not specified | Significantly increased | - | [14] |
| Phaseolus vulgaris | Leaves | Water withholding | Not specified | Significantly increased | - | [15] |
Table 3: GABA Concentration in Plants Under Heat Stress
| Plant Species | Tissue | Heat Stress Condition | GABA Concentration (Control) | GABA Concentration (Stressed) | Fold Increase | Reference |
| Agrostis stolonifera (Creeping Bentgrass) | Leaves | 35/30 °C (day/night) | ~1.5 µmol·g⁻¹ DW | ~3.3 µmol·g⁻¹ DW | 2.2 | [5] |
| Arabidopsis thaliana | Seedlings | High light + Heat | Not specified | Significantly increased | - | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in GABA research.
Quantification of GABA Content
Method 1: High-Performance Liquid Chromatography (HPLC)
This method involves pre-column derivatization of GABA followed by HPLC analysis.
-
Sample Extraction:
-
Homogenize 0.1 g of plant tissue in 1 mL of 80% ethanol (B145695).
-
Centrifuge at 12,000 x g for 10 min at 4°C.
-
Collect the supernatant. Repeat the extraction with the pellet and combine the supernatants.
-
Evaporate the ethanol from the supernatant and resuspend the residue in 1 mL of deionized water.
-
-
Derivatization (with Dansyl Chloride):
-
Mix 100 µL of the sample extract with 900 µL of 0.1 M sodium bicarbonate buffer (pH 8.7).
-
Add 1 mL of dansyl chloride solution (5 mg/mL in acetone).
-
Incubate the mixture at 55°C for 1 hour.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1 M sodium acetate (B1210297) buffer) and solvent B (e.g., acetonitrile).
-
Detect the derivatized GABA using a fluorescence or UV detector.
-
Quantify GABA by comparing the peak area with that of a standard curve prepared with known concentrations of GABA.[17]
-
Method 2: Enzymatic Assay Kit
Commercially available kits provide a simpler and often high-throughput method for GABA quantification. These kits typically use a series of enzymatic reactions that lead to the production of a colored or fluorescent product, which is proportional to the GABA concentration.[1][2]
Glutamate Decarboxylase (GAD) Activity Assay
Method: Fluorometric Assay
This assay measures the production of a fluorescent product linked to GAD activity.
-
Enzyme Extraction:
-
Homogenize ~25 mg of plant tissue in 500 µL of ice-cold GAD Assay Buffer.
-
Keep on ice for 10 min.
-
Centrifuge at 10,000 x g for 20 min at 4°C and collect the supernatant.
-
Use a 10 kDa spin column to remove small interfering molecules.
-
-
Assay Procedure (based on a commercial kit):
-
Prepare a reaction mixture containing the enzyme extract, GAD substrate, and a developer solution.
-
Incubate at 37°C and measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm).
-
Calculate GAD activity based on the rate of fluorescence increase compared to a standard curve. One unit of GAD activity is typically defined as the amount of enzyme that generates 1.0 µmol of product per minute at a specific pH and temperature.[18]
-
Exogenous Application of GABA
This protocol describes the application of GABA to plants to study its effects on growth and stress tolerance.
-
Preparation of GABA Solution:
-
Dissolve GABA in distilled water to the desired concentration (e.g., 0.5 mM, 1 mM, 5 mM). Adjust the pH if necessary.
-
-
Application Methods:
-
Foliar Spray: Spray the GABA solution onto the leaves until runoff. A surfactant may be added to improve leaf coverage.
-
Root Drenching: Apply a known volume of the GABA solution to the soil or hydroponic medium around the plant roots.
-
-
Experimental Design:
Conclusion and Future Perspectives
GABA stands as a multifaceted molecule in plant biology, with established roles in metabolism and a rapidly expanding portfolio as a critical signaling agent. Its function in mediating stress tolerance presents significant opportunities for agricultural applications, including the development of novel biostimulants and the engineering of stress-resilient crops. Future research should focus on further elucidating the components of the GABA signaling pathway, including the definitive identification and characterization of its receptors and downstream targets. A deeper understanding of the crosstalk between GABA and other signaling molecules, such as hormones and reactive oxygen species, will also be crucial. The methodologies and data presented in this guide provide a solid foundation for researchers to explore these exciting frontiers in plant science.
References
- 1. An Enzyme Assay Kit for GABA Quantification in Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 2. An Enzyme Assay Kit for GABA Quantification in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA and Drought Stress [iris.unicampania.it]
- 5. Regulation of Heat Shock Factor Pathways by γ-aminobutyric Acid (GABA) Associated with Thermotolerance of Creeping Bentgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Endogenous γ-Aminobutyric Acid Accumulation Enhances Salinity Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-aminobutyric acid (GABA) alleviates salt damage in tomato by modulating Na+ uptake, the GAD gene, amino acid synthesis and reactive oxygen species metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GABA Application Enhances Drought Stress Tolerance in Wheat Seedlings (Triticum aestivum L.) | MDPI [mdpi.com]
- 15. GABA: A Key Player in Drought Stress Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. abcam.com [abcam.com]
- 19. Exogenous Gamma-Aminobutyric Acid Application Induced Modulations in the Performance of Aromatic Rice Under Lead Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Exogenous γ-aminobutyric Acid (GABA) Application Improved Early Growth, Net Photosynthesis, and Associated Physio-Biochemical Events in Maize [frontiersin.org]
(S)-3-Amino-4-hydroxybutanoic Acid: A Serine-Derived Modulator of GABAergic Neurotransmission
(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-γ-amino-β-hydroxybutyric acid ((S)-(+)-GABOB), is a naturally occurring beta-amino acid that is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a derivative of the proteinogenic amino acid L-serine, this compound holds significant interest in the fields of neuroscience and drug development due to its stereoselective interactions with GABA receptors, key players in regulating neuronal excitability. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from serine precursors, its biological activity at GABA receptors, and the signaling pathways it modulates. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate further research and development in this area.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid |
| Synonyms | (S)-(+)-GABOB, D-GABOB, (-)-3-Amino-4-hydroxybutyric acid |
| CAS Number | 16504-57-7 |
| Appearance | White to light yellow crystal powder |
| Melting Point | 207-212 °C |
| Optical Rotation | [α]20/D +20.0°, c = 1.7 in H₂O |
Biological Activity and Pharmacology
This compound and its enantiomer, (R)-3-Amino-4-hydroxybutanoic acid, exhibit distinct pharmacological profiles at GABA receptors. These receptors are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.
The enantiomers of GABOB display stereoselectivity in their actions. This compound is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor.[1] In contrast, its enantiomer, (R)-(-)-GABOB, is a more potent agonist at GABA-B and GABA-C receptors.[1] The racemic mixture of GABOB is utilized as an anticonvulsant in the treatment of epilepsy.[1]
Quantitative Analysis of Receptor Affinity
The following table summarizes the reported EC₅₀ and IC₅₀ values for the enantiomers of GABOB at different GABA receptors. This data highlights the stereoselective nature of their interactions.
| Compound | Receptor | Action | EC₅₀/IC₅₀ (µM) |
| This compound | GABA-A | Agonist | - |
| GABA-B | Partial Agonist | - | |
| GABA-C (ρ1 wild-type) | Full Agonist | 45 | |
| GABA-C (ρ1 T244S mutant) | Competitive Antagonist | IC₅₀ = 417.4 | |
| (R)-3-Amino-4-hydroxybutanoic acid | GABA-A | - | - |
| GABA-B | Agonist | - | |
| GABA-C (ρ1 wild-type) | Full Agonist | 19 | |
| GABA-C (ρ1 T244S mutant) | Weak Partial Agonist | - |
Note: Data is compiled from various sources and experimental conditions may vary. The affinity of (S)-(+)-GABOB is reportedly higher than that of (R)-(-)-GABOB at GABA-A receptors, while the reverse is true for GABA-B and GABA-C receptors.[1]
Pharmacokinetics (ADME Profile)
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited. However, studies on the structurally similar compound, γ-hydroxybutyric acid (GHB), indicate dose-dependent and nonlinear pharmacokinetics due to saturable absorption, metabolism, and renal reabsorption.[2] GHB is a substrate for monocarboxylate transporters, which are key determinants of its absorption and distribution.[2] It is plausible that this compound shares some of these pharmacokinetic characteristics. Further research is required to fully elucidate the ADME profile of GABOB and its enantiomers.
GABA-B Receptor Signaling Pathway
This compound exerts part of its biological effects through the modulation of the GABA-B receptor signaling pathway. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.
Upon agonist binding, the GABA-B receptor, a heterodimer of GABAB1 and GABAB2 subunits, activates pertussis toxin-sensitive Gi/o-type G-proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit has dual effects on ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. Concurrently, it inhibits voltage-gated calcium channels (N-type and P/Q-type) at presynaptic terminals, which reduces neurotransmitter release.
The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: GABA-B Receptor Signaling Pathway
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through various strategies, including chemical and chemoenzymatic methods, often starting from chiral precursors. While a direct synthesis from L-serine is conceptually straightforward, multi-step sequences involving protection and functional group manipulations are typically required.
Conceptual Experimental Workflow from (S)-Serine
The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from (S)-serine. This pathway involves the protection of the amino and carboxyl groups of serine, followed by reduction of the protected carboxyl group to a primary alcohol, conversion to a suitable leaving group, displacement with a cyanide nucleophile, and subsequent hydrolysis.
Caption: Conceptual Synthesis Workflow from (S)-Serine
Detailed Experimental Protocol: Enantiospecific Synthesis from (S)-Serine Derivative
The following protocol is adapted from a reported synthesis of a related β-amino acid and outlines the key steps for the preparation of this compound from (S)-serine methyl ester hydrochloride. This multi-step synthesis involves protection of the amino and hydroxyl groups, conversion to an aziridine intermediate, and subsequent ring-opening and functional group manipulations.
Materials:
-
(S)-Serine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
(2,4,5-Trifluorophenyl)magnesium bromide (as a representative carbon nucleophile for the conceptual step)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Boc Protection of (S)-Serine Methyl Ester:
-
To a solution of (S)-serine methyl ester hydrochloride in DCM, add Et₃N at 0 °C.
-
Add a solution of Boc₂O in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(S)-serine methyl ester.
-
-
O-Protection and Aziridine Formation (Conceptual two-step process):
-
O-Tosylation: To a solution of N-Boc-(S)-serine methyl ester in THF at 0 °C, add NaH portion-wise.
-
Add TsCl and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Aziridine Formation: The crude O-tosylated product can be treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the corresponding N-Boc-protected (R)-aziridine-2-carboxylate methyl ester.
-
-
Reduction of the Ester:
-
The aziridine ester is then reduced to the corresponding primary alcohol, N-Boc-(R)-aziridin-2-ylmethanol, using a suitable reducing agent like lithium borohydride (B1222165) (LiBH₄).
-
-
Ring Opening of the Aziridine:
-
The protected aziridinemethanol is reacted with a Grignard reagent, such as (2,4,5-trifluorophenyl)magnesium bromide, in the presence of a copper catalyst. This step introduces a carbon-carbon bond at the C3 position. This step is illustrative for the synthesis of a related compound and would need to be adapted for the synthesis of GABOB, for instance, by using a protected one-carbon nucleophile.
-
-
Subsequent Transformations and Deprotection:
-
The resulting amino alcohol would then undergo a series of transformations, including oxidation of the newly introduced carbon to a carboxylic acid and removal of all protecting groups (Boc and any others) under acidic conditions (e.g., with HCl) to yield the final product, this compound.
-
Disclaimer: This protocol is a conceptual adaptation and requires optimization and verification in a laboratory setting. The specific reagents and reaction conditions for each step would need to be carefully determined.
Conclusion
This compound represents a fascinating molecule at the interface of amino acid chemistry and neuropharmacology. Its structural relationship to serine provides a basis for its chiral synthesis, and its stereoselective interactions with GABA receptors underscore its potential as a modulator of inhibitory neurotransmission. This technical guide has provided a foundational overview of its synthesis, biological activity, and relevant signaling pathways. Further research into detailed pharmacokinetic profiling and the development of more efficient and direct synthetic routes from serine will be crucial for fully realizing the therapeutic potential of this and related compounds. The provided data, protocols, and diagrams are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of GABAergic signaling and developing novel therapeutics for neurological disorders.
References
Physicochemical Properties of 3-Amino-4-hydroxybutanoic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybutanoic acid, a gamma-amino acid derivative, exists as a pair of enantiomers: (3R)-3-amino-4-hydroxybutanoic acid and (3S)-3-amino-4-hydroxybutanoic acid. These isomers are of significant interest in neuroscience and drug development due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Their interaction with GABA receptors, particularly GABAA and GABAB receptors, makes them valuable tools for studying receptor pharmacology and potential therapeutic agents for neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, detailed experimental protocols for their analysis, and insights into their relevant biological pathways.
Physicochemical Properties
The distinct stereochemistry of the (R)- and (S)-isomers of 3-amino-4-hydroxybutanoic acid gives rise to differences in their physical and biological properties. A summary of their key physicochemical characteristics is presented below.
| Property | (3R)-3-amino-4-hydroxybutanoic acid | (3S)-3-amino-4-hydroxybutanoic acid |
| Molecular Formula | C₄H₉NO₃[1] | C₄H₉NO₃[2] |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [2] |
| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid[1] | (3S)-3-amino-4-hydroxybutanoic acid[2] |
| CAS Number | 16504-56-6 | 16504-57-7[2] |
| Melting Point | 213-215 °C (decomposition)[3] | Varies (e.g., 200-202 °C) |
| Solubility | Soluble in PBS (pH 7.2): 10 mg/mL | Soluble in H₂O: 16.67 mg/mL (with sonication) |
| pKa (estimated) | Carboxyl group: ~3.5-4.5; Amino group: ~9.0-10.0 | Carboxyl group: ~3.5-4.5; Amino group: ~9.0-10.0 |
| Optical Rotation [α]D | -20.5° (c=2.08, H₂O)[3] | Not consistently reported |
Experimental Protocols
Synthesis of (3R)- and (3S)-3-Amino-4-hydroxybutanoic Acid
The enantioselective synthesis of 3-amino-4-hydroxybutanoic acid isomers can be achieved through various stereospecific routes, often starting from chiral precursors. A common strategy involves the use of readily available chiral synthons like hydroxyproline (B1673980) or malic acid.
Example Synthesis of (R)-4-amino-3-hydroxybutyric acid from (2S, 4R)-4-hydroxyproline methyl ester hydrochloride[3]:
-
Preparation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester:
-
Treat dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride with a solution of sodium methoxide (B1231860) in methanol.
-
Concentrate the resulting suspension.
-
The residue is then treated with t-butyl hypochlorite (B82951) and triethylamine (B128534) in a suitable solvent like absolute tetrahydrofuran.
-
After the reaction, separate the deposited salts and concentrate the filtrate to obtain the crude pyrroline (B1223166) ester as an oil.
-
-
Formation of (R)-4-hydroxy-2-pyrrolidone:
-
Take up the crude pyrroline ester in an aqueous sodium hydroxide (B78521) solution.
-
React with an aqueous solution of hydrogen peroxide.
-
Slowly add a mineral acid (e.g., sulfuric or hydrochloric acid).
-
-
Hydrolysis to (R)-4-amino-3-hydroxybutyric acid:
-
Heat the (R)-4-hydroxy-2-pyrrolidone in a 4N hydrochloric acid solution under reflux for several hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product using an ion-exchange resin, eluting with an aqueous ammonia (B1221849) solution.
-
Recrystallize the residue from a water/ethanol mixture to obtain pure (R)-4-amino-3-hydroxybutyric acid[3].
-
A similar multi-step synthesis for both S- and R-isomers of the related 4-amino-3-hydroxybutyric acid (GABOB) has been described starting from D- and L-arabinose, respectively[9]. This process involves the formation of bromodeoxy derivatives followed by azidation, hydrogenation, and hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and determination of the diastereomeric ratio of chiral molecules. For amino acids like 3-amino-4-hydroxybutanoic acid, derivatization with a chiral derivatizing agent (CDA) is often employed to distinguish between enantiomers by converting them into diastereomers with distinct NMR spectra[10][11].
General Protocol for NMR Analysis using a Chiral Derivatizing Agent:
-
Sample Preparation: In an NMR tube, dissolve a known quantity (e.g., ~10 µmol) of the 3-amino-4-hydroxybutanoic acid isomer mixture.
-
Derivatization: Add a molar excess (e.g., 3 equivalents) of a suitable chiral derivatizing agent, such as a chiral boric acid derivative, in an appropriate deuterated solvent (e.g., CDCl₃)[10]. The reaction forms diastereomeric esters in situ.
-
Reaction Monitoring: The completion of the derivatization reaction can be monitored by the disappearance of the starting material's signals in the ¹H NMR spectrum[10].
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra on a spectrometer of 400 MHz or higher.
-
Data Analysis: The diastereomeric ratio is determined by integrating the well-resolved, distinct signals corresponding to each diastereomer. Advanced NMR techniques like band-selective pure shift NMR can be employed to simplify complex spectra and improve the accuracy of quantification[12]. 1D and 2D NOESY/EXSY experiments can also be effective in detecting and differentiating equilibrating diastereomers[13].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Separation
LC-MS/MS provides a highly sensitive and selective method for the separation and quantification of chiral amino acids without the need for derivatization.
General Protocol for Chiral LC-MS/MS Analysis:
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chiral Stationary Phase: Employ a chiral column, such as one based on a crown ether or a zwitterionic stationary phase, which is crucial for the enantioselective separation[14].
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for HILIC separation of amino acids might consist of a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape[15][16].
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: For 3-amino-4-hydroxybutanoic acid, the precursor ion would be [M+H]⁺ with an m/z of 120.1. Specific fragment ions would need to be determined through infusion experiments. For the related GABA, a transition of m/z 104 -> 69 is used[15].
-
-
Data Analysis: Quantify each isomer by integrating the area under the corresponding chromatographic peak in the MRM channel.
Biological Signaling Pathways
The biological effects of 3-amino-4-hydroxybutanoic acid isomers are primarily mediated through their interaction with GABA receptors. The following diagrams illustrate the canonical signaling pathways for GABAA and GABAB receptors.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
Conclusion
The (3R)- and (3S)-isomers of 3-amino-4-hydroxybutanoic acid represent valuable chemical entities for neuropharmacological research. Their distinct physicochemical properties and differential interactions with GABA receptors underscore the importance of stereochemistry in drug design and development. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and analysis of these isomers, facilitating further investigation into their therapeutic potential. A thorough understanding of their properties and the signaling pathways they modulate is essential for advancing our knowledge of GABAergic neurotransmission and developing novel treatments for neurological and psychiatric disorders.
References
- 1. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-Amino-4-hydroxybutanoic acid | C4H9NO3 | CID 1502045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]
- 4. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Amino Acids Reference Chart [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Neurotransmission Role of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, a stereoisomer of 4-amino-3-hydroxybutanoic acid (GABOB), is a fascinating molecule with significant implications for neurotransmission. As an analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), (S)-GABOB exerts its effects through interaction with GABA receptors. This technical guide provides an in-depth exploration of the role of this compound in neurotransmission, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function.
Data Presentation: Receptor Binding and Functional Activity
The interaction of this compound with GABA receptors is stereoselective, meaning the (S) and (R) enantiomers exhibit different affinities and functional activities at the various receptor subtypes.[1] The following tables summarize the available quantitative data for the enantiomers of GABOB.
| Enantiomer | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| This compound | GABAA | Higher affinity than (R)-enantiomer | [1][2] |
| (R)-3-Amino-4-hydroxybutanoic acid | GABAA | IC50 = 1 µM | [3] |
| This compound | GABAB | Lower affinity than (R)-enantiomer | [1][2] |
| (R)-3-Amino-4-hydroxybutanoic acid | GABAB | IC50 = 0.35 µM | [3] |
Table 1: Binding Affinities of GABOB Enantiomers at GABAA and GABAB Receptors.
| Enantiomer | Receptor Subtype | Agonist Activity (EC50) | Efficacy | Reference |
| This compound | GABAA | More potent than (R)-enantiomer | Agonist | [1] |
| This compound | GABAB | Less potent than (R)-enantiomer | Partial Agonist | [2] |
| (R)-3-Amino-4-hydroxybutanoic acid | GABAB | More potent agonist than (S)-enantiomer | Agonist | [1][2] |
| This compound | GABAC (ρ1) | EC50 = 45 µM | Full Agonist | [2] |
| (R)-3-Amino-4-hydroxybutanoic acid | GABAC (ρ1) | EC50 = 19 µM | Full Agonist | [2][3] |
Table 2: Functional Activities of GABOB Enantiomers at GABA Receptor Subtypes.
Signaling Pathways
This compound modulates neuronal activity by activating distinct signaling pathways associated with GABAA and GABAB receptors.
GABAA Receptor Signaling
The GABAA receptor is an ionotropic receptor that forms a chloride ion channel. The binding of an agonist, such as this compound, leads to the opening of this channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
References
- 1. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Stereospecific Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB) from Chiral Precursors: An In-depth Technical Guide
Abstract
γ-Amino-β-hydroxybutyric acid (GABOB) is a significant neuromodulator in the mammalian central nervous system, with the (R)-enantiomer exhibiting greater biological activity, including hypotensive and antiepileptic properties.[1] The stereochemistry at the β-carbon is crucial for its pharmacological function, necessitating highly stereospecific synthetic strategies. This technical guide provides a comprehensive overview of the primary methods for the stereospecific synthesis of GABOB, with a focus on leveraging the inherent chirality of readily available precursors. Key strategies discussed include syntheses starting from L-malic acid, L-aspartic acid, and ethyl (R)-4-chloro-3-hydroxybutyrate, as well as enzymatic resolution approaches. This document details experimental protocols for pivotal reactions, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways. Furthermore, the biological context of GABOB's action is illustrated through a diagram of the GABAergic signaling pathway.
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB) is an analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] Its structure incorporates a hydroxyl group at the β-position, introducing a chiral center that dictates its biological efficacy. The (R)-isomer of GABOB has demonstrated more potent pharmacological effects compared to its (S)-counterpart.[1] Consequently, the development of synthetic routes that afford enantiomerically pure GABOB is of paramount importance for both research and therapeutic applications.
The primary strategies for achieving stereospecificity in GABOB synthesis can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral molecules such as amino acids and hydroxy acids as starting materials. This approach transfers the existing stereochemistry of the precursor to the final product.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a reaction involving a prochiral substrate.
-
Enzymatic Resolution: Separating enantiomers from a racemic mixture through the selective action of enzymes.
This guide will delve into the practical aspects of these methodologies, providing detailed experimental procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic route for their needs.
Synthesis of (R)-GABOB from L-Malic Acid
L-malic acid, a naturally occurring dicarboxylic acid, serves as an excellent chiral precursor for the synthesis of (R)-GABOB. This approach leverages the (S)-stereocenter of L-malic acid, which is transformed into the (R)-stereocenter of GABOB through a series of stereocontrolled reactions.
Synthetic Strategy Overview
A common pathway from L-malic acid involves the formation of a cyclic intermediate, such as an oxazolidinone, which protects the amino and hydroxyl groups while facilitating the necessary carbon chain extension. A key step is often an Arndt-Eistert reaction to homologate the carboxylic acid.
Caption: Synthetic workflow for (R)-GABOB from L-malic acid.
Quantitative Data
| Step | Reagents and Conditions | Yield (%) | Reference |
| 1-Monobenzyl L-malate formation | Benzyl (B1604629) alcohol, acid catalyst | Good | [3] |
| Oxazolidin-2-one formation | Diphenylphosphoryl azide (B81097) (DPPA), toluene, reflux | Good | [3] |
| N-Boc protection | Boc anhydride, base | High | [3] |
| Hydrogenolysis | H₂, Pd/C | High | [3] |
| Diazoketone formation & Arndt-Eistert | Diazomethane generation, AgOBz, MeOH | Moderate | [3] |
| Acid Hydrolysis | 6N HCl, reflux | 85 | [3] |
| Overall Yield | From 1-monobenzyl L-malic acid | 30 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-4-Amino-3-hydroxybutanoic Acid ((R)-GABOB) from N-Boc-oxazolidinone derivative
-
Hydrogenolysis: To a solution of the N-Boc protected oxazolidinone benzyl ester in a suitable solvent (e.g., methanol), add 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the corresponding carboxylic acid.
-
Diazoketone Formation: Dissolve the resulting acid in anhydrous THF and cool to -20°C. Add N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in portionwise to a stirred solution of potassium hydroxide (B78521) in ethanol (B145695) at 65°C to generate diazomethane, which is then distilled into the cooled acid solution.
-
Arndt-Eistert Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate (B1203000) (AgOBz) in methanol. Stir the reaction mixture at room temperature until the rearrangement is complete.
-
Acid Hydrolysis: Add 6N aqueous HCl to the methyl ester of the protected GABOB and reflux the mixture for 6 hours. Concentrate the reaction mixture under reduced pressure. Purify the residue by ion-exchange chromatography (Dowex 50W-X8, eluting with water then 2N NH₄OH) to yield (R)-GABOB.[3]
Synthesis of GABOB from L-Aspartic Acid
L-aspartic acid is another valuable chiral precursor for the synthesis of GABOB enantiomers. The strategy typically involves the reduction of one of the carboxylic acid groups and subsequent manipulation of the functional groups.
Synthetic Strategy Overview
A common approach is to selectively protect the carboxyl groups and the amino group of L-aspartic acid. One of the carboxyl groups is then reduced to an alcohol, which can be further transformed into the desired GABOB structure.
Caption: General synthetic workflow for GABOB from L-aspartic acid.
Quantitative Data
Detailed quantitative data for a complete synthesis of GABOB from L-aspartic acid is less commonly reported in a single, concise source. However, individual steps such as the selective reduction of protected aspartic acid derivatives are known to proceed with good to excellent yields. For instance, the synthesis of GABOB amino-analogues from L-aspartic acid has been reported, indicating the feasibility of this precursor.[4]
Experimental Protocols
Protocol 2: Preparation of Boc-L-aspartic acid
-
Dissolve L-Aspartic acid in a potassium bicarbonate solution (e.g., 0.003 M) with stirring.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in batches to the solution while maintaining the pH between 9 and 11.
-
After the reaction is complete, adjust the pH to 3 with a dilute acid (e.g., 0.001 M HCl).
-
Extract the product with an organic solvent such as dichloromethane.
-
Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Crystallize the product from a solvent system like petroleum ether to obtain Boc-L-aspartic acid.
Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate
Ethyl (R)-4-chloro-3-hydroxybutyrate is a commercially available and versatile chiral building block for the synthesis of various pharmaceuticals, including (R)-GABOB.[5]
Synthetic Strategy Overview
The synthesis involves the conversion of the chloro group to an amino group, typically via an azide intermediate, followed by hydrolysis of the ester to yield the final product.
Caption: Synthetic workflow for (R)-GABOB from ethyl (R)-4-chloro-3-hydroxybutyrate.
Quantitative Data
| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Azide Formation | Sodium azide, DMF | 93 | >99 | [5] |
| Reduction of Azide | H₂, Pd/C | 95 | >99 | [5] |
| Hydrolysis | Acid or base catalyzed | High | >99 | [5] |
| Overall Yield | From Ethyl (R)-4-chloro-3-hydroxybutyrate | High | >99 | [5] |
Experimental Protocols
Protocol 3: Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate
-
Azide Formation: Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in dimethylformamide (DMF) and add sodium azide. Heat the mixture (e.g., to 80°C) and stir until the reaction is complete. After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl (R)-4-azido-3-hydroxybutyrate.
-
Hydrogenation: Dissolve the azido (B1232118) ester in ethanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere at room temperature. After the reaction is complete, filter the catalyst and concentrate the filtrate to yield ethyl (R)-4-amino-3-hydroxybutyrate.
-
Hydrolysis: Hydrolyze the resulting amino ester using standard procedures (e.g., refluxing with aqueous HCl) to obtain (R)-GABOB hydrochloride. The free amino acid can be obtained by ion-exchange chromatography.
Enzymatic and Biocatalytic Approaches
Enzymatic methods offer high stereoselectivity for the synthesis of chiral compounds like GABOB. These methods include enzymatic resolution of racemic mixtures and asymmetric reduction of prochiral ketones.
Enzymatic Resolution
Lipases are commonly used for the kinetic resolution of racemic esters or alcohols that are precursors to GABOB. For example, Candida antarctica lipase (B570770) B can be used for the enantioselective hydrolysis of a racemic ester, yielding an enantiomerically enriched alcohol and the unreacted ester.
Asymmetric Bioreduction
Microbial cells or isolated enzymes can be used for the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). Recombinant E. coli expressing a stereoselective carbonyl reductase can achieve high yields and excellent enantiomeric excess.[6]
Quantitative Data for Bioreduction
| Substrate | Biocatalyst | Product | Conversion Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| COBE | Recombinant E. coli expressing carbonyl reductase from Burkholderia gladioli | (R)-CHBE | >99 | 99.9 | [6] |
| COBE | Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | (R)-ECHB | 95.2 | >99 | [7] |
Biological Context: The GABAergic Signaling Pathway
GABOB exerts its effects on the central nervous system by interacting with GABA receptors. Understanding the GABAergic signaling pathway is crucial for comprehending the mechanism of action of GABOB and for the rational design of new therapeutic agents. GABA is the primary inhibitory neurotransmitter in the brain and acts on two main types of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[8]
Caption: The GABAergic signaling pathway and the action of GABOB.
GABOB, like GABA, can activate both GABA_A and GABA_B receptors.[9] Activation of GABA_A receptors leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and thus an inhibitory effect.[8] Activation of GABA_B receptors, which are G-protein coupled, can lead to the opening of potassium channels (efflux of K⁺) and the inhibition of calcium channels, also resulting in an inhibitory effect.[10] Presynaptic GABA_B autoreceptors can inhibit further GABA release.[11] The differential potency of GABOB enantiomers at these receptor subtypes underscores the importance of stereospecific synthesis.[9]
Conclusion
The stereospecific synthesis of GABOB is a well-established field with several reliable and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Syntheses from chiral pool precursors like L-malic acid and L-aspartic acid are elegant and effective, while the use of commercially available chiral building blocks such as ethyl (R)-4-chloro-3-hydroxybutyrate offers a more direct approach. Furthermore, biocatalytic methods are increasingly becoming a powerful tool for the synthesis of enantiomerically pure GABOB and its precursors, often providing excellent selectivity and operating under mild conditions. A thorough understanding of these synthetic methodologies, coupled with an appreciation for the biological role of GABOB in the GABAergic system, will continue to drive innovation in the development of GABOB-related therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial synthesis of 3-hydroxybutyric acid and its derivatives
An In-depth Technical Guide to the Microbial Synthesis of 3-Hydroxybutyric Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial synthesis of 3-hydroxybutyric acid (3-HB) and its derivatives. It covers the core metabolic pathways, microbial hosts, and fermentation strategies employed in their production. The document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data for comparison, and visual representations of key biological and experimental processes.
Introduction: The Significance of 3-Hydroxybutyric Acid
3-hydroxybutyric acid (3-HB) is a naturally occurring ketone body and a valuable platform chemical. It exists as two stereoisomers, (R)-3-HB and (S)-3-HB, which serve as chiral precursors for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers like polyhydroxyalkanoates (PHAs).[1][2][3][4] Microbial synthesis offers a sustainable and environmentally friendly alternative to chemical production methods, allowing for the use of renewable feedstocks and the production of enantiomerically pure compounds.[3][4]
The (R)-enantiomer is particularly significant as it is the monomer for poly-(R)-3-hydroxybutyrate (PHB), the most common type of PHA, which has properties similar to polypropylene.[3][4] Furthermore, 3-HB itself has therapeutic potential, with studies suggesting benefits in treating conditions like colitis.[5] Its derivatives, primarily copolymers formed by incorporating other hydroxyalkanoates, offer a range of physical properties, expanding their application from flexible plastics to specialized medical devices.[6][7][8]
Core Metabolic Pathways for 3-HB Biosynthesis
The microbial production of 3-HB predominantly starts from the central metabolic intermediate, acetyl-CoA. Several native and engineered pathways have been developed to channel carbon flux from various feedstocks towards 3-HB.
The Canonical Pathway from Acetyl-CoA
The most common engineered pathway for both (R)- and (S)-3-HB production involves a three-step enzymatic conversion from acetyl-CoA.[5]
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase. Several enzymes can be used, including PhaA from Cupriavidus necator, ThlA from Clostridium acetobutylicum, or BktB from C. necator.[5][9]
-
Reduction: Acetoacetyl-CoA is then stereoselectively reduced to either (R)-3-hydroxybutyryl-CoA or (S)-3-hydroxybutyryl-CoA.
-
CoA Removal: The final step is the hydrolysis of the 3-hydroxybutyryl-CoA thioester to release free 3-HB. This is a critical step for secreting the product. Thioesterases, such as TesB from Escherichia coli, or 3-hydroxyisobutyryl-CoA hydrolases, like Bch from Bacillus cereus, are effective for this conversion.[1][9][10][11]
Alternative Biosynthetic Routes
Beyond the canonical pathway, other routes have been explored, particularly in native producers and acetogenic bacteria.
-
PHB Degradation: In some microorganisms, 3-HB is formed through the intracellular degradation of the storage polymer PHB.[12] This process can be induced under specific conditions, such as microaerobic stress, and involves PHB depolymerases.[13][14]
-
CoA Transferase Pathway: In acetogens like Clostridium ljungdahlii, an alternative pathway involves a CoA transferase (CtfAB).[15] In this route, acetoacetyl-CoA is converted to acetoacetate (B1235776) by transferring the CoA group to acetate (B1210297). Acetoacetate is then reduced by a 3-hydroxybutyrate (B1226725) dehydrogenase (3Hbdh) to form 3-HB.[15] This pathway can be advantageous as it regenerates acetyl-CoA from acetate.
Microbial Hosts and Production Data
Various microorganisms have been engineered or utilized for the production of 3-HB and its derivatives. The choice of host depends on factors like genetic tractability, metabolic characteristics, and tolerance to process conditions.
-
Escherichia coli : As a workhorse of metabolic engineering, E. coli is widely used due to its fast growth, well-understood genetics, and vast array of genetic tools.[5][10][16] Strains have been engineered to achieve very high titers of 3-HB.[10]
-
Cupriavidus necator : This bacterium is a natural producer of large quantities of PHB.[7][17] It is often used for producing 3-HB copolymers and can utilize various carbon sources, including CO2.[8]
-
Saccharomyces cerevisiae : This yeast is a robust industrial microorganism, notable for its tolerance to acidic conditions, which can simplify fermentation and downstream processing.[2][18]
-
Acetogens : Organisms like Clostridium ljungdahlii are attractive because they can utilize C1 feedstocks like CO2 and syngas (CO/H2/CO2), enabling carbon-negative production of chemicals.[15]
-
Other Hosts : Other bacteria such as Corynebacterium glutamicum, Halomonas sp., and methylotrophs like Methylobacterium rhodesianum have also been successfully engineered for 3-HB production.[12][13][19]
Quantitative Production Data
The following table summarizes key performance metrics for 3-HB and derivative production across different microbial platforms, compiled from various studies.
| Microorganism (Strain) | Product | Carbon Source(s) | Fermentation Mode | Titer (g/L) | Yield | Productivity (g/L/h) | Reference(s) |
| E. coli Nissle 1917 (EY15) | (R)-3-HB | Glucose | Fed-batch | 105 | 85.6 mol% | 2.02 | [10] |
| E. coli Nissle 1917 (EY15) | (R)-3-HB | Glucose & CO2-derived acetate | Fed-batch | 90 | 82.6 mol% | 1.73 | [10] |
| E. coli BL21 (DE3) | (S)-3-HB | Glucose | Fed-batch | 0.61 | - | - | [1] |
| E. coli | (R)-3-HB | Glucose | Fed-batch | 12 | - | 0.5 | [11][20] |
| E. coli BL21 (ΔeutD_tesB_RHBD) | (R)-3-HB | Glucose | Aerobic Fermentation | 11.2 | - | - | [9] |
| S. cerevisiae | (S)-3-HB | Ethanol | Fed-batch | 12.0 | - | ~0.05 | [2] |
| S. cerevisiae | (S)-3-HB | Glucose | Microaerobic | 9.58 | 66% of theoretical | - | [2] |
| C. ljungdahlii (hbd2 overexpression) | 3-HB | Syngas (CO/H2/CO2) | Bioreactor | ~4.6 (88 mM) | - | 0.083 | [15] |
| Azohydromonas lata (M5 mutant) | (R)-3-HB | (R,S)-1,3-butanediol | Resting cells | 8.7 | - | - | [21] |
| C. necator H16 (phaAB1 knockout) | P(3HB-co-3HP) | β-alanine | - | - | 91 mol% 3HP | - | [6][7] |
| C. necator B-10646 | P(3HB-co-3HV-co-4HV) | Fructose & γ-valerolactone | - | ~6.6 (8.2 g/L biomass, 80% PHA) | 7.3-23.4 mol% 3HV, 1.9-4.7 mol% 4HV | - | [17] |
Synthesis of 3-HB Derivatives: Copolymers
To improve the material properties of PHB, various monomers can be incorporated to create copolymers. This is typically achieved by providing specific precursors or engineering pathways to produce them in vivo.
-
P(3HB-co-3HV): 3-hydroxyvalerate (B1259860) (3HV) is incorporated by supplying propionyl-CoA. This can be done by adding propionate (B1217596) to the medium or by engineering the threonine biosynthesis pathway, where threonine is converted to propionyl-CoA.[22]
-
P(3HB-co-3HP): 3-hydroxypropionate (B73278) (3HP) can be produced from precursors like β-alanine.[6][7] Engineering pathways for 3HP synthesis from glycerol (B35011) or glucose has also been demonstrated in hosts like E. coli and yeast.[18][23]
-
P(3HB-co-4HV): 4-hydroxyvalerate (4HV) monomers are synthesized from precursors such as γ-valerolactone.[17]
-
P(3HB-co-4HB): 4-hydroxybutyrate (4HB) can be incorporated using precursors like 1,4-butanediol (B3395766) or ε-caprolactone.[24]
-
P(3HB-co-3HHx): 3-hydroxyhexanoate (B1247844) (3HHx) can be produced from sugars or CO2 in engineered C. necator strains by introducing an artificial pathway that generates (R)-3HHx-CoA from acetyl-CoA.[8]
Experimental Protocols
This section provides generalized methodologies for key experiments in the microbial production of 3-HB, synthesized from common practices cited in the literature.
Protocol for Engineered Strain Construction
This protocol outlines the general steps for creating a recombinant E. coli strain for 3-HB production.
-
Gene Selection and Synthesis:
-
Select genes for the desired 3-HB pathway. For (R)-3-HB, a common combination is phaA (β-ketothiolase) and phaB (acetoacetyl-CoA reductase) from C. necator, and tesB (thioesterase) from E. coli.[10][11]
-
Codon-optimize the selected genes for expression in the chosen host (E. coli).
-
Synthesize the genes and assemble them into an expression cassette or an artificial operon under the control of an inducible promoter (e.g., T7 or Ptac).
-
-
Plasmid Construction and Transformation:
-
Genomic Integration and Modification (Advanced):
-
For stable, antibiotic-free production, integrate the expression cassette into the host chromosome at a defined locus (e.g., the malE/malK intergenic region).[5]
-
To reduce metabolic competition, knock out genes for byproduct formation (e.g., acetate production via pta or lactate (B86563) via ldhA) using methods like CRISPR-Cas9.[5][9]
-
Protocol for Fed-Batch Fermentation
This protocol describes a typical fed-batch process for high-density cultivation and 3-HB production.
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 5-10 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Use this seed culture to inoculate a larger volume (e.g., 500 mL) of defined medium (e.g., M9 minimal medium with 10 g/L glucose) in a shake flask. Grow until the optical density at 600 nm (OD600) reaches 4-6.
-
-
Bioreactor Operation:
-
Prepare a 5-7 L bioreactor with a defined mineral medium.[10] Maintain temperature at 37°C and pH at 7.0 (controlled by automated addition of NH4OH or NaOH).
-
Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.
-
Maintain dissolved oxygen (DO) above 20% by cascading agitation (e.g., 300-800 rpm) and airflow.
-
-
Induction and Fed-Batch Phase:
-
When the cell density reaches a target OD600 (e.g., 10-20), induce gene expression by adding an appropriate inducer (e.g., 0.1-1 mM IPTG).[1]
-
Initiate a feeding strategy to maintain a limiting concentration of the carbon source (e.g., glucose) to prevent overflow metabolism. A common approach is a DO-stat or pH-stat fed-batch process, where the feed pump is activated when a spike in DO or pH indicates carbon source depletion.[16]
-
The feed solution should be highly concentrated (e.g., 500-700 g/L glucose) to minimize dilution of the culture.
-
-
Sampling and Monitoring:
-
Periodically collect samples to measure OD600, substrate concentration (e.g., glucose), and product concentration (3-HB).
-
Protocol for Analytical Methods
Accurate quantification of substrates and products is essential for process monitoring and optimization.
-
Cell Density Measurement:
-
Measure OD600 using a spectrophotometer.
-
Determine cell dry weight (CDW) by centrifuging a known volume of culture, washing the cell pellet with distilled water, and drying it at 80-100°C to a constant weight.
-
-
Quantification of 3-HB and Glucose:
-
Sample Preparation: Centrifuge culture samples to pellet cells. Filter the supernatant through a 0.22 or 0.45 µm syringe filter.[15]
-
HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system.
-
Column: A common choice is an Aminex HPX-87H column.[15]
-
Mobile Phase: Isocratic elution with a dilute acid, typically 4-5 mM H2SO4.[15]
-
Detection: Use a refractive index (RI) detector for glucose and a UV detector (at ~210 nm) for 3-HB.
-
Quantification: Calculate concentrations based on calibration curves generated from standards of known concentrations.
-
-
Visualizing Experimental and Logical Workflows
Strain Development and Optimization Workflow
The following diagram illustrates a typical workflow for developing and optimizing a microbial strain for 3-HB production.
Bioprocess and Downstream Processing Workflow
This diagram outlines the logical flow from fermentation to the purified product.
Conclusion and Future Outlook
The microbial synthesis of 3-hydroxybutyric acid and its derivatives has advanced significantly, with engineered strains achieving industrial-level titers and yields.[10] E. coli remains a dominant platform due to its metabolic flexibility, while organisms like C. necator and various acetogens offer unique advantages in substrate utilization and copolymer synthesis.[8][15][17]
Despite these successes, challenges remain. The cost of fermentation, particularly the carbon source, is a major economic barrier.[4][22] Downstream processing to recover and purify the final product can also be complex and expensive. Future research will likely focus on:
-
Expanding Substrate Range: Engineering microbes to efficiently utilize low-cost, non-food feedstocks such as lignocellulosic biomass, industrial waste gases (CO2, syngas), or methanol.[12][15]
-
Advanced Metabolic Engineering: Employing systems biology and synthetic biology tools to optimize metabolic fluxes, reduce byproduct formation, and enhance product secretion.
-
Process Optimization: Developing more efficient fermentation and recovery processes, such as continuous cultivation and in-situ product removal, to improve productivity and reduce costs.
-
Novel Derivatives: Discovering and producing novel 3-HA derivatives with tailored properties for high-value applications in medicine and materials science.[25]
By addressing these challenges, microbial platforms will continue to be a cornerstone for the sustainable production of 3-HB and its versatile derivatives, meeting the growing demand for bio-based chemicals and materials.
References
- 1. Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological production of (R)-3-hydroxybutyric acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of a sustainable 3-hydroxybutyrate-producing probiotic Escherichia coli for treatment of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of Poly(3HB- co-3HP) with Variable Monomer Composition in Recombinant Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 by a Recombinant Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 10. Hyperproduction of 3-hydroxybutyrate using engineered probiotic E. coli Nissle 1917 from glucose and CO2-derived acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase [frontiersin.org]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 17. Biosynthesis and Properties of a P(3HB-co-3HV-co-4HV) Produced by Cupriavidus necator B-10646 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Production of (R)-3-hydroxybutyric acid by fermentation and bioconversion processes with Azohydromonas lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
A Comprehensive Review of the Discovery and Resolution of GABOB Enantiomers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The introduction of a hydroxyl group at the β-position of the GABA structure creates a chiral center, resulting in the existence of two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB. Early research into the physiological effects of racemic GABOB revealed its potential as an anticonvulsant and antihypertensive agent. Subsequent investigations into the individual enantiomers demonstrated significant stereoselectivity in their biological activities, with the (R)-enantiomer generally exhibiting more potent pharmacological effects. This discovery propelled efforts to develop efficient methods for the separation and synthesis of enantiomerically pure GABOB, a critical step for elucidating their distinct roles in neurotransmission and for the development of stereochemically pure therapeutics. This technical guide provides a comprehensive literature review on the discovery, resolution, and distinct biological activities of GABOB enantiomers, with a focus on the experimental methodologies that have enabled their isolation and characterization.
The Discovery of GABOB and its Enantiomers
GABOB was identified as an endogenous molecule in the central nervous system, formed through metabolic pathways involving putrescine.[1] The realization that the β-hydroxy group rendered the molecule chiral led to the hypothesis that the individual enantiomers might possess different biological activities. This was confirmed in studies on various GABA receptor subtypes.
The two enantiomers, R-(-)-GABOB and S-(+)-GABOB, exhibit distinct affinities and efficacies at GABAA, GABAB, and GABAC receptors. Notably, R-(-)-GABOB was found to be the more potent anticonvulsant and demonstrated a greater inhibitory effect on induced seizures.[1] This stereospecificity underscored the importance of obtaining enantiomerically pure forms of GABOB to accurately assess their pharmacological profiles.
Methods for the Resolution of GABOB Enantiomers
The separation of racemic GABOB into its constituent enantiomers has been approached through two primary strategies: the synthesis from chiral precursors and the resolution of the racemic mixture.
Synthesis from Chiral Precursors
One effective method to obtain enantiomerically pure GABOB is to synthesize it from readily available chiral molecules. This approach avoids the need for a resolution step.
Experimental Protocol: Synthesis of (S)-(+)-GABOB and (R)-(-)-GABOB from D- and L-arabinose respectively
This method, adapted from the work of Bock, Lundt, and Pedersen (1983), utilizes the stereochemistry of arabinose to establish the chiral center in the final GABOB product.[2]
-
Preparation of methyl 2,4-dibromo-2,4-dideoxy-D-threonate: Potassium D-erythronate, derived from D-arabinose, is treated with a 32% solution of hydrogen bromide in acetic acid for 24 hours at room temperature. Subsequent treatment with methanol (B129727) yields the crystalline methyl ester of 2,4-dibromo-2,4-dideoxy-D-threonic acid.
-
Selective Hydrogenolysis: The dibromoester is selectively hydrogenolyzed to yield the 2,4-dideoxy-4-bromo ester.
-
Azide (B81097) Substitution: The bromoester is reacted with sodium azide in dimethylformamide to produce the corresponding azide.
-
Reduction and Hydrolysis: The azide is hydrogenated in an acidic solution in the presence of a platinum catalyst to give the aminoester. This is then hydrolyzed and purified on an ion-exchange resin to yield (S)-(+)-GABOB.
-
Synthesis of (R)-(-)-GABOB: The same procedure is followed starting with L-arabinose to yield (R)-(-)-GABOB.
Diastereomeric Crystallization
A classical and widely used method for resolving racemates is the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic 4-amino-p-chlorobutyric acid lactam (a GABOB analog) using (+)-Tartaric Acid
-
Salt Formation: Racemic 4-amino-p-chlorobutyric acid lactam is co-crystallized with (2R,3R)-(+)-tartaric acid. This results in the formation of a 2:1 complex where only the (R)-enantiomer of the lactam is incorporated into the crystal lattice.
-
Crystallization: The complex is crystallized from a suitable solvent system, which would be empirically determined for GABOB (e.g., water, ethanol, or mixtures thereof).
-
Isolation of the Diastereomeric Salt: The crystalline diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The pure (R)-enantiomer of the lactam is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid, followed by extraction. The resolving agent can then be recovered.
-
Isolation of the Other Enantiomer: The (S)-enantiomer remains in the mother liquor and can be recovered and purified.
For GABOB, common resolving agents for amino compounds like (+)-10-camphorsulfonic acid could also be employed, following a similar principle of diastereomeric salt formation and fractional crystallization.[4]
Enzymatic Kinetic Resolution
Enzymatic methods offer a highly selective and environmentally benign approach to enantiomer resolution. Lipases are commonly used to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the transformed and untransformed enantiomers.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic GABOB Precursor (Conceptual)
Based on the successful resolution of ethyl-3-hydroxybutyrate using Candida antarctica lipase (B570770) B (CALB), a similar strategy can be applied to a racemic ester of GABOB, such as ethyl 4-amino-3-hydroxybutanoate.[5][6]
-
Substrate Preparation: A racemic ester of GABOB, for example, ethyl 4-amino-3-hydroxybutanoate, is synthesized.
-
Enzymatic Acetylation: The racemic ester is subjected to a transesterification reaction with an acyl donor like vinyl acetate, catalyzed by immobilized Candida antarctica lipase B (e.g., Novozym 435). The enzyme will selectively acetylate one of the enantiomers (e.g., the R-enantiomer) to form the corresponding acetoxy derivative.
-
Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent at a controlled temperature (e.g., 30-45°C). The progress of the reaction is monitored until approximately 50% conversion is reached.
-
Separation: At 50% conversion, the reaction mixture will contain one enantiomer as the unreacted alcohol and the other as the acetylated ester. These two compounds can be separated by standard chromatographic techniques (e.g., column chromatography).
-
Hydrolysis: The separated acetylated enantiomer is then hydrolyzed to yield the pure enantiomeric GABOB.
Quantitative Data
The following tables summarize the key quantitative data for the GABOB enantiomers.
Table 1: Physicochemical Properties of GABOB Enantiomers
| Property | (R)-(-)-GABOB | (S)-(+)-GABOB |
| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol |
| Optical Rotation | [α]D = -20.5° (c=1, H₂O)[2] | [α]D = +20.0° (c=1.7, H₂O)[2] |
Table 2: Biological Activity of GABOB Enantiomers at GABA Receptors
| Receptor Subtype | Enantiomer | Activity | Potency (IC₅₀/EC₅₀) |
| GABAA | (R)-(-)-GABOB | Agonist | IC₅₀ = 1 µM[7] |
| (S)-(+)-GABOB | Agonist | Higher affinity than (R)-(-)-GABOB[1] | |
| GABAB | (R)-(-)-GABOB | Agonist | IC₅₀ = 0.35 µM[7] |
| (S)-(+)-GABOB | Agonist | Less potent than (R)-(-)-GABOB[1] | |
| GABAC (ρ1) | (R)-(-)-GABOB | Agonist | EC₅₀ = 19 µM[7] |
| (S)-(+)-GABOB | Agonist | Less potent than (R)-(-)-GABOB[1] |
Visualizations
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for the resolution of racemic GABOB via diastereomeric salt crystallization.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of a racemic GABOB ester.
Signaling Pathway: GABOB Enantiomers at GABA Receptors
Caption: Differential activity of GABOB enantiomers at GABA receptor subtypes.
Conclusion
The discovery of the stereoselective biological activity of GABOB enantiomers has been a significant milestone in neuropharmacology. The development of robust methods for their separation and asymmetric synthesis has been crucial for advancing our understanding of their distinct physiological roles. This technical guide has summarized the key methodologies, including synthesis from chiral precursors, diastereomeric crystallization, and enzymatic kinetic resolution, that have enabled the isolation of enantiomerically pure (R)-(-)-GABOB and (S)-(+)-GABOB. The provided experimental outlines and quantitative data serve as a valuable resource for researchers in neuroscience and drug development, facilitating further investigation into the therapeutic potential of these stereoisomers. The continued refinement of these and other novel resolution techniques will be essential for the large-scale production of enantiopure GABOB for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 7. caymanchem.com [caymanchem.com]
Stability and Degradation of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB, is a gamma-amino acid derivative with significant interest in neuroscience and pharmaceutical development due to its activity as a modulator of GABA receptors. Understanding its stability and degradation pathways is critical for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation routes of this compound, based on available data and chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development and for designing relevant stability studies.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Melting Point | 207-212 °C | |
| Appearance | White to light yellow crystalline powder | [2] |
| Optical Activity | [α]20/D +20.0°, c = 1.7 in H₂O | |
| IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid | [1] |
| Synonyms | (S)-(+)-4-Amino-3-hydroxybutyric acid, (S)-GABOB | [2] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively reported in publicly available literature, its chemical structure—containing amino, hydroxyl, and carboxylic acid functional groups—suggests several potential degradation pathways under various stress conditions. These pathways are analogous to those observed for other amino acids and hydroxy acids.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, this compound may be susceptible to intramolecular cyclization. The proximity of the hydroxyl and carboxylic acid groups, or the amino and carboxylic acid groups, can facilitate the formation of cyclic esters (lactones) or amides (lactams).
-
Lactonization: The hydroxyl group at the C4 position can nucleophilically attack the carboxylic acid group, leading to the formation of a five-membered γ-butyrolactone ring with the elimination of a water molecule. This reaction is often catalyzed by acidic or basic conditions.
-
Lactamization: Although less likely due to the formation of a less stable four-membered ring, intramolecular cyclization between the amino group at the C3 position and the carboxylic acid could theoretically occur under certain conditions.
Oxidative Degradation
The presence of a secondary alcohol and an amino group makes the molecule susceptible to oxidation. Common oxidative stressors include peroxides, metal ions, and dissolved oxygen.
-
Oxidation of the alcohol: The secondary alcohol at the C3 position can be oxidized to a ketone, forming 3-amino-4-oxobutanoic acid.
-
Oxidative deamination: The amino group can be oxidized and subsequently removed, leading to the formation of a keto acid and ammonia.[3][4] This would result in 3-hydroxy-4-oxobutanoic acid.
Thermal Degradation
As with many amino acids, exposure to high temperatures can induce degradation. Studies on the structurally similar γ-aminobutyric acid (GABA) have shown that thermal degradation can occur, following first or second-order kinetics depending on the conditions.[5][6] For this compound, potential thermal degradation pathways include:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, a common thermal degradation pathway for amino acids, would yield 3-aminopropan-1-ol.[7]
-
Deamination: Elimination of the amino group as ammonia.[8]
-
Dehydration: Loss of a water molecule from the hydroxyl group, potentially leading to the formation of an unsaturated compound.
Photodegradation
Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions. The specific photodegradation products would depend on the wavelength of light and the presence of photosensitizers. Potential reactions include radical-mediated degradation pathways.
The following diagram illustrates the potential degradation pathways of this compound.
References
- 1. (3S)-3-Amino-4-hydroxybutanoic acid | C4H9NO3 | CID 1502045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thermal Kinetics of Gamma–Aminobutyric Acid and Antioxidant Activity in Germinated Red Jasmine Rice Milk using Arrhenius, Eyring-Polanyi and Ball Models [foodandnutritionjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Deamination - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of (S)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-GABOB, is the dextrorotatory enantiomer of γ-amino-β-hydroxybutyric acid (GABOB). As a derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), (S)-GABOB has garnered interest for its pharmacological activity, particularly its anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-GABOB, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. The information is presented to support further research and drug development efforts in the field of neuroscience.
Mechanism of Action
This compound exerts its effects primarily through its interaction with GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.
(S)-GABOB displays a complex interaction profile with these receptors, acting as an agonist at all three major types. Notably, it functions as a partial agonist at GABA-B receptors and a full agonist at GABA-A and GABA-C receptors.[1] There is evidence suggesting stereoselectivity in its receptor interactions, with some studies indicating that (S)-GABOB has a higher affinity for GABA-A receptors compared to its (R)-enantiomer, while the (R)-enantiomer is more potent at GABA-B and GABA-C receptors.[1][2]
GABA-A Receptor Interaction
Activation of GABA-A receptors, which are ligand-gated chloride ion channels, by (S)-GABOB leads to an influx of chloride ions into the neuron.[3] This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the action potential threshold and thus producing an inhibitory effect on neurotransmission.[3]
GABA-B Receptor Interaction
As a partial agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs), (S)-GABOB initiates a slower and more prolonged inhibitory response.[1][4] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[4][5]
GABA-C Receptor Interaction
(S)-GABOB also acts as a full agonist at GABA-C receptors, which, like GABA-A receptors, are ligand-gated chloride channels.[1] These receptors are predominantly found in the retina and contribute to the modulation of visual signaling.
Signaling Pathways
The interaction of this compound with GABA receptors triggers distinct downstream signaling cascades.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the modulation of neuronal excitability, leading to its observed anticonvulsant and antiepileptic properties.
Quantitative Pharmacodynamic Data
Quantitative data on the potency and efficacy of (S)-GABOB at various GABA receptor subtypes is limited. However, one study on a nematode cys-loop GABA receptor provided a rank order of efficacy for several agonists, including the enantiomers of GABOB, and noted a 2-fold decrease in the EC50 for both R(-)-GABOB and S(+)-GABOB following a specific receptor mutation.[6] Further research is required to establish a comprehensive quantitative profile at mammalian receptors.
| Parameter | Receptor Subtype | Value | Species/Assay | Reference |
| Efficacy Rank Order | Nematode cys-loop GABA Receptor | R(-)-GABOB > S(+)-GABOB | Haemonchus contortus / Two-electrode voltage clamp | [6] |
| EC50 Fold Change | Mutated Nematode cys-loop GABA Receptor | 2-fold decrease | Haemonchus contortus / Two-electrode voltage clamp | [6] |
Table 1: Summary of Available Quantitative Pharmacodynamic Data for GABOB Enantiomers.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated primarily in preclinical models using the racemic mixture (DL-GABOB).
Absorption
Studies in rats have shown that GABOB is well absorbed after oral administration.[7] The serum levels of radiolabeled DL-GABOB were found to be quite similar following single intravenous and oral doses, suggesting good bioavailability.[7]
Distribution
Following administration, GABOB is distributed to various organs, with the highest concentrations found in the liver and kidneys.[7] Importantly, studies have demonstrated that GABOB can cross the blood-brain barrier.[8] Investigations with radiolabeled DL-GABOB in rats revealed that the radioactivity detected in the brain was predominantly from the unchanged parent compound.[7]
Metabolism
Detailed metabolic pathways for (S)-GABOB have not been extensively elucidated.
Excretion
In rats, after a single oral dose of radiolabeled DL-GABOB, approximately 26.5% of the dose was excreted in the urine and 1.6% in the feces within six days.[7] Following intravenous administration, 10.15% was excreted in the urine and 1.75% in the feces over the same period.[7] A small percentage (around 0.4%) of an oral dose was found to be excreted in the bile within 24 hours.[7]
| Parameter | Route | Value | Species | Reference |
| Urinary Excretion (6 days) | Oral | ~26.5% | Rat (DL-GABOB) | [7] |
| Fecal Excretion (6 days) | Oral | ~1.6% | Rat (DL-GABOB) | [7] |
| Urinary Excretion (6 days) | IV | ~10.15% | Rat (DL-GABOB) | [7] |
| Fecal Excretion (6 days) | IV | ~1.75% | Rat (DL-GABOB) | [7] |
| Biliary Excretion (24 h) | Oral | ~0.4% | Rat (DL-GABOB) | [7] |
Table 2: Excretion of Radiolabeled DL-GABOB in Rats.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of GABA receptor ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA receptors.[9]
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the unlabeled test compound ((S)-GABOB).[10]
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.[10]
-
Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.[9]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channels, such as those gated by GABA receptors.
Methodology:
-
Cell Preparation: Use cultured neurons or cells expressing the GABA receptor subtype of interest.
-
Recording: Establish a whole-cell patch-clamp recording from a single cell using a glass micropipette filled with an appropriate intracellular solution.[11]
-
Compound Application: Apply GABA or (S)-GABOB to the cell at various concentrations and record the resulting ionic currents across the cell membrane.[12]
-
Data Analysis: Analyze the current responses to determine the potency (EC50) and efficacy of (S)-GABOB as an agonist at the specific GABA receptor subtype.
Clinical and Preclinical Evidence
This compound has been investigated for its therapeutic potential, primarily as an anticonvulsant.
Preclinical Studies
Animal studies have demonstrated the anticonvulsant effects of GABOB.
Clinical Studies
A clinical trial involving adult patients with severe focal epilepsy refractory to medical treatment investigated the use of GABOB as an add-on therapy.[8] In this study, patients received 250 mg of GABOB twice daily for 26 weeks. The results showed that 25% of the patients experienced a 50% reduction in total seizure frequency.[8] No serious adverse effects related to the medication were reported.[8]
Synthesis
The stereospecific synthesis of this compound has been achieved through various routes, often starting from chiral precursors. One common approach involves the conversion of commercially available ethyl (S)-4-chloro-3-hydroxybutyrate.[5] Another described method utilizes the conversion of D-arabinose into the optically pure form of (S)-GABOB.[9]
Conclusion
This compound is a pharmacologically active molecule that primarily functions as an agonist at GABA-A, GABA-B, and GABA-C receptors, leading to an overall inhibitory effect on neuronal activity. Its ability to cross the blood-brain barrier and its demonstrated anticonvulsant effects in both preclinical and clinical settings make it a compound of continued interest for the development of new therapies for neurological disorders such as epilepsy. Further research is warranted to fully elucidate its quantitative pharmacodynamic profile at various GABA receptor subtypes, its detailed metabolic fate, and its complete pharmacokinetic profile in humans. Such studies will be crucial for optimizing its therapeutic potential and defining its clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Therapy for Refractory Epilepsy | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake and catabolism of gamma-aminobutyric acid by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption, distribution and excretion of DL-gamma-amino-beta-hydroxybutyric acid-1-14C (GABOB-1-14C) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Chirality in the Biological Activity of 3-amino-4-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-4-hydroxybutanoic acid, also known as γ-amino-β-hydroxybutyric acid (GABOB), is a naturally occurring derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The presence of a chiral center at the C3 position gives rise to two distinct stereoisomers: (R)-(-)-3-amino-4-hydroxybutanoic acid and (S)-(+)-3-amino-4-hydroxybutanoic acid. This stereochemistry is a critical determinant of their biological activity, particularly their interaction with GABA receptors. This technical guide provides an in-depth analysis of the chirality-dependent pharmacology of GABOB enantiomers, summarizing quantitative data, detailing experimental methodologies for their characterization, and visualizing the relevant signaling pathways. This information is paramount for the rational design of subtype-selective GABA receptor ligands with therapeutic potential.
Introduction to Chirality and its Significance in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two non-superimposable mirror images of a chiral molecule are known as enantiomers. In the context of drug action, the three-dimensional arrangement of functional groups in a molecule dictates its ability to bind to and interact with specific biological targets, such as receptors and enzymes, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] The case of 3-amino-4-hydroxybutanoic acid provides a compelling example of the profound influence of chirality on biological activity.
The Stereoisomers of 3-amino-4-hydroxybutanoic Acid
3-amino-4-hydroxybutanoic acid is a GABA analogue that possesses a hydroxyl group at the β-position relative to the carboxylic acid. This structural feature introduces a chiral center, resulting in the (R) and (S) enantiomers.
-
(R)-(-)-3-amino-4-hydroxybutanoic acid ((R)-GABOB): Also referred to as L-γ-amino-β-hydroxybutyric acid.
-
(S)-(+)-3-amino-4-hydroxybutanoic acid ((S)-GABOB): Also referred to as D-γ-amino-β-hydroxybutyric acid.
The absolute configuration of these enantiomers dictates their interaction with the various subtypes of GABA receptors, leading to distinct pharmacological profiles.
Differential Biological Activity at GABA Receptors
GABOB exerts its effects by interacting with the three main classes of GABA receptors: GABA_A, GABA_B, and GABA_C (now classified as GABA_A-ρ).[2][3] The two enantiomers of GABOB display significant differences in their potency and efficacy at these receptor subtypes.
GABA_A Receptors
The affinity for GABA_A receptors is higher for the (S)-(+) enantiomer.[2] (S)-(+)-GABOB is approximately twice as potent as (R)-(-)-GABOB in displacing [3H]muscimol from GABA_A binding sites in mouse brain membrane fractions.[4]
GABA_B Receptors
In contrast to GABA_A receptors, the (R)-(-) enantiomer is the more potent agonist at GABA_B receptors.[2][3] (R)-(-)-GABOB is a full agonist of the GABA_B receptor, being about 10-fold less potent than racemic baclofen (B1667701) in binding experiments.[5] The (S)-(+) enantiomer acts as a partial agonist at GABA_B receptors.[5]
GABA_C (GABA_A-ρ) Receptors
Both enantiomers of GABOB act as full agonists at wild-type human recombinant ρ1 GABA_C receptors.[2][3][6][7] However, they exhibit a clear enantioselectivity, with the (R)-(-) isomer being more potent.[3] The interaction of GABOB enantiomers with the GABA_C receptor has been further elucidated through site-directed mutagenesis studies. A key residue, threonine 244 (T244) in the ligand-binding site of the ρ1 subunit, plays a crucial role in the enantioselective action of GABOB.[2][6][7]
Quantitative Analysis of Enantiomeric Activity
The differential activity of GABOB enantiomers has been quantified in various studies. The following tables summarize the key findings.
Table 1: Activity of GABOB Enantiomers at Wild-Type and Mutant GABA_C ρ1 Receptors
| Compound | Receptor | Activity | EC50 / IC50 (μM) | K_B (μM) |
| (R)-(-)-GABOB | ρ1 wild-type | Full Agonist | 19[2][6][7] | - |
| (S)-(+)-GABOB | ρ1 wild-type | Full Agonist | 45[2][6][7] | - |
| (R)-(-)-GABOB | ρ1 T244S mutant | Weak Partial Agonist | - | - |
| (S)-(+)-GABOB | ρ1 T244S mutant | Competitive Antagonist | 417.4[2][6][7] | 204[2][6][7] |
Table 2: Binding Affinities of GABOB Enantiomers at GABA_A and GABA_B Receptors
| Compound | Receptor | IC50 (μM) |
| (R)-(-)-GABOB | GABA_A | 1[8] |
| (R)-(-)-GABOB | GABA_B | 0.35[8] |
Experimental Protocols
The characterization of the stereoselective activity of 3-amino-4-hydroxybutanoic acid enantiomers relies on a combination of molecular biology and electrophysiological techniques.
Site-Directed Mutagenesis of GABA Receptors
This technique is employed to investigate the role of specific amino acid residues in ligand binding and receptor function.
Protocol:
-
Primer Design: Design mutagenic primers (typically 25-45 bases in length) containing the desired mutation (e.g., T244S in the GABA_C ρ1 subunit). The primers should anneal to the same sequence on opposite strands of the plasmid DNA containing the receptor subunit cDNA. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) and the plasmid DNA as a template. The reaction cycles through denaturation, annealing of the mutagenic primers, and elongation, resulting in the synthesis of the mutated plasmid.
-
DpnI Digestion: The PCR product is treated with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation.
Expression of GABA Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording
Xenopus oocytes are a robust system for the heterologous expression of ion channels and receptors.
Protocol:
-
cRNA Preparation: The cDNA encoding the wild-type or mutant GABA receptor subunits is linearized and used as a template for in vitro transcription to synthesize capped messenger RNA (cRNA).
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: A specific amount of cRNA for the receptor subunits is injected into the cytoplasm of the oocytes. The oocytes are then incubated to allow for receptor expression and insertion into the plasma membrane.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte expressing the receptors is placed in a recording chamber and perfused with a buffer solution.
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -60 mV).
-
The agonist (e.g., GABOB enantiomers) is applied to the oocyte through the perfusion system.
-
The binding of the agonist to the GABA receptor opens the associated ion channel, leading to an ionic current across the membrane. This current is recorded by the TEVC amplifier.
-
Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Radioligand Binding Assays
These assays are used to determine the affinity of ligands for a receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the GABA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]muscimol for GABA_A receptors or [3H]baclofen for GABA_B receptors) and varying concentrations of the unlabeled test compound (GABOB enantiomers).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes are trapped on the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The differential interaction of GABOB enantiomers with GABA receptors triggers distinct downstream signaling events.
GABA_A and GABA_C (GABA_A-ρ) Receptor Signaling
GABA_A and GABA_C receptors are ionotropic receptors that form chloride ion channels.[9] Their activation leads to a rapid influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission.
GABA_B Receptor Signaling
GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[2]
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 | Journal of Neuroscience [jneurosci.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
(S)-3-Amino-4-hydroxybutanoic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-4-hydroxybutanoic acid (S-GABOB) , a non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry and bifunctional nature, possessing both an amine and a hydroxyl group, make it an attractive starting material for the synthesis of a wide array of complex and biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (S)-GABOB as a chiral synthon, with a focus on detailed experimental protocols and quantitative data to support its utility in research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a white crystalline solid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . A summary of its key physical and spectroscopic properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 212 °C (decomposes) |
| Specific Rotation [α]D20 | +19.5° (c = 1 in H₂O) |
| Solubility | Soluble in water, sparingly soluble in methanol, and insoluble in nonpolar organic solvents. |
| CAS Number | 16504-57-7 |
Synthesis of this compound
The enantiomerically pure form of 3-amino-4-hydroxybutanoic acid is crucial for its application as a chiral building block. Several methods have been developed for its asymmetric synthesis, often employing enzymatic resolutions or starting from other chiral pool molecules.
One notable method involves the enzymatic resolution of a racemic precursor. For instance, racemic 4-azido-3-hydroxybutanoic acid can be resolved using a lipase, followed by reduction of the azide (B81097) to afford the desired (S)-enantiomer with high enantiomeric excess.
Applications in Organic Synthesis
The strategic placement of the amino and hydroxyl groups on a chiral backbone makes (S)-GABOB a powerful tool for the synthesis of various important classes of compounds, including chiral γ-lactams, carnitine derivatives, and other pharmaceutical intermediates.
Synthesis of Chiral γ-Lactams (4-hydroxypyrrolidin-2-ones)
Chiral γ-lactams, particularly 4-hydroxypyrrolidin-2-ones, are key structural motifs found in numerous biologically active compounds. This compound can be readily converted to (S)-4-hydroxypyrrolidin-2-one through intramolecular cyclization.
Caption: Synthesis of (S)-4-hydroxypyrrolidin-2-one from (S)-GABOB.
Experimental Protocol: Synthesis of (S)-4-hydroxypyrrolidin-2-one
A solution of this compound (1.19 g, 10 mmol) in distilled water (20 mL) is heated at reflux for 48 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the water is removed under reduced pressure to yield a crude solid. The solid is then recrystallized from a mixture of ethanol (B145695) and diethyl ether to afford pure (S)-4-hydroxypyrrolidin-2-one.
| Product | Starting Material | Reagents and Conditions | Yield | Enantiomeric Excess |
| (S)-4-Hydroxypyrrolidin-2-one | This compound | Water, reflux, 48h | >95% | >99% |
Synthesis of (S)-Carnitine
(S)-Carnitine, the biologically active enantiomer of carnitine, plays a crucial role in fatty acid metabolism. (S)-GABOB serves as a key precursor for its synthesis. The synthesis involves the protection of the amino and hydroxyl groups, followed by quaternization of the nitrogen atom and subsequent deprotection.
Methodological & Application
Direct Chiral Analysis of Amino Acids via LC-MS/MS: A Derivatization-Free Approach
Application Note
Introduction
The stereoisomeric form of amino acids plays a crucial role in various biological processes, pharmacology, and drug development. D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules and biomarkers for various diseases. Consequently, the accurate and sensitive chiral analysis of amino acids is of paramount importance. Traditional methods for amino acid enantioseparation often involve complex and time-consuming derivatization steps. This application note describes a robust and sensitive method for the direct chiral analysis of underivatized amino acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach simplifies sample preparation, reduces the risk of derivatization-related artifacts, and provides high selectivity and sensitivity, making it ideal for high-throughput applications in research and industrial settings.
The primary challenge in the direct analysis of amino acids lies in their high polarity and the identical mass-to-charge ratio of enantiomers. This method overcomes these challenges by employing specialized chiral stationary phases (CSPs) capable of stereoselectively retaining amino acid enantiomers, coupled with the specificity and sensitivity of tandem mass spectrometry for detection. Two main types of CSPs have demonstrated significant success in this application: crown ether-based and macrocyclic antibiotic (teicoplanin)-based columns.
This document provides detailed protocols for both crown ether and teicoplanin-based methods, a summary of quantitative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this advanced analytical technique.
Experimental Principles
The separation of amino acid enantiomers without derivatization is achieved through the formation of transient diastereomeric complexes with the chiral selector of the stationary phase.
-
Crown Ether-Based CSPs (e.g., CROWNPAK CR-I(+)): These columns utilize a chiral crown ether that forms inclusion complexes with the primary amino group of amino acids. The stability of these complexes differs between L- and D-enantiomers, leading to differential retention times. An acidic mobile phase is required to ensure the protonation of the amino group.
-
Teicoplanin-Based CSPs (e.g., CHIROBIOTIC T): Teicoplanin is a macrocyclic glycopeptide that offers multiple chiral recognition sites, including carboxyl and amino groups, enabling interaction with the zwitterionic form of amino acids. This allows for enantioseparation under a wider range of mobile phase conditions, including reversed-phase and polar organic modes.
Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each amino acid. This allows for accurate quantification even in complex biological matrices.
Experimental Protocols
Method 1: Chiral Analysis using a Crown Ether-Based Column
This protocol is suitable for the simultaneous enantioseparation of a wide range of primary amino acids.
1. Liquid Chromatography (LC) Conditions:
-
Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.05 M Perchloric Acid (pH ~1.5-2.0)
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Program:
-
0-2 min: 15% B
-
2-10 min: 15-80% B (linear gradient)
-
10-12 min: 80% B (hold)
-
12.1-15 min: 15% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 400 °C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM) - Refer to Table 2 for specific transitions.
3. Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform protein precipitation by adding 3 volumes of ice-cold methanol (B129727) or acetonitrile containing internal standards to 1 volume of the sample.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of Mobile Phase A.
-
Filter through a 0.22 µm syringe filter before injection.
Method 2: Chiral Analysis using a Teicoplanin-Based Column
This protocol offers versatility with different mobile phase modes. The reversed-phase mode is presented here.
1. Liquid Chromatography (LC) Conditions:
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-22 min: 50-95% B (linear gradient)
-
22-25 min: 95% B (hold)
-
25.1-30 min: 5% B (equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5000 V
-
Source Temperature: 450 °C
-
Nebulizer Gas (Gas 1): 45 psi
-
Heater Gas (Gas 2): 45 psi
-
Curtain Gas: 25 psi
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM) - Refer to Table 2 for specific transitions.
3. Sample Preparation:
Follow the same sample preparation protocol as described in Method 1.
Quantitative Data Summary
The following tables summarize the quantitative performance of the direct chiral analysis of amino acids by LC-MS/MS. Data is compiled from various studies and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Quantitative Performance Data for Chiral Analysis of Selected Amino Acids
| Amino Acid | Enantiomer | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Alanine | D/L | 1 - 1000 | 0.1 - 0.5 | 0.5 - 2 |
| Aspartic Acid | D/L | 5 - 2000 | 0.5 - 2 | 2 - 10 |
| Glutamic Acid | D/L | 5 - 2000 | 0.5 - 2 | 2 - 10 |
| Leucine | D/L | 1 - 1500 | 0.2 - 1 | 1 - 5 |
| Isoleucine | D/L | 1 - 1500 | 0.2 - 1 | 1 - 5 |
| Phenylalanine | D/L | 0.5 - 500 | 0.05 - 0.2 | 0.2 - 1 |
| Proline | D/L | 2 - 1000 | 0.5 - 1 | 2 - 5 |
| Serine | D/L | 1 - 1000 | 0.1 - 0.5 | 0.5 - 2 |
| Valine | D/L | 1 - 1500 | 0.2 - 1 | 1 - 5 |
Table 2: Exemplary MRM Transitions for Underivatized Amino Acids (Positive ESI Mode)
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | 90.1 | 44.2 | 15 |
| Arginine | 175.1 | 70.1 | 25 |
| Asparagine | 133.1 | 74.0 | 18 |
| Aspartic Acid | 134.1 | 74.0 | 20 |
| Glutamic Acid | 148.1 | 84.0 | 22 |
| Glutamine | 147.1 | 84.0 | 20 |
| Histidine | 156.1 | 110.1 | 20 |
| Isoleucine | 132.1 | 86.1 | 15 |
| Leucine | 132.1 | 86.1 | 15 |
| Lysine | 147.1 | 84.1 | 22 |
| Methionine | 150.1 | 104.1 | 18 |
| Phenylalanine | 166.1 | 120.1 | 18 |
| Proline | 116.1 | 70.1 | 20 |
| Serine | 106.1 | 60.1 | 15 |
| Threonine | 120.1 | 74.1 | 15 |
| Tryptophan | 205.1 | 188.1 | 20 |
| Tyrosine | 182.1 | 136.1 | 20 |
| Valine | 118.1 | 72.1 | 15 |
Note: Optimal collision energies may vary between different mass spectrometer models and should be optimized empirically.
Visualizations
Caption: Experimental workflow for direct chiral analysis of amino acids.
Caption: Logical relationship of the analytical method.
Conclusion
The direct chiral analysis of underivatized amino acids by LC-MS/MS is a powerful technique that offers significant advantages over traditional derivatization-based methods. By leveraging specialized chiral stationary phases and the inherent selectivity of tandem mass spectrometry, this approach provides a sensitive, accurate, and high-throughput solution for the enantioselective quantification of amino acids. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in various fields to implement this advanced analytical methodology. The simplification of sample preparation and the robustness of the method make it particularly well-suited for applications in clinical research, metabolomics, and pharmaceutical development where reliable chiral analysis is critical.
Application Notes and Protocols for High-throughput Screening of GABA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutics aimed at treating a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The discovery of novel and subtype-selective GABA receptor modulators has been historically challenged by the lack of robust high-throughput screening (HTS) assays. This document provides detailed application notes and protocols for several HTS methods amenable to the discovery and characterization of GABA receptor modulators.
Fluorescence-Based Functional Assays
Fluorescence-based assays are a mainstay of HTS due to their sensitivity, speed, and amenability to automation. For GABA receptors, which are ligand-gated ion channels (GABA-A) or G-protein coupled receptors (GABA-B), fluorescence assays can be designed to measure changes in membrane potential or intracellular ion concentrations that result from receptor activation.
Membrane Potential-Sensing Dye Assays (e.g., FMP-Red-Dye)
Principle: This method utilizes a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Activation of GABA-A receptors, which are chloride channels, leads to an influx of Cl- ions and subsequent membrane depolarization in cells with a high intracellular Cl- concentration. This change in voltage is detected as a change in the fluorescence intensity of the dye.[1][2][3][4]
Application: This assay is suitable for identifying agonists, antagonists, and positive allosteric modulators (PAMs) of GABA-A receptors.[1][5]
Data Presentation: Activity of Known GABA-A Receptor Modulators
| Compound | Modulator Type | Receptor Subtype | EC50/IC50 | Reference |
| GABA | Agonist | α1β3γ2 | 40 ± 11 nM | [1] |
| GABA | Agonist | α4β3δ | 6 ± 1 nM | [1] |
| GABA | Agonist | α1β2γ2L | 137.42 ± 26.31 nM | [5] |
| Diazepam | PAM | α1β2γ2L | 3.22 ± 0.73 µM | [5] |
| Gabazine | Antagonist | α1β2γ2L | 0.16 ± 0.04 µM | [5] |
| Bicuculline | Blocker | α1β2γ2L | 0.47 ± 0.06 µM | [5] |
| Picrotoxin (PTX) | Blocker | α1β2γ2L | 6.39 ± 1.17 µM | [5] |
Experimental Protocol: FMP-Red-Dye Assay
-
Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing the GABA-A receptor subtype of interest in 96-well or 384-well black-walled, clear-bottom microplates.[1][5]
-
Dye Loading: Prepare a 1x FMP-Red-Dye solution in a suitable buffer (e.g., Locke's buffer: 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1 mM MgCl2, 8.6 mM HEPES, 5.6 mM glucose, 0.1 µM glycine, pH 7.4).[1] Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at room temperature, protected from light.[1][6]
-
Compound Addition: Prepare serial dilutions of test compounds and known modulators in the assay buffer.
-
Fluorescence Reading: Use a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence. Add the compounds to the wells and continue to record the fluorescence intensity over time (e.g., for 120 seconds).[7][8] GABA or another agonist is typically added after a short baseline reading to assess the modulatory effects of the test compounds.[1]
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the initial fluorescence (F0) to give ΔF/F0. Dose-response curves are generated by plotting ΔF/F0 against the compound concentration to determine EC50 or IC50 values.[1][9]
Workflow Diagram: Membrane Potential Dye Assay
Caption: Workflow for a membrane potential dye-based HTS assay.
Yellow Fluorescent Protein (YFP)-Based Halide Ion Influx Assay
Principle: This assay utilizes a halide-sensitive variant of yellow fluorescent protein (YFP-H148Q/I152L) co-expressed with the GABA-A receptor subunits. The fluorescence of this YFP variant is quenched by the influx of halide ions, such as iodide (I-), through the activated GABA-A receptor channel.[7][8]
Application: This method is well-suited for identifying agonists, antagonists, and allosteric modulators of GABA-A receptors in a high-throughput format.[7][8]
Data Presentation: Modulatory Effects on GABA-A Receptors
| Modulator | pEC50 of GABA modulation | Reference |
| Diazepam | 7.2 ± 0.1 | [7] |
| Flunitrazepam | 7.8 ± 0.1 | [7] |
| Zolpidem | 7.5 ± 0.1 | [7] |
| Propofol | 5.3 ± 0.1 | [7] |
Experimental Protocol: YFP-Based Assay
-
Cell Line Generation: Co-transfect CHO-K1 or a similar cell line with plasmids encoding the desired GABA-A receptor subunits and the halide-sensitive YFP using a method like electroporation. Cryopreserved, assay-ready cells can be prepared for convenience.[7][8]
-
Cell Plating: Thaw and plate the YFP-GABA-A cells in 384-well microplates.
-
Compound Preparation: Prepare dilutions of test compounds in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Procedure:
-
Wash the cells with a halide-free buffer.
-
Add the test compounds to the wells and incubate for a defined period.
-
Use a plate reader capable of kinetic fluorescence measurements to establish a baseline reading.
-
Add a solution containing a mixture of GABA and sodium iodide (NaI) to stimulate the receptor and initiate halide influx.
-
Record the quenching of YFP fluorescence over time (e.g., 120 seconds at 1-second intervals).[7][8]
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the activity of the GABA-A receptor. Analyze the data to determine the effects of the test compounds on GABA-A receptor function.
Workflow Diagram: YFP-Based Halide Influx Assay
Caption: Workflow for a YFP-based halide influx HTS assay.
Radioligand Binding Assays
Principle: Radioligand binding assays directly measure the interaction of a radiolabeled ligand with the receptor. These assays are used to determine the affinity of unlabeled test compounds by measuring their ability to displace the radioligand from the receptor.[10][11]
Application: This method is a gold standard for determining the binding affinity of compounds to specific receptor sites and is highly amenable to HTS. It can be used to screen for compounds that bind to the orthosteric (GABA) site or allosteric sites (e.g., the benzodiazepine (B76468) site).[10]
Data Presentation: Binding Affinities of Known Ligands
| Radioligand | Unlabeled Ligand | Receptor/Site | Ki/IC50 | Reference |
| [3H]Muscimol | GABA | GABA-A | - | [11][12] |
| [3H]Muscimol | Bicuculline | GABA-A | - | [11] |
| [3H]Baclofen | GABA | GABA-B | - | [11] |
| [3H]GABA | Isoguvacine | GABA-B | 400 µM | [11] |
| [3H]GABA | Nipecotic Acid | GABA Transporter | 2100 nM | [13] |
Experimental Protocol: [3H]Muscimol Binding to GABA-A Receptors
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose (B13894) buffer.
-
Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.
-
Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
-
Binding Assay:
-
In a 96-well filter plate, add the prepared membranes, the radioligand ([3H]muscimol, e.g., at 5 nM), and varying concentrations of the unlabeled test compound.[12]
-
For non-specific binding, use a high concentration of a known ligand like GABA (e.g., 10 mM).[12]
-
Incubate the plate for a specific time at a controlled temperature (e.g., 45 minutes at 4°C).[12]
-
-
Assay Termination and Detection:
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.[12]
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently the Ki using the Cheng-Prusoff equation.
GABA Receptor Signaling Pathways
A thorough understanding of the signaling pathways associated with GABA receptors is essential for designing relevant screening assays and interpreting the results.
GABA-A Receptor Signaling
GABA-A receptors are ionotropic receptors that form a chloride ion channel.[14][15] The binding of GABA to the receptor leads to the opening of the channel and an influx of Cl- ions, causing hyperpolarization or shunting inhibition of the neuron, which is the basis for the fast inhibitory neurotransmission in the brain.[16]
Diagram: GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor.
GABA-B Receptor Signaling
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs).[17] Upon GABA binding, the receptor activates a Gi/o protein, which dissociates into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs).[17][18]
Diagram: GABA-B Receptor Signaling Pathway
Caption: Overview of the GABA-B receptor signaling cascade.
Conclusion
The choice of a high-throughput screening assay for GABA receptor modulators depends on the specific research question, available resources, and the desired throughput. Fluorescence-based functional assays offer a robust and sensitive platform for primary screening of large compound libraries. Radioligand binding assays remain indispensable for confirming direct binding and determining the affinity of hit compounds. A multi-assay approach, combining functional and binding assays, is often the most effective strategy for the successful discovery and development of novel GABA receptor modulators.
References
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mr.ucdavis.edu [mr.ucdavis.edu]
- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Central and Peripheral GABAA Receptor Regulation of the Heart Rate Depends on the Conscious State of the Animal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the enzymatic synthesis of chiral amino acids, which are crucial building blocks in the pharmaceutical and biotechnology industries. The use of enzymes offers a green and highly selective alternative to traditional chemical methods. This document outlines four major enzymatic strategies: reductive amination using amine dehydrogenases, asymmetric amination with transaminases, the hydantoinase process for dynamic kinetic resolution, and asymmetric synthesis using ammonia (B1221849) lyases.
Introduction to Enzymatic Synthesis of Chiral Amino Acids
Chiral amino acids are fundamental to the development of a vast array of pharmaceuticals, including antiviral, anticancer, and antibiotic agents. The stereochemistry of these molecules is critical to their biological activity, making enantiomerically pure amino acids highly sought after. Enzymatic synthesis provides a powerful platform for achieving high enantioselectivity under mild reaction conditions, often with superior yields and reduced environmental impact compared to conventional chemical synthesis.[1][2] This document details the protocols for key enzymatic methods, presents quantitative data for various substrates, and provides visual workflows to aid in experimental design.
Key Enzymatic Strategies and Protocols
Four primary enzymatic strategies for the synthesis of chiral amino acids are detailed below, each with its own advantages in terms of substrate scope, stereoselectivity, and process scalability.
Reductive Amination using Amine Dehydrogenases (AmDHs)
Reductive amination catalyzed by amine dehydrogenases (AmDHs) offers a direct route to chiral amino acids from α-keto acids. This method is highly atom-efficient, utilizing ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.[3][4][5][6] Cofactor recycling is essential for the economic viability of this process on a larger scale and is typically achieved by coupling the reaction with a dehydrogenase such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH).[3][5]
Experimental Protocol: Synthesis of (R)-amines using Amine Dehydrogenase with Cofactor Recycling
This protocol describes the synthesis of chiral amines from their corresponding ketones using an amine dehydrogenase coupled with a formate dehydrogenase for NAD(P)H regeneration.
Materials:
-
Amine Dehydrogenase (AmDH)
-
Formate Dehydrogenase from Candida boidinii (Cb-FDH)
-
NAD⁺ or NADP⁺ (depending on AmDH and FDH specificity)
-
Ammonium (B1175870) formate buffer (1 M, pH 8.5)
-
Substrate (e.g., aromatic or aliphatic ketone)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture by dissolving the ketone substrate in the ammonium formate buffer to a final concentration of 50 mM.
-
Cofactor Addition: Add the nicotinamide cofactor (NAD⁺ or NADP⁺) to a final concentration of 1 mM.
-
Enzyme Addition: Add the amine dehydrogenase to the desired final concentration (e.g., 80–130 µM).
-
Cofactor Regeneration: Add the formate dehydrogenase (e.g., Cb-FDH) to a final concentration of approximately 14 µM.
-
Reaction Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 190 rpm on an orbital shaker) for 24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as chiral HPLC, to determine the conversion and enantiomeric excess.
-
Work-up and Product Isolation: Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the chiral amine product.
Quantitative Data for Reductive Amination:
| Substrate | Enzyme System | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Various ketones and aldehydes | AmDHs with Cb-FDH | Up to 100% | >99% (R) | [3] |
| 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | Engineered Phenylalanine Dehydrogenase with FDH | Nearly quantitative | 100% | [5] |
| Methyl isobutyl ketone | Engineered Leucine Dehydrogenase | Not specified | 99.8% (R) | [7] |
Logical Workflow for Reductive Amination
Caption: Workflow for the enzymatic synthesis of chiral amines via reductive amination.
Asymmetric Synthesis using ω-Transaminases (ω-TAs)
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, yielding a chiral amine.[1] This method is widely used due to the commercial availability of a variety of (R)- and (S)-selective ω-TAs. A key challenge in transaminase reactions is overcoming the often-unfavorable reaction equilibrium.[8] Strategies to drive the reaction to completion include using a large excess of the amine donor or removing the ketone by-product.[9]
Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylbenzylamine
This protocol describes the synthesis of (S)-α-methylbenzylamine from acetophenone (B1666503) using an (S)-selective ω-transaminase with L-alanine as the amino donor. The pyruvate (B1213749) by-product is removed using lactate (B86563) dehydrogenase (LDH) to shift the equilibrium.
Materials:
-
(S)-selective ω-Transaminase (ω-TA)
-
Lactate Dehydrogenase (LDH)
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
Acetophenone
-
L-Alanine
-
Tris-HCl buffer (e.g., 200 mM, pH 7.0)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a 1 mL reaction mixture in 200 mM Tris-HCl buffer (pH 7.0).
-
Reagent Addition: Add the following reagents to the final concentrations indicated:
-
Acetophenone: 30 mM
-
L-Alanine: 300 mM
-
PLP: 0.1 mM
-
-
Enzyme Addition: Add the (S)-selective ω-transaminase to the desired activity level (e.g., 0.02 mg/mL).
-
By-product Removal System (optional but recommended): If using a pyruvate removal system, add LDH and NADH to appropriate concentrations to convert pyruvate to lactate.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 24 hours), with gentle mixing.
-
Monitoring and Analysis: Monitor the formation of (S)-α-methylbenzylamine and the disappearance of acetophenone using chiral HPLC. Determine the enantiomeric excess of the product.
-
Product Isolation: After the reaction is complete, the product can be isolated using standard techniques such as extraction at an appropriate pH.
Quantitative Data for Transaminase-Mediated Synthesis:
| Substrate | Amino Donor | Enzyme | Conversion (%) | e.e. (%) | Reference |
| Acetophenone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 92.1 | >99 (S) | |
| Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 90.2 | >99 (S) | |
| (4-Fluorophenyl)acetone | ortho-Xylylenediamine | Commercial ω-TA (ATA 113) | >99 | >99 | [10] |
| 1-Indanone | ortho-Xylylenediamine | Commercial ω-TA (ATA 113) | 73 | >99 | [10] |
| rac-γ-amino acids | Pyruvate | ω-TA | >99 (kinetic resolution) | >99 (R and S) | [11] |
Signaling Pathway for Transaminase Reaction with By-product Removal
Caption: Transaminase-catalyzed synthesis with equilibrium shift via by-product removal.
The Hydantoinase Process
The "hydantoinase process" is a powerful and industrially established method for the production of enantiomerically pure D- or L-amino acids.[12][13][14][15] This process typically involves a three-enzyme cascade: a hydantoin (B18101) racemase, a stereoselective hydantoinase, and a carbamoylase.[16][17] This dynamic kinetic resolution (DKR) allows for the theoretical 100% conversion of a racemic mixture of 5-monosubstituted hydantoins into the desired chiral amino acid.[13]
Experimental Protocol: Synthesis of D-Tryptophan
This protocol outlines the synthesis of D-tryptophan from L-indolylmethylhydantoin using a cascade of hydantoin racemase, D-hydantoinase, and D-carbamoylase.
Materials:
-
Hydantoin Racemase (e.g., from Arthrobacter aurescens)
-
D-Hydantoinase (e.g., from Agrobacterium tumefaciens)
-
D-Carbamoylase (e.g., from Arthrobacter crystallopoietes)
-
L-indolylmethylhydantoin
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Deionized water
-
Temperature-controlled reaction vessel with pH control
-
HPLC for analysis
Procedure:
-
Substrate Preparation: Prepare a solution of L-indolylmethylhydantoin in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 80 mM.
-
Enzyme Addition: Add the three enzymes (hydantoin racemase, D-hydantoinase, and D-carbamoylase) to the reaction mixture. The optimal ratio of the enzymes should be determined empirically for maximum efficiency.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 50°C) and pH (e.g., 8.0) with gentle stirring.
-
Reaction Monitoring: Monitor the conversion of the substrate and the formation of D-tryptophan over time (e.g., 12 hours) using HPLC.
-
Product Isolation: Once the reaction has reached completion, the D-tryptophan product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.
Quantitative Data for the Hydantoinase Process:
| Substrate | Product | Yield (%) | e.e. (%) | Reference |
| L-indolylmethylhydantoin (80 mM) | D-Tryptophan | 99.4 | >99.9 | [13] |
| D,L-p-hydroxyphenyl hydantoin | D-p-hydroxyphenylglycine | High | High | [16] |
The Hydantoinase Process Pathway
Caption: Enzymatic cascade of the hydantoinase process for D-amino acid synthesis.
Asymmetric Synthesis using Ammonia Lyases
Ammonia lyases, such as phenylalanine ammonia lyase (PAL), catalyze the reversible addition of ammonia to α,β-unsaturated carboxylic acids to produce chiral amino acids.[18] This method is particularly attractive as it is highly atom-economical and does not require a cofactor. The reaction equilibrium generally favors the elimination of ammonia, so high concentrations of ammonia are required to drive the synthesis of the amino acid.[19]
Experimental Protocol: Synthesis of L-Phenylalanine Analogues
This protocol describes the synthesis of a substituted L-phenylalanine from the corresponding cinnamic acid derivative using a phenylalanine ammonia lyase.
Materials:
-
Phenylalanine Ammonia Lyase (PAL)
-
Substituted cinnamic acid
-
Ammonium carbonate or ammonium hydroxide (B78521) solution (high concentration, e.g., 3-6 M)
-
Buffer (e.g., Tris-HCl, pH adjusted to be basic, e.g., 9.5)
-
Deionized water
-
Temperature-controlled shaker
-
HPLC with a chiral column
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve the cinnamic acid substrate in the high-concentration ammonia solution to the desired final concentration (e.g., 50 mM). Adjust the pH to the optimal range for the specific PAL being used (often alkaline).
-
Enzyme Addition: Add the PAL enzyme to the reaction mixture. The enzyme loading will depend on its specific activity and should be optimized for the desired conversion rate.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for a period of 24-72 hours.
-
Monitoring: Follow the progress of the reaction by analyzing samples via chiral HPLC to determine the concentration of the L-amino acid product and its enantiomeric excess.
-
Product Isolation: Upon completion, the product can be isolated by adjusting the pH to the isoelectric point of the amino acid to facilitate precipitation, followed by filtration.
Quantitative Data for Ammonia Lyase-Catalyzed Synthesis:
| Substrate | Product | Yield (%) | e.e. (%) | Reference |
| (E)-3-(benzo[d]oxazol-2-yl)acrylic acid | d-benzoxazole alanine | 98 (with engineered PAL) | 99 (d-selective) | [18] |
| Various β-branched cinnamic acids | β-branched phenylalanine analogs | 41-71 | >99.5 | [20] |
| L-4-Br-phenylalanine | 4-Br-cinnamic acid (deamination) | 94 (amination with engineered PAL) | >99 | [21] |
Reaction Scheme for Phenylalanine Ammonia Lyase
Caption: Asymmetric synthesis of chiral amino acids using phenylalanine ammonia lyase.
Analytical Methods
Accurate determination of yield and enantiomeric excess is critical for evaluating the success of a chiral synthesis.
-
Yield Determination: The reaction yield is typically determined by High-Performance Liquid Chromatography (HPLC) using a standard curve for the product. An internal standard can be used to improve accuracy.
-
Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the most common method for determining the enantiomeric excess of the amino acid product.[22][23][24] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their individual quantification. The e.e. is calculated as:
-
e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 (for an excess of the R-enantiomer)
-
Enzyme Unit Definitions
The activity of enzymes is typically expressed in units (U). It is important to understand the definition of a unit as it can vary.
-
Standard Unit (U): One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions (e.g., temperature, pH, substrate concentration).[25][26][27][28]
-
Specific Activity: This is the activity of an enzyme per milligram of total protein (U/mg). It is a measure of enzyme purity.[25][27][28][29]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Unfavorable reaction equilibrium- Enzyme inhibition (substrate or product)- Suboptimal reaction conditions (pH, temp)- Insufficient enzyme concentration or activity- Cofactor limitation/degradation | - Add a by-product removal system- Use a higher excess of one substrate- Optimize pH and temperature- Increase enzyme loading- Ensure efficient cofactor recycling |
| Low Enantiomeric Excess | - Poor enzyme stereoselectivity for the substrate- Racemization of product under reaction conditions- Presence of contaminating enzymes with opposite stereoselectivity | - Screen for a more selective enzyme- Modify reaction conditions to minimize racemization- Use a more purified enzyme preparation |
| Enzyme Instability | - Harsh reaction conditions (pH, temp, organic solvents)- Proteolytic degradation | - Optimize reaction conditions- Immobilize the enzyme- Add stabilizing agents (e.g., glycerol)- Use protease inhibitors |
Conclusion
The enzymatic synthesis of chiral amino acids offers a versatile and sustainable approach for the production of these valuable molecules. The choice of the enzymatic method depends on the target amino acid, the available starting materials, and the desired scale of production. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their own enzymatic syntheses of chiral amino acids. Further advances in enzyme discovery and protein engineering are expected to continue to expand the scope and efficiency of these biocatalytic methods.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 13. mdpi.com [mdpi.com]
- 14. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turner-biocatalysis.com [turner-biocatalysis.com]
- 20. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 24. heraldopenaccess.us [heraldopenaccess.us]
- 25. resources.biomol.com [resources.biomol.com]
- 26. Enzyme unit - Wikipedia [en.wikipedia.org]
- 27. quora.com [quora.com]
- 28. antozyme.com [antozyme.com]
- 29. scribd.com [scribd.com]
Application of (S)-3-Amino-4-hydroxybutanoic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB, is a non-proteinogenic amino acid that serves as an intriguing building block in the synthesis of novel peptides and peptidomimetics. As an analogue of the neurotransmitter γ-aminobutyric acid (GABA), its incorporation into peptide sequences can impart unique structural and biological properties. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS), focusing on the widely used Fmoc/tBu orthogonal protection strategy.
This compound is a chiral molecule with a hydroxyl group, which necessitates appropriate protection during peptide synthesis to prevent unwanted side reactions. The strategic placement of this amino acid within a peptide backbone can influence conformation, stability, and receptor binding affinity, making it a valuable tool for designing therapeutic peptides with enhanced or novel biological activities.
Core Concepts and Protection Strategy
The successful incorporation of this compound into a growing peptide chain using SPPS relies on an orthogonal protection scheme. In the context of Fmoc-based synthesis, the α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected with an acid-labile group, typically a tert-butyl (tBu) ether. This strategy ensures that the protecting groups can be selectively removed without affecting each other or the peptide-resin linkage.
Caption: Orthogonal protection of this compound for SPPS.
Experimental Protocols
The following protocols are generalized for the manual solid-phase synthesis of a peptide containing this compound. Adjustments may be necessary based on the specific peptide sequence, resin, and available equipment.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid or for manual loading).
-
Protected Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Other: Acetic anhydride (B1165640) (for capping), Ninhydrin test kit, Diethyl ether.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This cycle describes the steps for adding one amino acid to the growing peptide chain.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Ninhydrin test to confirm the presence of a free amine.
-
-
Amino Acid Coupling (for Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid):
-
In a separate vial, dissolve Fmoc-(S)-3-amino-4-(tBu)-hydroxybutanoic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Caption: Workflow for the incorporation of the protected GABOB derivative in SPPS.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Quantitative Data Summary
The following table provides hypothetical but representative data for the synthesis of a model hexapeptide containing one this compound residue (Ac-Tyr-Gly-Gly-Phe-GABOB-Leu-NH₂). Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 75% | Gravimetric analysis |
| Crude Peptide Purity | 65% | Analytical RP-HPLC |
| Purified Peptide Yield | 30% | Gravimetric analysis |
| Purified Peptide Purity | >98% | Analytical RP-HPLC |
| Expected Mass (Monoisotopic) | 685.34 Da | Theoretical Calculation |
| Observed Mass (ESI-MS) | 685.35 Da | Mass Spectrometry |
Impact on Peptide Structure and Function
The incorporation of this compound can significantly influence the properties of a peptide:
-
Conformational Constraint: The additional hydroxyl group and the gamma-amino acid nature of GABOB can introduce conformational rigidity and favor specific secondary structures, such as turns or helices.
-
Increased Hydrophilicity: The hydroxyl group can enhance the water solubility of the peptide.
-
Altered Biological Activity: As a GABA analogue, its presence can modulate the peptide's interaction with biological targets, potentially leading to altered receptor binding, enzyme inhibition, or cell penetration properties. The stereochemistry of the GABOB residue is crucial, as different enantiomers can exhibit distinct biological effects.
-
Resistance to Proteolysis: The non-natural gamma-amino acid structure can increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.
Caption: Functional consequences of incorporating GABOB into a peptide sequence.
Conclusion
This compound is a versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful incorporation requires a robust orthogonal protection strategy, such as the Fmoc/tBu approach detailed in these protocols. By carefully controlling the synthesis, cleavage, and purification steps, researchers can effectively generate GABOB-containing peptides for further structural and biological evaluation. The unique characteristics imparted by this non-natural amino acid make it a valuable tool in the field of peptide-based drug discovery and development.
Application Notes and Protocols: (S)-3-Amino-4-hydroxybutanoic Acid in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB, is a chiral derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As a GABA analogue, it has garnered significant interest in neurological disorder research, particularly for its potential as an anticonvulsant and neuroprotective agent. Perturbations in the GABAergic system are implicated in a wide range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research, summarizing key data and outlining methodologies for its investigation.
Mechanism of Action
This compound exerts its effects primarily by modulating GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.
-
GABAA Receptor Interaction: Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron.[2] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[2] The (S)-enantiomer of GABOB has been reported to be more potent at GABAA receptors.
-
GABAB Receptor Interaction: GABAB receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade.[3][4] This cascade can lead to the opening of potassium (K+) channels, causing an efflux of K+ and subsequent hyperpolarization.[3] Activation of GABAB receptors can also inhibit voltage-gated calcium (Ca2+) channels, which in turn reduces the release of neurotransmitters from the presynaptic terminal.[3][5] The (R)-enantiomer of GABOB shows higher potency at GABAB receptors.[6]
Data Presentation
Table 1: In-Vitro Receptor Binding Affinity of GABOB Enantiomers
| Enantiomer | Receptor Target | Affinity (IC50/EC50) | Reference |
| (R)-4-Amino-3-hydroxybutanoic acid | GABAA | 1 µM (IC50) | [6] |
| (R)-4-Amino-3-hydroxybutanoic acid | GABAB | 0.35 µM (IC50) | [6] |
| (R)-4-Amino-3-hydroxybutanoic acid | GABAC | 19 µM (EC50) | [6] |
| (S)-4-Amino-3-hydroxybutanoic acid | GABA Uptake Inhibition | 67 µM (IC50) | [6] |
Table 2: Clinical Efficacy of GABOB in Severe Focal Epilepsy
| Study Design | Patient Population | Treatment Protocol | Outcome | Reference |
| Add-on Therapy Trial | 25 adult patients with severe partial epilepsy refractory to medical treatment | GABOB 250 mg twice daily for 26 weeks | 25% of patients showed a 50% reduction in total seizure frequency. No serious adverse effects were reported. | [7] |
Table 3: Preclinical Anticonvulsant Activity of GABOB in Animal Models
| Animal Model | Seizure Induction Method | GABOB Enantiomer | Dose | Effect | Reference |
| Cat | N-amidinobenzamide-induced seizures | (R)-4-amino-3-hydroxybutanoic acid | 20 mg/animal | Inhibition of electrical discharges in the amygdala | [6] |
Experimental Protocols
Protocol 1: In-Vitro GABA Receptor Binding Assay
This protocol is adapted from methods used to characterize GABA receptor binding.[8][9]
Objective: To determine the binding affinity of this compound to GABAA and GABAB receptors in brain tissue homogenates.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[3H]Muscimol (for GABAA receptors) or [3H]Baclofen (for GABAB receptors)
-
This compound
-
Unlabeled GABA (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Triton X-100
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in Tris-HCl buffer containing 0.05% Triton X-100 and incubate on ice for 30 minutes to remove endogenous GABA.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet three times by resuspension in fresh Tris-HCl buffer and centrifugation.
-
Resuspend the final pellet in the assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up triplicate tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add radioligand ([3H]Muscimol or [3H]Baclofen) and membrane preparation to the assay buffer.
-
Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competitor Binding: Add radioligand, membrane preparation, and varying concentrations of this compound.
-
Incubate all tubes at 4°C for 20-30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol is a standard method for screening potential anticonvulsant drugs.[10][11]
Objective: To evaluate the anticonvulsant efficacy of this compound against chemically-induced seizures.
Materials:
-
Male CD-1 or Swiss albino mice (20-25 g)
-
This compound
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9% NaCl)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice to the laboratory environment for at least one week.
-
Divide mice into control and treatment groups (n=8-10 per group).
-
Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for drug absorption.
-
-
Seizure Induction and Observation:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes for the onset and severity of seizures.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the percentage of animals in each group that are protected from seizures.
-
-
Data Analysis:
-
Compare the seizure latencies, severities, and protection rates between the control and treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine the significance of the results.
-
Calculate the ED50 (the dose that protects 50% of the animals from seizures).
-
Protocol 3: In-Vitro Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity
This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced cell death.[12][13][14]
Objective: To determine if this compound can protect cultured neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay reagents (e.g., MTT, Calcein-AM/Propidium Iodide)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons in multi-well plates and culture for 7-10 days to allow for maturation.
-
Pre-treat the neurons with varying concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.
-
Return the plates to the incubator for 24 hours.
-
-
Assessment of Cell Viability and Cytotoxicity:
-
LDH Assay: After 24 hours, collect the culture supernatant to measure the release of LDH, an indicator of cell death. Follow the manufacturer's instructions for the LDH assay kit.
-
MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability using a fluorescence microscope.
-
-
Data Analysis:
-
Express cell viability or cytotoxicity as a percentage relative to the control (untreated) and glutamate-only treated groups.
-
Plot the results against the concentration of this compound to determine its dose-dependent neuroprotective effect.
-
Use statistical analysis to compare the treated groups with the glutamate-only group.
-
Visualizations
Caption: GABAA Receptor Signaling Pathway.
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for Anticonvulsant Screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 14. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Methods for the Quantitative Analysis of 3-Hydroxybutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB), is a ketone body that serves as a crucial energy source for various tissues, particularly during periods of fasting, prolonged exercise, or in pathological conditions like diabetic ketoacidosis. Accurate quantification of 3-HB in biological matrices is essential for clinical diagnostics, metabolic research, and the development of therapeutics targeting metabolic disorders. Gas chromatography (GC), owing to its high resolution and sensitivity, is a robust analytical technique for this purpose. This document provides detailed protocols and application data for the analysis of 3-HB using GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Due to the polar nature and low volatility of 3-hydroxybutyric acid, a derivatization step is imperative to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization approaches involve silylation or esterification.
Data Presentation
The following tables summarize quantitative data from various validated gas chromatography methods for 3-hydroxybutyric acid analysis.
Table 1: Quantitative Performance of GC Methods for 3-Hydroxybutyric Acid Analysis
| Parameter | Method 1 (Plasma) | Method 2 (Blood/Vitreous Humor) | Method 3 (Urine) |
| Derivatization | Methyl Ester | Trimethylsilyl (TMS) Ester (BSTFA + 1% TMCS) | Trimethylsilyl (TMS) Ester (BSTFA) |
| GC Column | Carbopack B/PEG/Trimesic Acid | HP-5MS | Not Specified |
| Detector | Not Specified | MS | MS |
| Linearity Range | Not Specified | 50 - 500 µg/mL | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | Not Specified | > 0.99 (Implicit) | > 0.995 |
| Limit of Detection (LOD) | Not Specified | 3 µg/mL | 0.5 µg/mL (as LOQ) |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.5 µg/mL |
| Internal Standard | n-Octanoic Acid | 3-Hydroxybutyric acid-d4 | GHB-d6 |
| Mean Recovery | 96.4% | Not Specified | Not Specified |
| Precision (CV%) | 2.0% - 4.9% | Within-run: < 1.3%, Between-run: < 1.4% | < 15-20% |
| Reference | [1][2] | [3] | [4] |
Table 2: Enantioselective GC Analysis of 3-Hydroxybutyric Acid Methyl Ester
| Parameter | Method Details |
| Analytes | (R)- and (S)-3-Hydroxybutyric acid methyl ester enantiomers |
| GC Column | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm) |
| Oven Temperature | 80 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector | FID |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium |
| Reference |
Experimental Protocols
Protocol 1: Analysis of 3-Hydroxybutyric Acid in Plasma
This protocol is based on the formation of methyl ester derivatives followed by capillary gas chromatography.[5]
1. Materials and Reagents
-
3-Hydroxybutyric acid standard
-
n-Octanoic acid (Internal Standard)
-
Methanol
-
Organic solvents (e.g., for extraction)
-
Plasma samples
2. Sample Preparation and Derivatization
-
To a known volume of plasma, add a precise amount of the internal standard, n-octanoic acid.
-
Perform an extraction of the organic acids from the plasma sample.
-
The extracted mixture containing 3-hydroxybutyric acid and the internal standard is then subjected to esterification to form methyl esters.
3. GC-MS Analysis
-
GC Column: Capillary column suitable for organic acid analysis.
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.
-
Detector: Mass Spectrometer (MS) operated in either scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
4. Quantification
-
A calibration curve is constructed by analyzing standard solutions of 3-hydroxybutyric acid at various concentrations.[5]
-
The curve should be linear over the range of 0.40 g/L to 160.67 g/L with a correlation coefficient of 0.9995.[5]
-
The concentration of 3-hydroxybutyric acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[5]
Protocol 2: Analysis of 3-Hydroxybutyric Acid in Blood and Vitreous Humor using Silylation
This protocol details a method involving protein precipitation followed by silylation with BSTFA.[3]
1. Materials and Reagents
-
3-Hydroxybutyric acid standard
-
3-Hydroxybutyric acid-d4 (Internal Standard)
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Blood or vitreous humor samples
2. Sample Preparation
-
Pipette 50 µL of the sample (blood or vitreous humor) into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution (BHB-d4, 400 µg/mL).
-
Add 225 µL of acetonitrile to precipitate proteins and vortex immediately.
-
Centrifuge the mixture for 7 minutes at 9600 x g.
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
To ensure complete removal of water, which can interfere with derivatization, reconstitute the dried extract in 250 µL of ethanol (B145695) and re-evaporate to dryness.
3. Derivatization
-
Reconstitute the final dried extract in 70 µL of ethyl acetate.
-
Add 70 µL of BSTFA with 1% TMCS.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
4. GC-MS Analysis
-
GC Column: HP-5MS or equivalent.
-
Carrier Gas: Helium.
-
Injector: Split/splitless, operated at a suitable temperature (e.g., 250 °C).
-
Oven Temperature Program: A program that allows for the separation of the derivatized 3-HB from other matrix components.
-
Detector: Mass Spectrometer (MS).
5. Quantification
-
The method should be validated for linearity, with a typical calibration range of 50 to 500 µg/mL.[3]
-
Quality control samples at low, medium, and high concentrations (e.g., 100, 250, and 400 µg/mL) should be analyzed to ensure accuracy and precision.[3]
Protocol 3: Direct Derivatization for GC-FID/MS Analysis
This protocol is a general procedure for the derivatization of samples suspected to contain 3-hydroxybutyric acid (or its precursor, GHB) for analysis by GC-FID or GC-MS.[6]
1. Materials and Reagents
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS
-
Sample suspected to contain 3-hydroxybutyric acid
2. Derivatization Procedure
-
Place an appropriate amount of the sample into a vial or test tube.
-
Add 100 µL of ethyl acetate and mix/vortex.
-
Add 100 µL of BSTFA (with or without 1% TMCS).
-
Cap the vial immediately and mix/vortex.
-
Allow the sample to incubate at room temperature for approximately 15 minutes.
-
Transfer the contents to a GC-MS or GC-FID sample vial for analysis.
Note on Derivatization: Silylation reagents like BSTFA are moisture-sensitive. Therefore, all glassware should be dry, and exposure of the reagent to the atmosphere should be minimized.
Visualizations
Caption: Experimental workflow for 3-hydroxybutyric acid analysis by GC.
Caption: Rationale for derivatization in the GC analysis of 3-HB.
References
- 1. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] SIMPLE AND FAST DETERMINATION FOR GAMMA-HYDROXYBUTYRATE (GHB) IN URINE SAMPLE BY LLE AND GC-MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dfs.dc.gov [dfs.dc.gov]
Chiral Amino Acid Analysis by LC-MS: A Guide to Derivatization Methods
FOR IMMEDIATE RELEASE
A Comprehensive Resource for Researchers in Drug Development and Life Sciences on LC-MS Methods for Chiral Amino Acid Analysis with Derivatization.
This application note provides detailed protocols and quantitative data for the analysis of chiral amino acids using liquid chromatography-mass spectrometry (LC-MS) coupled with derivatization techniques. The methodologies outlined are indispensable for researchers, scientists, and drug development professionals who require accurate quantification of amino acid enantiomers in various matrices.
The separation and quantification of amino acid enantiomers are crucial in numerous scientific fields due to their distinct biological roles. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their involvement in physiological and pathological processes. LC-MS has emerged as a powerful tool for this analysis, and the use of chiral derivatizing agents to form diastereomers allows for their separation on standard reversed-phase columns, offering high sensitivity and selectivity.
This document focuses on three prominent chiral derivatization reagents:
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
(R)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((R)-BiAC)
-
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)
For each reagent, a detailed experimental protocol, quantitative performance data, and a workflow diagram are provided to facilitate implementation in the laboratory.
Methodologies and Protocols
Chiral Derivatization using Marfey's Reagent (FDAA)
Marfey's reagent is a widely used chiral derivatizing agent that reacts with the primary amino group of amino acids to form diastereomers. These derivatives can be effectively separated by reversed-phase LC-MS.
Experimental Protocol:
-
Sample Preparation: Prepare amino acid standards or sample extracts in a suitable buffer.
-
Derivatization Reaction:
-
To 20 µL of the amino acid sample, add 40 µL of a 20 mM solution of Marfey's reagent in acetone.
-
Add 10 µL of 0.5 M triethylamine (B128534) (TEA) to initiate the reaction.
-
Incubate the mixture at 37°C for 24 hours in the dark.[1]
-
-
Reaction Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.[1]
-
Sample Dilution: Dilute the final reaction mixture with 20% acetonitrile (B52724)/0.1% formic acid prior to LC-MS analysis.[1]
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 6.5.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A 30-minute gradient from 5% to 55% B is typically used.[2]
-
MS Detection: Negative ion mode electrospray ionization (ESI) is recommended for good sensitivity.[2]
Quantitative Data Summary for Marfey's Reagent Method:
| Parameter | Performance | Reference |
| Linearity | Good linearity over a wide concentration range | [2] |
| Stability | Derivatized analytes are stable for 24 hours at room temperature | [2] |
| Matrix Effects | Negligible matrix effects observed in complex biological extracts | [2] |
Workflow for Chiral Amino Acid Analysis using Marfey's Reagent
Caption: Workflow of chiral amino acid analysis using Marfey's reagent.
Chiral Derivatization using (R)-BiAC
(R)-BiAC is a highly sensitive chiral derivatization reagent that allows for rapid analysis of amino acid enantiomers. A key feature of this method is the consistent elution order, with D-amino acids eluting before their corresponding L-enantiomers.[3]
Experimental Protocol:
-
Sample Preparation: Prepare amino acid standards or sample extracts. For complex samples like urine, a deproteinization step with acetonitrile may be necessary.[4]
-
Derivatization Reaction:
-
Mix 15 µL of the sample with 30 µL of a buffer-acetonitrile solution for (R)-BiAC.[4]
-
Add 10 µL of the (R)-BiAC solution.[4]
-
The reaction is rapid and typically complete within minutes at room temperature. For some applications, incubation at 55°C for 10 minutes in a borate (B1201080) buffer (pH 8.8) is used.[5][6]
-
-
Reaction Quenching: The reaction can be stopped by acidification with formic acid.[6]
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient of around 11.5 to 19 minutes can achieve complete separation of proteinogenic amino acids.[4][7]
-
MS Detection: Positive ion mode ESI is used, and the derivatized amino acids show high ionization efficiency.[4]
Quantitative Data Summary for (R)-BiAC Method:
| Parameter | Performance | Reference |
| Sensitivity | High sensitivity, with detection limits in the attomole (amol) range (7.0-127 amol) | [7] |
| Analysis Time | Simultaneous analysis of 20 D/L-amino acids in approximately 19 minutes | [4] |
| Resolution | Complete chiral separation with resolution (Rs) greater than 1.9 for most proteinogenic amino acids | [7] |
Workflow for Chiral Amino Acid Analysis using (R)-BiAC
Caption: Workflow of chiral amino acid analysis using (R)-BiAC reagent.
Chiral Derivatization using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)
L-FDLA is an advanced version of Marfey's reagent that offers improved sensitivity and separation for derivatized chiral amino acids.[8] A simplified protocol using a volatile base makes it highly compatible with LC-MS analysis.
Experimental Protocol:
-
Sample Preparation: Extract amino acids from the sample matrix. Methanol is an effective extraction solvent.[9]
-
Derivatization Reaction:
-
Sample Preparation for LC-MS: After the reaction, the sample can be directly diluted for LC-MS/MS analysis, as the use of a volatile base eliminates the need for a desalting step.[9]
LC-MS/MS Analysis:
-
LC Column: Conventional C18 reversed-phase column.[10]
-
Mobile Phase A: 5 mM ammonium formate (B1220265) in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient: A suitable gradient is applied to separate the diastereomers.
-
MS Detection: Positive ion mode ESI with multiple reaction monitoring (MRM) is used for quantification.[10]
Quantitative Data Summary for L-FDLA Method:
| Parameter | Performance | Reference |
| Linearity | Wide linear range (0.01-20 µM) | [11] |
| Limit of Detection (LOD) | Low limits of detection (0.03-4.0 nM) | [11] |
| Precision | Good precision with relative standard deviations (RSDs) < 10% | [11] |
Workflow for Chiral Amino Acid Analysis using L-FDLA
Caption: Workflow of chiral amino acid analysis using L-FDLA reagent.
Conclusion
The choice of derivatization reagent for chiral amino acid analysis by LC-MS will depend on the specific requirements of the study, such as the desired sensitivity, analysis time, and the complexity of the sample matrix. The methods presented in this application note provide robust and reliable protocols for the accurate quantification of amino acid enantiomers. By following these detailed procedures, researchers can confidently implement these techniques to advance their work in drug development, clinical diagnostics, and life science research.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research | MDPI [mdpi.com]
- 7. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of GABAergic Compounds in Seizure Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vivo studies on the anticonvulsant effects of (S)-3-Amino-4-hydroxybutanoic acid. The following application notes and protocols are based on established methodologies for evaluating GABAergic compounds in preclinical seizure models and use (S)-(+)-4-Amino-3-hydroxybutanoic acid (GABOB), a structurally related GABA analog with known anticonvulsant properties, as an illustrative example.[1] These protocols can be adapted for the investigation of novel compounds like this compound.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from an imbalance between excitatory and inhibitory neurotransmission in the brain.[2][3] The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for anticonvulsant drug development.[2][4] Compounds that enhance GABAergic signaling, either by acting as GABA receptor agonists or by modulating GABA metabolism and reuptake, have shown therapeutic potential in controlling seizures.[2][4]
This document provides detailed protocols for two standard preclinical seizure models, the Pentylenetetrazol (PTZ)-induced seizure model and the Maximal Electroshock (MES)-induced seizure model, which are widely used to assess the efficacy of potential anticonvulsant agents.[5][6]
Signaling Pathways
The primary hypothesized mechanism of action for GABAergic compounds in seizure modulation is the enhancement of inhibitory neurotransmission. This can be achieved through various interactions with the GABAergic synapse.
References
- 1. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [amp.chemicalbook.com]
- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. defeatingepilepsy.org [defeatingepilepsy.org]
- 4. mdpi.com [mdpi.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Assays of GABA-C Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] It exerts its effects through three distinct classes of receptors: GABA-A, GABA-B, and GABA-C.[1] GABA-C receptors, also known as GABA-A-rho (ρ) receptors, are ionotropic receptors that form chloride ion channels.[2][3][4][5] Structurally, they are pentamers composed of ρ subunits (ρ1-3).[2][3][5] Activation of GABA-C receptors leads to the opening of the chloride channel, resulting in an influx of chloride ions and hyperpolarization of the cell membrane, which in turn leads to neuronal inhibition.[2][3] These receptors are predominantly expressed in the retina but are also found in other areas of the brain, including the superior colliculus, hippocampus, and cerebellum. Their unique pharmacological and kinetic properties make them an attractive target for drug development, particularly for neurological and ophthalmological disorders.
The patch-clamp technique is the gold-standard electrophysiological method for studying ion channels like the GABA-C receptor. It allows for the direct measurement of the ionic currents passing through the channel in response to agonist application, providing invaluable information on the potency and efficacy of novel compounds. This application note provides detailed protocols for performing whole-cell patch-clamp assays to characterize GABA-C receptor agonists.
Signaling Pathway
GABA-C receptors are ligand-gated ion channels. The binding of an agonist, such as GABA, directly gates the opening of the associated chloride (Cl⁻) channel. This is a rapid form of signal transduction that does not involve second messengers. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.
Caption: GABA-C receptor signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for characterizing GABA-C receptor agonists using the whole-cell patch-clamp technique.
Caption: Experimental workflow for patch-clamp analysis.
Quantitative Data of GABA-C Receptor Agonists
The following table summarizes the potency (EC₅₀) of various agonists at human recombinant GABA-C receptors, typically expressed in Xenopus oocytes or mammalian cell lines.
| Agonist | Receptor Subtype | EC₅₀ (µM) | Notes |
| GABA | ρ1 | 1.1 - 4.7 | Endogenous agonist. |
| GABA | ρ2 | 0.8 | [6] |
| cis-4-Aminocrotonic acid (CACA) | ρ1 | 5 - 72 | Selective partial agonist.[7][8][9] |
| trans-4-Aminocrotonic acid (TACA) | ρ1 | 0.6 - 1.6 | Potent agonist.[10] |
| Muscimol (B1676869) | ρ1 | 0.2 - 1.7 | Potent partial agonist.[11][12][13] |
| Isoguvacine | ρ1 | 0.8 | Agonist.[14][15][16] |
| Homohypotaurine | ρ1 | 4.59 | Partial agonist.[17] |
| trans-4-Amino-2-fluorobut-2-enoic acid | ρ1 | 2.43 | Potent agonist.[17][18] |
Experimental Protocols
Cell Preparation
-
Cell Culture : Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the human GABA-C receptor ρ subunit(s) of interest. Maintain cells in the appropriate culture medium supplemented with antibiotics and serum.
-
Plating : Two to three days before the experiment, plate the cells onto glass coverslips coated with a suitable substrate (e.g., poly-L-lysine) to ensure adherence. Aim for a cell confluency of 50-70% on the day of recording.
Solutions
-
External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH and the osmolarity to 310-320 mOsm.
-
Internal (Pipette) Solution (in mM) : 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl₂, and 2 ATP-Mg. Adjust the pH to 7.2 with CsOH and the osmolarity to 290-300 mOsm. Cesium is used to block potassium channels.
-
Agonist Stock Solutions : Prepare high-concentration stock solutions of the agonists in water or a suitable solvent (e.g., DMSO). Store aliquots at -20°C. On the day of the experiment, dilute the stock solutions to the desired final concentrations in the external solution.
Patch-Clamp Recording
-
Pipette Fabrication : Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance should be between 3-6 MΩ when filled with the internal solution.
-
Establishing a Whole-Cell Configuration :
-
Place a coverslip with the cultured cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a healthy-looking, isolated cell with the pipette tip.
-
When the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings :
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Allow the cell to stabilize for a few minutes before starting the recordings.
-
Record the baseline current.
-
Drug Application
-
Perfusion System : Use a rapid solution exchange system to apply the agonists. This minimizes receptor desensitization and allows for precise control of the application duration.
-
Concentration-Response Curves :
-
Apply increasing concentrations of the agonist for a fixed duration (e.g., 2-5 seconds).
-
Between applications, wash the cell with the external solution for a sufficient period to allow for complete recovery from desensitization.
-
Record the peak current amplitude at each agonist concentration.
-
Data Analysis
-
Measurement : Measure the peak amplitude of the inward current elicited by each agonist concentration.
-
Normalization : Normalize the peak current at each concentration to the maximum current obtained with a saturating concentration of the agonist.
-
Dose-Response Curve Fitting : Plot the normalized current as a function of the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.
Hill Equation: Response = Minimum Response + (Maximum Response - Minimum Response) / (1 + (EC₅₀ / [Agonist])^Hill Coefficient)
Conclusion
This application note provides a comprehensive guide for the characterization of GABA-C receptor agonists using the whole-cell patch-clamp technique. The detailed protocols and reference data will be valuable for researchers in academia and the pharmaceutical industry who are involved in the study of GABA-C receptors and the development of novel therapeutics targeting this important ion channel. Adherence to these protocols will ensure the generation of high-quality, reproducible data for the assessment of agonist potency and efficacy.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. [GABAC receptors: structure and functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. GABA(C) receptors: a molecular view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (Z)-4-Amino-2-butenoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Muscimol - Wikipedia [en.wikipedia.org]
- 12. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoguvacine hydrochloride | GABAA receptor agonist | Hello Bio [hellobio.com]
- 15. Isoguvacine - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biocatalytic Production of 4-Hydroxybutyrate-Containing Polymers
Introduction
Poly(4-hydroxybutyrate) (P4HB) and its copolymers are a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs).[1] Produced by microorganisms, these polymers have garnered significant attention in the biomedical field due to their excellent biocompatibility, complete biodegradability, and tunable mechanical properties.[2] P4HB is the only PHA that has received FDA approval for medical applications, such as in sutures, scaffolds, and drug delivery systems.[1][3] Unlike many synthetic polymers, high molecular weight P4HB is produced exclusively through biological fermentation processes, as chemical synthesis is challenging.[2] This document provides an overview of the biocatalytic pathways, quantitative production data, and detailed protocols for the synthesis and recovery of 4HB-containing polymers using microbial hosts, primarily recombinant Escherichia coli.
Biocatalytic Pathways for 4HB-Containing Polymer Synthesis
The microbial synthesis of 4HB-containing polymers involves two primary stages: the generation of the 4-hydroxybutyryl-CoA (4HB-CoA) monomer and its subsequent polymerization, often along with other monomers like 3-hydroxybutyryl-CoA (3HB-CoA).
1. Synthesis of 4-Hydroxybutyryl-CoA (4HB-CoA) Monomer
Recombinant microorganisms, particularly E. coli, can be engineered to produce 4HB-CoA from central metabolites or be fed with external precursors.
-
From Central Metabolism (e.g., Glucose): Glucose is catabolized through glycolysis and the TCA cycle to produce the key intermediate, succinyl-CoA.[1] A heterologous pathway is then used to convert succinyl-CoA into 4HB-CoA. This involves the sequential action of succinyl-CoA reductase (SucD) to form succinate (B1194679) semialdehyde, 4-hydroxybutyrate dehydrogenase (4HbD) to produce 4-hydroxybutyrate, and a CoA transferase like OrfZ to yield the final 4HB-CoA monomer.[2][4] To enhance the carbon flux towards 4HB, native genes that divert succinate semialdehyde away from the desired pathway (e.g., sad, gabD) are often deleted.[1][2]
-
From External Precursors: Supplementing the culture medium with precursors is a common strategy.[1] Precursors like 1,4-butanediol (B3395766) (1,4-BDO) and γ-butyrolactone (GBL) can be efficiently converted to 4HB, and subsequently to 4HB-CoA.[1][3] For instance, 1,4-BDO can be converted to 4HB by introducing genes encoding for a dehydrogenase (like dhaT) and an aldehyde dehydrogenase (aldD).[5][6]
2. Polymerization into P(3HB-co-4HB)
The final step is the polymerization of hydroxyacyl-CoA monomers into PHA polymers, catalyzed by PHA synthase (PhaC).[7] For the production of copolymers like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], two monomer pathways converge. The 3HB-CoA monomer is typically synthesized from acetyl-CoA via the action of β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB).[8][9] The PHA synthase then incorporates both 3HB-CoA and 4HB-CoA monomers into the growing polymer chain.[7] The composition of the final copolymer can be controlled by modulating the intracellular availability of each monomer.[10]
Quantitative Data on P4HB Production
The following tables summarize key quantitative data from various studies on the production of P4HB and its copolymers in recombinant microorganisms.
Table 1: Production of P4HB Homopolymer
| Microbial Host | Carbon Source(s) | Precursor(s) | Cultivation Mode | Titer (g/L) | Content (wt%) | Reference(s) |
| E. coli S17-1 | Fermentation Broth | 1,4-Butanediol derived 4HB | Shake Flask | - | 83 | [6] |
| E. coli JM109 | Glycerol (B35011) | Sodium 4-hydroxybutyrate | Fed-Batch | 15.0 | - | [11] |
| E. coli JM109 | Xylose | Sodium 4-hydroxybutyrate | Batch | 2.76 - 4.33 | 58 - 70 | [12] |
| E. coli XL1-Blue | Glucose | 4-Hydroxybutyric acid | Shake Flask | - | 58.5 | [4] |
| C. acidovorans | 1,4-Butanediol | 1,4-Butanediol | Batch (N-free) | - | 28 | [2] |
Table 2: Production of P(3HB-co-4HB) Copolymers
| Microbial Host | Carbon Source(s) | Precursor(s) | Cultivation Mode | 4HB Fraction (mol%) | Titer (g/L) | Content (wt%) | Reference(s) |
| C. necator H16 | Fermentation Broth | 1,4-Butanediol derived 4HB | Batch | 13 | >2.9 | 49 | [6] |
| E. coli | Glucose | α-ketoglutarate | - | up to 20 | - | 65.5 | [2] |
| Cupriavidus sp. | 1,6-Hexanediol | 1,6-Hexanediol | Two-stage | 42 | - | 20.1 | [13] |
| C. malaysiensis | 1,4-BDO + γ-butyrolactone | 1,4-BDO + γ-butyrolactone | - | up to 84 | - | - | [1] |
| A. latus | Sucrose | γ-Butyrolactone | - | 45 | - | - | [2] |
Experimental Protocols
Here we provide detailed protocols for the production and recovery of 4HB-containing polymers using recombinant E. coli.
Protocol 1: Shake-Flask Production of P4HB in Recombinant E. coli
This protocol describes a standard batch cultivation for producing P4HB at a laboratory scale.
1. Materials and Media
-
Recombinant E. coli strain (e.g., JM109) harboring a plasmid with PHA synthase (phaC) and 4HB-CoA transferase (orfZ) genes.[12]
-
Luria-Bertani (LB) medium for inoculum.
-
Carbon source: Glucose (10-20 g/L) or Xylose (10 g/L).[11][12]
-
Precursor: Sodium 4-hydroxybutyrate (Na-4HB), 4-6 g/L.[11][12]
-
Appropriate antibiotic (e.g., Ampicillin, 100 µg/mL).
-
Thiamine (if required by the strain, e.g., 15 mg/L).[12]
2. Procedure
-
Inoculum Preparation: Inoculate 5-10 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking at 250 rpm.[14]
-
Main Culture: Inoculate 100 mL of minimal medium in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Growth Phase: Incubate at 32-37°C with vigorous shaking (250 rpm). Monitor cell growth by measuring OD₆₀₀.[14][15]
-
Precursor Addition: Add the Na-4HB precursor at the time of inoculation or at the beginning of the exponential growth phase.[12]
-
Accumulation and Harvest: Continue incubation for 48-72 hours. P4HB accumulation typically occurs after the exponential growth phase ceases.[12][16]
-
Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes. Discard the supernatant and wash the cell pellet once with distilled water. The cell pellet can be lyophilized for dry weight determination and subsequent polymer extraction.
Protocol 2: Fed-Batch Fermentation for High-Yield P4HB Production
This protocol is designed to achieve high cell density and increased P4HB productivity using a fed-batch strategy in a bioreactor.[11]
1. Materials and Media
-
Recombinant E. coli strain.
-
Bioreactor (1-5 L scale) with controls for pH, temperature, and dissolved oxygen (DO).
-
Batch Medium: Modified M9 or E2 medium with glycerol (20 g/L) as the primary carbon source and Na-4HB (6 g/L) as the precursor.[11]
-
Feeding Solution: Concentrated solution of glycerol (e.g., 500 g/L).
2. Procedure
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the batch medium. Set temperature to 32-37°C and pH to 7.0 (controlled with NH₄OH or H₃PO₄).
-
Inoculation: Prepare a seed culture as described in Protocol 1. Inoculate the bioreactor to an initial OD₆₀₀ of ~0.2.
-
Batch Phase: Run the fermentation in batch mode. Maintain DO above 20% by controlling agitation and aeration. This phase focuses on initial biomass accumulation. The batch carbon source (glycerol) will be consumed.
-
Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated glycerol solution. The feeding rate (F) is calculated to maintain a specific growth rate (µ): F(t) = (µ/Yxs) * V(t) * X(t), where Yxs is the biomass yield on substrate, V is the volume, and X is the biomass concentration.
-
Accumulation and Harvest: Continue the fed-batch cultivation for 48-72 hours to maximize P4HB accumulation.[11]
-
Harvesting: Harvest the cells by centrifugation as described previously. This method can significantly increase the final P4HB titer to 15 g/L or more.[11]
Protocol 3: P4HB Extraction and Purification
This protocol details a common method for recovering P4HB from lyophilized bacterial biomass.
1. Materials
-
Lyophilized P4HB-containing biomass.
-
Chloroform (B151607) (or another suitable solvent like acetone).
-
Methanol (B129727) or ethanol (B145695) (for precipitation).
-
Glassware, filtration apparatus.
2. Procedure
-
Solvent Extraction: Suspend the lyophilized cell biomass in chloroform (e.g., 20 mL per gram of dry cell weight).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 60°C) for several hours to dissolve the intracellular P4HB granules.
-
Filtration: Filter the mixture through filter paper or a sintered glass funnel to remove the insoluble cell debris. Collect the chloroform filtrate, which now contains the dissolved polymer.
-
Precipitation: Add the filtrate dropwise into a beaker containing a 10-fold volume of cold methanol or ethanol while stirring. The P4HB will precipitate out as a white, fibrous solid.
-
Washing and Recovery: Allow the polymer to settle, then decant the solvent. Wash the precipitated polymer several times with fresh methanol to remove residual impurities.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. The resulting polymer can be characterized using techniques like GC-MS, NMR, and GPC.[14]
References
- 1. Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(4-Hydroxybutyrate): Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Poly(4-Hydroxybutyrate): Current State and Perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbial production of 4-hydroxybutyrate, poly-4-hydroxybutyrate, and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by recombinant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved productivity of poly (4-hydroxybutyrate) (P4HB) in recombinant Escherichia coli using glycerol as the growth substrate with fed-batch culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(4-hydroxybutyrate) (P4HB) production in recombinant Escherichia coli: P4HB synthesis is uncoupled with cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced production of poly(3-hydroxybutyrate) in recombinant Escherichia coli and EDTA–microwave-assisted cell lysis for polymer recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Poly(4-hydroxybutyrate) (P4HB) production in recombinant Escherichia coli: P4HB synthesis is uncoupled with cell growth | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Determining the Efficacy of GABA Analogs using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Its effects are mediated through two main classes of receptors: GABA-A and GABA-B.[1] GABA-A receptors are ionotropic ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) responsible for slower, more prolonged inhibitory responses.[1][2] Analogs of GABA are of significant therapeutic interest for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3]
These application notes provide detailed protocols and methodologies for a range of cell-based assays designed to determine the efficacy of GABA analogs on both GABA-A and GABA-B receptors. The assays described are suitable for various stages of the drug discovery process, from high-throughput screening (HTS) to detailed pharmacological characterization.
I. GABA-A Receptor Assays
GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor.[4][5] The most common subtype in the brain consists of two α, two β, and one γ subunit.[6] Upon binding of GABA, the receptor's integral chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane, thus producing an inhibitory effect.[1][7]
High-Throughput Screening (HTS) Assays
This assay is a robust, high-throughput method for monitoring GABA-A receptor activity by measuring changes in cell membrane potential.[8][9] It utilizes a fluorescent dye that is sensitive to changes in membrane voltage. Depolarization or hyperpolarization of the cell membrane leads to a corresponding change in fluorescence intensity.[10]
Experimental Protocol:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired GABA-A receptor subtype into 96- or 384-well black-walled, clear-bottom microplates. Incubate overnight at 37°C with 5% CO2.[11][12]
-
Dye Loading: Prepare the fluorescent membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the cell culture medium and add an equal volume of the loading buffer to each well.[11]
-
Incubation: Incubate the plates for 30-60 minutes at 37°C, protected from light. Do not wash the cells after dye loading.[11]
-
Compound Addition and Signal Detection: Prepare a plate containing the GABA analogs at various concentrations. Use a Fluorometric Imaging Plate Reader (FLIPR) instrument to add the compounds to the cell plate and simultaneously measure the fluorescence signal.[8][11]
-
Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. Calculate EC50 or IC50 values by plotting the fluorescence change against the compound concentration.
This assay relies on a halide-sensitive variant of YFP (YFP-H148Q/I152L) co-expressed with the GABA-A receptor.[13][14] The influx of iodide (I-) ions through the activated GABA-A channel quenches the YFP fluorescence, providing a measure of receptor activity.[15][16]
Experimental Protocol:
-
Cell Preparation: Co-transfect CHO or HEK293 cells with plasmids encoding the desired GABA-A receptor subunits and the YFP-H148Q/I152L mutant. Cryopreserved, assay-ready cells can also be used.[13][14]
-
Cell Plating: Plate the transfected cells into microplates and incubate to allow for receptor expression.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Pre-incubate the cells with the GABA analogs for a defined period.
-
Replace the buffer with one containing iodide and GABA (or the analog being tested) to initiate the quenching reaction.[13]
-
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the YFP fluorescence over time. The rate of fluorescence quench is proportional to the GABA-A channel activity.
-
Data Analysis: Determine the initial rate of fluorescence quenching for each concentration of the test compound. Calculate EC50 or IC50 values from the concentration-response curves.
Electrophysiological Assays
Electrophysiology provides a direct measure of ion channel function and is considered the gold standard for characterizing the effects of GABA analogs.
This technique allows for the recording of ionic currents flowing through the entire cell membrane in response to the application of GABA analogs.[17][18]
Experimental Protocol:
-
Cell Culture: Culture cells expressing the GABA-A receptor subtype of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing a high concentration of chloride ions.
-
Seal Formation and Recording:
-
Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
-
Compound Application: Apply GABA or GABA analogs to the cell via the perfusion system.
-
Data Acquisition and Analysis: Record the resulting currents. Measure the peak current amplitude and plot it against the compound concentration to determine EC50 and efficacy.[19]
Radioligand Binding Assays
These assays measure the direct interaction of a radiolabeled ligand with the GABA-A receptor, allowing for the determination of binding affinity (Kd) and the displacement of the radioligand by unlabeled GABA analogs (Ki).[20][21]
Experimental Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the GABA-A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[22]
-
Binding Reaction: Incubate the membrane preparation with a constant concentration of a radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flumazenil for the benzodiazepine (B76468) site) and varying concentrations of the unlabeled GABA analog.[22][23]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[24]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Saturation Binding: To determine the Kd and Bmax of the radioligand, perform the assay with increasing concentrations of the radioligand.
-
Competition Binding: To determine the Ki of the GABA analog, plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Data Presentation: GABA-A Receptor Assays
| Assay Type | Compound | Receptor Subtype | Parameter | Value | Reference |
| FLIPR Membrane Potential | GABA | α1β2γ2 | EC50 | 137.42 ± 26.31 nM | [25] |
| FLIPR Membrane Potential | Diazepam | α1β2γ2 | EC50 | 3.22 ± 0.73 µM | [25] |
| FLIPR Membrane Potential | Gabazine | α1β2γ2 | IC50 | 0.16 ± 0.04 µM | [25] |
| YFP Halide Influx | GABA | α2β3γ2 | EC50 | 0.34 ± 0.08 µM | [14] |
| Whole-Cell Patch-Clamp | GABA | α4β3γ2 | EC50 | 2.6 µM | [26] |
| Whole-Cell Patch-Clamp | GABA | α4β3δ | EC50 | 0.50 µM | [26] |
| Radioligand Binding ([3H]muscimol) | GABA | Native | Kd | 16.9 µM | [27] |
| Radioligand Binding ([3H]gabazine) | Gabazine | α1β3γ2 | Kd | 214 nM | [27] |
II. GABA-B Receptor Assays
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[2] They are coupled to inhibitory G-proteins (Gi/o).[28] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][28]
Functional Assays
This assay measures the activation of G-proteins coupled to the GABA-B receptor.[29] In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[30] The amount of bound [35S]GTPγS is a direct measure of receptor activation.[31][32]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the GABA-B receptor.
-
Assay Reaction: Incubate the membranes with the GABA analog, GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Termination and Detection: The reaction can be stopped by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting. Alternatively, a scintillation proximity assay (SPA) format can be used for a homogeneous assay.[30]
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the concentration of the GABA analog to determine the EC50 and Emax values.
This assay measures the activation of GIRK channels, a downstream effector of GABA-B receptor signaling.[26][33] Activation of these potassium channels leads to membrane hyperpolarization.
Experimental Protocol:
-
Cell System: Use a cell line (e.g., HEK293) or Xenopus oocytes co-expressing the GABA-B receptor and the desired GIRK channel subunits.[26][34]
-
Measurement of Channel Activity:
-
Electrophysiology: Use whole-cell patch-clamp to measure the outward potassium current upon application of a GABA analog.[26]
-
Fluorescent Ion Flux Assays: Use potassium-sensitive fluorescent dyes or ion-flux assays (e.g., using radioactive rubidium as a potassium surrogate) to measure the efflux of potassium ions.
-
-
Data Analysis: Quantify the change in current or fluorescence as a function of the GABA analog concentration to determine potency and efficacy.
Data Presentation: GABA-B Receptor Assays
| Assay Type | Compound | Parameter | Value | Reference |
| [35S]GTPγS Binding | GABA | EC50 | ~1 µM | [29] |
| [35S]GTPγS Binding | CGP7930 (PAM) | EC50 | 3-5 µM | [35] |
| GIRK Channel Activation (Electrophysiology) | Baclofen | EC50 | Varies with expression levels | [26] |
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABA-A Receptor Signaling Pathway
Caption: GABA-B Receptor Signaling Pathway
Caption: General Experimental Workflow
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. gabather.com [gabather.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 14. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]
- 19. shutterstock.com [shutterstock.com]
- 20. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. PDSP - GABA [kidbdev.med.unc.edu]
- 23. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. researchgate.net [researchgate.net]
- 26. pnas.org [pnas.org]
- 27. m.youtube.com [m.youtube.com]
- 28. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 31. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Quantification of (S)-3-Amino-4-hydroxybutanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (S)-3-Amino-4-hydroxybutanoic acid (GABOB), a naturally occurring gamma-aminobutyric acid (GABA) analogue, in various biological matrices. The protocols outlined below are essential for pharmacokinetic studies, clinical monitoring, and drug development processes involving this compound.
Introduction to this compound (GABOB)
This compound, also known as GABOB, is a central nervous system depressant. It is structurally similar to the inhibitory neurotransmitter GABA but possesses a hydroxyl group, which facilitates its transport across the blood-brain barrier. GABOB is recognized for its anticonvulsant and hypotensive properties and is investigated for its potential therapeutic applications. Accurate quantification of GABOB in biological samples such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Analytical Techniques for GABOB Quantification
The quantification of GABOB in biological samples is commonly performed using various analytical techniques, each with its own advantages and considerations. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This document provides detailed protocols for each of these techniques.
Application Note 1: Quantification of GABOB in Human Plasma by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.00 - 80.0 µg/mL (for 3-hydroxybutyric acid) | [1] |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL (for 3-hydroxybutyric acid) | [1] |
| Intra-run Precision (CV%) | < 5.5% (for 3-hydroxybutyric acid) | [1] |
| Inter-run Precision (CV%) | < 5.8% (for 3-hydroxybutyric acid) | [1] |
| Recovery | 96.3 - 103% (for 3-hydroxybutyric acid) | [1] |
Note: Data for the structurally similar compound 3-hydroxybutyric acid is provided as a reference due to the limited availability of specific GABOB validation data in the public domain. Method validation for GABOB would be required.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated GABOB).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GABOB: To be determined based on precursor and product ions.
-
Internal Standard: To be determined based on precursor and product ions.
-
Experimental Workflow
References
Automated Chiral Analysis of Amino Acids Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of amino acids plays a critical role in biological systems. While L-amino acids are the primary building blocks of proteins, their D-enantiomers are increasingly recognized for their significant physiological and pathological functions. Consequently, the accurate and high-throughput analysis of chiral amino acids is paramount in various fields, including biomedical research, drug development, and food science. This document provides detailed application notes and protocols for the automated chiral analysis of amino acids using mass spectrometry-based methods, offering high sensitivity, selectivity, and efficiency. Two primary approaches are detailed: derivatization-based methods coupled with liquid chromatography-mass spectrometry (LC-MS/MS) or trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), and a derivatization-free method utilizing chiral stationary phases.
Method 1: Automated Chiral Analysis using (S)-Naproxen Chloride Derivatization and TIMS-MS
This method offers a rapid and fully automated approach for the chiral analysis of amino acids by combining an inline derivatization step with high-resolution gas-phase separation using trapped ion mobility spectrometry-mass spectrometry.[1][2] This technique is particularly advantageous for high-throughput screening and analysis of complex samples.[2]
Experimental Protocol
1. Materials:
-
(S)-Naproxen chloride (S-NAP-Cl)
-
Amino acid standards (D- and L-enantiomers)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
An autosampler with an integrated chromatography system for inline derivatization[1][2]
-
A trapped ion mobility-mass spectrometer (TIMS-MS)
2. Standard and Sample Preparation:
-
Prepare stock solutions of D- and L-amino acids (1 mM) in water.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations (e.g., 10 µM) in water.
-
For biological samples, perform protein precipitation by adding three volumes of ice-cold ACN to one volume of the sample. Vortex and centrifuge to pellet the precipitated protein. Collect the supernatant for analysis.
3. Automated Inline Derivatization: The following protocol is implemented using an autosampler with an integrated chromatography system. The volumes and times can be optimized for specific systems and analytes.
-
Step 1: Aspiration: The autosampler aspirates 10 µL of the amino acid standard or sample.
-
Step 2: Reagent Aspiration: 10 µL of a 10 mM solution of (S)-Naproxen chloride in ACN is aspirated.
-
Step 3: Mixing and Incubation: The sample and reagent are mixed in a loop or vial, and the reaction is allowed to proceed for a defined time (e.g., 1 minute) at a controlled temperature (e.g., 40°C).
-
Step 4: Quenching (Optional): The reaction can be quenched by the addition of a suitable reagent if necessary, although for direct infusion into the MS, this may not be required.
-
Step 5: Injection: The derivatized sample is directly introduced into the electrospray interface of the TIMS-MS instrument.
4. TIMS-MS Analysis:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas Pressure: 1.5 - 2.5 bar
-
Dry Gas Flow: 8 - 10 L/min
-
Dry Gas Temperature: 200 - 250 °C
-
TIMS Accumulation Time: 50 - 100 ms
-
TIMS Ramp Time: 100 - 200 ms
-
Mass Range: m/z 150 - 600
Data Presentation
Table 1: Quantitative Performance of the Automated (S)-Naproxen Chloride Derivatization TIMS-MS Method
| Amino Acid | Enantiomer | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reproducibility (%RSD, n=5) |
| Alanine | D/L | ~5 nM | ~15 nM | >0.99 | < 5% |
| Phenylalanine | D/L | ~2 nM | ~8 nM | >0.99 | < 5% |
| Proline | D/L | ~10 nM | ~30 nM | >0.99 | < 6% |
| Valine | D/L | ~8 nM | ~25 nM | >0.99 | < 5% |
Note: The values presented are approximate and may vary depending on the specific instrumentation and experimental conditions. The method has demonstrated detection in the lower nanomolar range.[2]
Workflow Diagram
Caption: Automated workflow for chiral amino acid analysis using (S)-naproxen chloride derivatization and TIMS-MS.
Method 2: High-Sensitivity Chiral Analysis using (R)-BiAC Derivatization and LC-MS/MS
This method utilizes the chiral derivatizing agent (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) for the highly sensitive and simultaneous analysis of D- and L-amino acids by LC-MS/MS.[3] The derivatization forms diastereomers that can be separated on a standard reversed-phase column, and the derivatizing agent is designed for high ionization efficiency, enabling detection at the attomole level.[3]
Experimental Protocol
1. Materials:
-
(R)-BiAC derivatization reagent set
-
Amino acid standards (D- and L-enantiomers)
-
Borate (B1201080) buffer (pH 8.8)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
A triple quadrupole mass spectrometer
2. Standard and Sample Preparation:
-
Prepare stock solutions of D- and L-amino acids (1 mM) in water.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations in water.
-
For biological samples (e.g., plasma, urine), perform protein precipitation by adding three volumes of ACN to one volume of the sample. Vortex and centrifuge. Collect the supernatant.
3. Derivatization Procedure:
-
To 20 µL of the amino acid standard or sample supernatant, add 20 µL of borate buffer (pH 8.8).
-
Add 20 µL of a 10 mM solution of (R)-BiAC in ACN.
-
Vortex the mixture and incubate at 55°C for 10 minutes.
-
Quench the reaction by adding 20 µL of 1% formic acid in water.
-
Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System:
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized amino acids, followed by a wash and re-equilibration step. An example gradient is 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Data Presentation
Table 2: Quantitative Performance of the (R)-BiAC Derivatization LC-MS/MS Method
| Amino Acid | Enantiomer | Limit of Detection (LOD) (attomoles on column) | Limit of Quantification (LOQ) (attomoles on column) |
| Alanine | D/L | ~10 | ~30 |
| Aspartic Acid | D/L | ~20 | ~60 |
| Phenylalanine | D/L | ~7 | ~21 |
| Serine | D/L | ~15 | ~45 |
Note: The method demonstrates exceptional sensitivity, with detection limits in the attomole range on the column.[3]
Table 3: Exemplary MRM Transitions for (R)-BiAC Derivatized Amino Acids
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Phenylalanine | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Serine | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Note: Specific MRM transitions need to be optimized for the instrument used. The precursor ion will correspond to the protonated molecule of the (R)-BiAC derivatized amino acid.
Workflow Diagram
Caption: Workflow for high-sensitivity chiral amino acid analysis using (R)-BiAC derivatization and LC-MS/MS.
Method 3: Derivatization-Free Chiral Analysis using a Chiral Stationary Phase LC-MS/MS
This method avoids the chemical derivatization step by employing a chiral stationary phase (CSP) that directly resolves the amino acid enantiomers. This approach simplifies sample preparation and can be beneficial for high-throughput analysis.[4]
Experimental Protocol
1. Materials:
-
Amino acid standards (D- and L-enantiomers)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) acetate (B1210297), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 250 x 4.6 mm, 5 µm)
-
A triple quadrupole mass spectrometer
2. Standard and Sample Preparation:
-
Prepare stock solutions of D- and L-amino acids (1 mM) in water.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations in the initial mobile phase.
-
For biological samples, perform protein precipitation as described in the previous methods. The supernatant should be diluted with the initial mobile phase before injection.
3. LC-MS/MS Analysis:
-
LC System:
-
Column: Astec CHIROBIOTIC V2 (or similar macrocyclic glycopeptide-based CSP)
-
Mobile Phase: A common mobile phase for polar ionic mode is a mixture of Methanol, Acetonitrile, and Water with volatile additives. For example, 80:20 (v/v) Methanol:Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Isocratic or Gradient Elution: Depending on the complexity of the amino acid mixture, either isocratic or gradient elution can be used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
-
MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Data Presentation
Table 4: Quantitative Performance of a Derivatization-Free Chiral LC-MS/MS Method
| Amino Acid | Enantiomer | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Valine | D/L | ~0.1 µM | ~0.3 µM |
| Leucine | D/L | ~0.05 µM | ~0.15 µM |
| Phenylalanine | D/L | ~0.02 µM | ~0.06 µM |
Note: Sensitivity is typically lower than derivatization-based methods but can be sufficient for many applications. Performance depends heavily on the specific CSP and mobile phase composition.
Table 5: Exemplary MRM Transitions for Underivatized Amino Acids
| Amino Acid | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | 90.1 | 44.2 | 15 |
| Valine | 118.1 | 72.1 | 12 |
| Leucine/Isoleucine | 132.1 | 86.1 | 10 |
| Phenylalanine | 166.1 | 120.1 | 15 |
Note: These are common transitions; optimization is recommended for your specific instrument.
Workflow Diagram
Caption: Workflow for derivatization-free chiral amino acid analysis using a chiral stationary phase and LC-MS/MS.
Conclusion
The choice of method for automated chiral analysis of amino acids by mass spectrometry will depend on the specific application requirements, such as desired sensitivity, throughput, and available instrumentation. Derivatization-based methods, particularly those coupled with advanced separation techniques like TIMS-MS, offer exceptional sensitivity and speed. Derivatization-free methods provide a simpler workflow with reduced sample preparation time. The protocols and data presented here serve as a comprehensive guide for researchers and professionals to implement robust and reliable chiral amino acid analysis in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of GABA Derivatives as BCAT1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid aminotransferase 1 (BCAT1) is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), which are essential nutrients for cancer cell proliferation and survival.[1][2][3] Upregulation of BCAT1 has been implicated in a variety of cancers, including glioblastoma, breast cancer, leukemia, and lung cancer, making it an attractive therapeutic target.[1][4] Inhibition of BCAT1 can disrupt cancer cell metabolism, leading to reduced proliferation and tumor growth.[5] Gamma-aminobutyric acid (GABA) derivatives have emerged as a promising class of BCAT1 inhibitors.[1][6] This document provides detailed application notes and protocols for the synthesis of novel GABA derivatives with bridged bicyclic skeletons and their evaluation as BCAT1 inhibitors in cancer research.
Data Presentation
The following table summarizes the in vitro BCAT1 inhibitory activity of a series of synthesized GABA derivatives, with WQQ-345 as a parent compound and Gabapentin as a reference compound.[6]
| Compound | Structure | IC50 (μM) against BCAT1 |
| WQQ-345 | Bridged bicyclic skeleton GABA derivative | 18.3 ± 2.5 |
| Compound 7 | Bicyclo[3.2.1]octene-bearing GABA derivative | 3.0 ± 0.4 |
| Compound 1 | Modified WQQ-345 derivative | 25.6 ± 3.1 |
| Compound 2 | Modified WQQ-345 derivative | > 50 |
| Compound 3 | Modified WQQ-345 derivative | 15.8 ± 1.9 |
| Compound 4 | Modified WQQ-345 derivative | 10.2 ± 1.1 |
| Compound 5 | Modified WQQ-345 derivative | 7.5 ± 0.8 |
| Compound 6 | Modified WQQ-345 derivative | 5.1 ± 0.6 |
| Compound 8 | Modified WQQ-345 derivative | 4.2 ± 0.5 |
| Gabapentin | Reference BCAT1 inhibitor | 20.0 ± 2.8 |
Data is presented as the mean ± standard deviation from three independent experiments.[3]
Signaling Pathways and Experimental Workflow
BCAT1 Signaling in Cancer Progression
BCAT1 plays a multifaceted role in promoting cancer by influencing key signaling pathways. Its primary function involves the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and glutamate.[5] This activity impacts several downstream pathways crucial for tumor growth and survival.
General Workflow for Synthesis and Evaluation of BCAT1 Inhibitors
The development of novel BCAT1 inhibitors involves a systematic workflow, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.
References
- 1. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCAT1 promotes lung adenocarcinoma progression through enhanced mitochondrial function and NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (S)-3-Amino-4-hydroxybutanoic Acid in Antiepileptic Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-GABOB or (S)-γ-amino-β-hydroxybutyric acid, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to GABA allows it to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability. An imbalance in this system, leading to excessive excitation, is a hallmark of epilepsy. Consequently, this compound has been a subject of interest in the development of novel antiepileptic drugs (AEDs) aimed at enhancing GABAergic inhibition to control seizures.
This document provides an overview of the application of this compound in antiepileptic drug development, including its mechanism of action, protocols for preclinical evaluation, and relevant quantitative data from experimental studies.
Mechanism of Action
The primary mechanism through which this compound is thought to exert its antiepileptic effects is by modulating the GABAergic system. Specifically, it is known to act as an agonist at GABA receptors.
-
GABA Receptor Agonism: this compound binds to and activates GABA receptors, particularly the GABA-B receptor subtype.[1] GABA-B receptors are metabotropic G-protein coupled receptors that, upon activation, lead to a cascade of intracellular events resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[2] This inhibitory action helps to counteract the excessive neuronal firing characteristic of epileptic seizures.[3]
The signaling pathway initiated by the activation of GABA-B receptors by this compound is depicted below.
Quantitative Data
The following table summarizes the anticonvulsant activity of this compound (GABOB) in a preclinical animal model of epilepsy.
| Compound | Animal Model | Seizure Type | Route of Administration | Dose | Effect | Reference |
| GABOB | Cat | Penicillin-induced generalized epilepsy | Intravenous (single injection) | Not specified | Significant decrease in epileptic bursts within the first 30 minutes. | [4] |
| GABOB | Cat | Penicillin-induced generalized epilepsy | Intravenous (chronic administration) | Not specified | Mean decrease of epileptic bursts higher than 50%. | [4] |
| GABOB | Cat | Penicillin focus | Parenteral injection | Not specified | Decrease in voltage and frequency of spikes and polyspikes. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of potential antiepileptic drugs. Below are protocols for common preclinical models used to assess anticonvulsant activity.
4.1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[5][6]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A convulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound, this compound, or vehicle control to the animals (e.g., intraperitoneally).
-
At the time of predicted peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals for each dose group.
-
4.2. Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for compounds effective against myoclonic and absence seizures.[5][7]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound, this compound, or vehicle control to the animals.
-
After a predetermined time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneously).
-
Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
4.3. Penicillin-Induced Epilepsy Model in Cats
This model creates a focus of epileptic activity and is useful for studying focal epilepsy.[4]
-
Animals: Adult cats.
-
Procedure:
-
Anesthetize the animal and perform a craniotomy to expose the cerebral cortex.
-
Apply a solution of penicillin G potassium (e.g., 200-300 IU) directly to the cortex to induce an epileptic focus.
-
Record the electrocorticogram (ECoG) to monitor epileptiform discharges (spikes and sharp waves).
-
Administer this compound either topically to the cortex or systemically (e.g., intravenously).
-
Analyze the ECoG recordings for changes in the frequency and amplitude of the epileptiform discharges.
-
The general workflow for preclinical screening of antiepileptic drugs is outlined in the diagram below.
References
- 1. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [amp.chemicalbook.com]
- 2. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. researchgate.net [researchgate.net]
- 7. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Separation of 3-amino-4-hydroxybutanoic Acid
Welcome to the technical support center for the enantiomeric separation of 3-amino-4-hydroxybutanoic acid (GABOB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of 3-amino-4-hydroxybutanoic acid?
A1: For underivatized polar amino acids like 3-amino-4-hydroxybutanoic acid, crown ether-based and teicoplanin-based CSPs are generally the most successful.[1][2] Polysaccharide-based CSPs may not provide sufficient resolution for underivatized amino acids.[1] Crown ether CSPs, such as those containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are particularly effective for resolving β-amino acids.[3][4]
Q2: What is a typical starting mobile phase for the chiral separation of GABOB on a crown ether-based column?
A2: A good starting point for a crown ether-based column is a reversed-phase mobile phase consisting of an aqueous solution with an acidic modifier and an organic modifier. For example, a mixture of water and methanol (B129727) (e.g., 50:50 v/v) containing 10 mM acetic acid has been shown to be effective for β-amino acids.[3] Trifluoroacetic acid (TFA) is also a common acidic modifier that can improve the interaction of the amino group with the crown ether stationary phase.[1]
Q3: Is derivatization necessary for the enantiomeric separation of 3-amino-4-hydroxybutanoic acid?
A3: Derivatization is not always necessary, as direct separation of underivatized amino acids is possible on suitable CSPs like crown ether and teicoplanin-based columns.[1][2] However, if you are facing challenges with detection sensitivity or peak shape, derivatization can be a valuable strategy. Derivatizing agents that react with the amino group can introduce a chromophore or fluorophore, enhancing detection.[5]
Q4: How does temperature affect the separation of GABOB enantiomers?
A4: Lowering the column temperature generally leads to increased retention and improved separation factors (α) on crown ether-based CSPs.[3] This is because the interactions between the analyte and the chiral stationary phase are often enthalpically driven. It is advisable to experiment with different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.
Troubleshooting Guides
This section provides solutions to common issues encountered during the enantiomeric separation of 3-amino-4-hydroxybutanoic acid.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Switch to a crown ether-based or teicoplanin-based CSP, which are known to be effective for underivatized amino acids.[1][2] |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase. For crown ether CSPs, a higher aqueous content often improves resolution. - Optimize Acidic Modifier: The type and concentration of the acidic modifier (e.g., acetic acid, TFA) are critical. Experiment with different acids and concentrations to enhance chiral recognition.[1][3] |
| Incorrect pH of the Mobile Phase | For crown ether columns, the mobile phase needs to be acidic to ensure the primary amine of GABOB is protonated, which is essential for the interaction with the stationary phase.[2] |
| High Column Temperature | Decrease the column temperature. Lower temperatures often enhance the chiral recognition mechanism.[3] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For basic analytes like GABOB, interactions with residual silanols on the silica (B1680970) support can cause peak tailing.[6] Ensure the mobile phase is sufficiently acidic to suppress the ionization of silanols. Adding a small amount of a competing amine to the mobile phase can sometimes improve peak shape in normal phase chromatography. |
| Column Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak fronting. |
| Inappropriate Injection Solvent | Dissolve the sample in the mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase to avoid peak distortion. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] |
Problem 3: Low Detection Sensitivity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lack of a Strong Chromophore/Fluorophore | 3-amino-4-hydroxybutanoic acid lacks a strong UV chromophore, leading to poor sensitivity with UV detection. |
| Consider Alternative Detection Methods | - Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method for GABOB. - Evaporative Light Scattering Detector (ELSD): ELSD can be used for non-volatile analytes that do not have a UV chromophore. |
| Pre-column Derivatization | Derivatize GABOB with a reagent that introduces a highly responsive chromophore or fluorophore. Reagents like 4-nitro-7-piperazino-2,1,3-benzoxadiazole can be used for sensitive fluorescence detection.[8] |
Experimental Protocols
Key Experiment: Enantiomeric Separation of a β-Amino Acid using a Crown Ether-Based CSP
This protocol is based on a method developed for β-amino acids and serves as an excellent starting point for optimizing the separation of 3-amino-4-hydroxybutanoic acid.[3]
-
Column: Chiral stationary phase containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica gel.
-
Mobile Phase: A mixture of methanol and water (50:50, v/v) containing 10 mM acetic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C (with the option to decrease to improve resolution)
-
Detection: UV at 210 nm (or Mass Spectrometry for higher sensitivity)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the 3-amino-4-hydroxybutanoic acid standard or sample in the mobile phase.
Visualizations
Experimental Workflow for Method Development
Caption: A logical workflow for developing a chiral separation method.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a selective three-dimensional HPLC system for enantiomer discriminated analysis of lactate and 3-hydroxybutyrate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biocatalytic synthesis of chiral alcohols and amino acids.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My biocatalytic reaction is showing low or no yield of the desired chiral alcohol/amino acid. What are the potential causes and how can I troubleshoot this?
Answer: Low product yield is a common issue that can stem from several factors, ranging from enzyme activity to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Enzyme Inactivity: The enzyme may have lost its activity due to improper storage, handling, or inactivation under reaction conditions.
-
Solution: Verify the activity of your enzyme using a standard assay before starting the preparative scale reaction. Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.
-
Solution: Review the literature for the optimal conditions for your specific enzyme or a similar class of enzymes. Perform small-scale optimization experiments by varying the pH and temperature.
-
-
Poor Cofactor Regeneration (for oxidoreductases): In reactions requiring nicotinamide (B372718) cofactors (NADH/NADPH), inefficient regeneration will quickly halt the reaction.
-
Solution: Ensure your cofactor regeneration system is working efficiently. This can involve adding a sufficient concentration of the sacrificial substrate (e.g., isopropanol, glucose, formate) and the corresponding dehydrogenase (e.g., alcohol dehydrogenase, glucose dehydrogenase, formate (B1220265) dehydrogenase).[1][2]
-
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.[3][4][5][6][7]
-
Solution: Try lowering the initial substrate concentration and adding it stepwise throughout the reaction. If product inhibition is suspected, consider in-situ product removal (ISPR) techniques such as extraction or adsorption.
-
-
Poor Mass Transfer: In heterogeneous systems (e.g., with immobilized enzymes or whole cells), poor mixing can limit the reaction rate.
-
Solution: Increase the agitation speed to ensure adequate mixing of reactants with the biocatalyst.
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
References
- 1. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of GABOB
Welcome to the technical support center for the synthesis of γ-Amino-β-hydroxybutyric acid (GABOB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of GABOB and to optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for GABOB?
A1: GABOB can be synthesized through various routes, including:
-
From Malic Acid: This is a popular method utilizing a readily available chiral precursor.[1]
-
Via Gabriel Synthesis: This classic method for preparing primary amines can be adapted for GABOB synthesis.[2][3][4][5][6]
-
Through Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom and can be applied to a GABOB precursor.[7][8][9][10][11]
-
From Succinic Anhydride: This route involves the ring-opening of the anhydride.
Q2: My GABOB synthesis yield is consistently low. What are the most likely causes?
A2: Low yields in GABOB synthesis can stem from several factors:
-
Incomplete reaction: Reaction conditions such as temperature, time, or reagent stoichiometry may not be optimal.
-
Side reactions: The formation of byproducts like lactones or elimination products can significantly reduce the yield of the desired product.
-
Purification losses: GABOB is a polar molecule, which can make its extraction and purification challenging, leading to significant product loss.
-
Racemization: In stereospecific syntheses, loss of enantiomeric purity through racemization can be a major issue, effectively reducing the yield of the desired enantiomer.
-
Degradation of starting materials or product: The stability of reactants and the GABOB product under the reaction conditions is crucial.
Q3: How does pH affect the synthesis of GABOB?
A3: The pH of the reaction medium can have a profound impact on the yield and purity of GABOB. For instance, in enzymatic syntheses or reactions involving acid/base catalysis, pH control is critical for optimal enzyme activity or reaction rate. Extreme pH values can lead to unwanted side reactions such as hydrolysis of intermediates or degradation of the final product. For example, acidic conditions can promote the formation of the corresponding lactone.
Q4: What is the optimal temperature for GABOB synthesis?
A4: The optimal temperature is highly dependent on the specific synthetic route. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is crucial to find a balance that maximizes the formation of GABOB while minimizing the formation of impurities. For enzymatic reactions, the optimal temperature is dictated by the specific enzyme's stability and activity profile.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from Malic Acid
This section provides a troubleshooting guide for the synthesis of GABOB starting from malic acid, a common chiral precursor.
Symptoms:
-
The final yield of GABOB is significantly lower than reported in the literature.
-
TLC or NMR analysis of the crude product shows multiple spots/peaks, indicating the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete conversion of malic acid | Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the expected reaction time, consider increasing the reaction time or temperature moderately. Ensure the quality and stoichiometry of all reagents. | Complete consumption of the starting material, leading to a higher crude yield of the product. |
| Formation of byproducts | Analyze the crude product by NMR or MS to identify the structure of the main byproducts. Common side reactions include elimination and over-oxidation. Adjusting the reaction temperature or using a milder oxidizing agent might be necessary. | Reduction in the formation of unwanted byproducts, leading to a cleaner reaction mixture and higher yield of GABOB. |
| Epimerization at the chiral center | Determine the enantiomeric excess (ee) of the product using chiral HPLC or by preparing a diastereomeric derivative. Epimerization can be minimized by using milder reaction conditions (e.g., lower temperature, non-polar solvents). | Preservation of the stereochemical integrity of the product, ensuring a high yield of the desired enantiomer. |
Issue 2: Problems with the Gabriel Synthesis of GABOB
The Gabriel synthesis is a reliable method for preparing primary amines, but it can present challenges.
Symptoms:
-
Low to no formation of the N-alkylated phthalimide (B116566) intermediate.
-
Difficulty in the final hydrolysis step to release the free amine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Poor reactivity of the alkyl halide | The Gabriel synthesis works best with primary alkyl halides.[5] If using a secondary halide, the reaction will be significantly slower due to steric hindrance. Consider using a more reactive leaving group (e.g., iodide instead of chloride) or a higher reaction temperature. | Increased rate of the SN2 reaction, leading to a higher yield of the N-alkylated intermediate. | | Decomposition of the solvent (e.g., DMF) | Ensure that the DMF used is of high purity and anhydrous. Old or impure DMF can decompose at high temperatures, leading to side reactions. Consider using an alternative high-boiling polar aprotic solvent like DMSO or NMP. | A cleaner reaction profile with fewer side products. | | Incomplete hydrolysis of the phthalimide | The hydrolysis of the N-alkylphthalimide can be sluggish. The use of hydrazine (B178648) (Ing-Manske procedure) is often more efficient than acid or base hydrolysis.[2] Ensure sufficient reaction time and temperature for the hydrazinolysis to go to completion. | Complete cleavage of the phthalimide group and efficient release of the primary amine, GABOB. |
Data Presentation
Table 1: Hypothetical Influence of pH on GABOB Yield in an Enzymatic Synthesis
| pH | Relative Enzyme Activity (%) | GABOB Yield (%) |
| 5.0 | 60 | 45 |
| 6.0 | 85 | 70 |
| 7.0 | 100 | 85 |
| 8.0 | 75 | 60 |
| 9.0 | 40 | 30 |
Table 2: Hypothetical Effect of Temperature on a Chemical Synthesis Step Yield
| Temperature (°C) | Reaction Time (h) | GABOB Yield (%) | Byproduct Formation (%) |
| 60 | 24 | 55 | 5 |
| 80 | 12 | 75 | 15 |
| 100 | 6 | 60 | 30 |
| 120 | 3 | 40 | 50 |
Experimental Protocols
Protocol 1: General Procedure for GABOB Synthesis via Hofmann Rearrangement
This protocol outlines the key steps for synthesizing GABOB using the Hofmann rearrangement of a suitable amide precursor.
Materials:
-
β-hydroxy-γ-aminobutyramide (amide precursor)
-
Bromine
-
Sodium hydroxide (B78521) solution
-
Methanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of Sodium Hypobromite (B1234621): In a flask cooled in an ice bath, slowly add bromine to a cold solution of sodium hydroxide. Stir until the bromine color disappears.
-
Amide Addition: Add the β-hydroxy-γ-aminobutyramide to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.
-
Rearrangement: Slowly warm the reaction mixture to the temperature specified in your detailed procedure (typically between 50-70 °C) and maintain for the required time to facilitate the rearrangement to the isocyanate intermediate.
-
Hydrolysis: The isocyanate is hydrolyzed in situ under the basic aqueous conditions to form the amine.
-
Work-up and Isolation: Acidify the reaction mixture with hydrochloric acid. Extract the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Purification: The aqueous solution containing the GABOB hydrochloride salt can be purified by ion-exchange chromatography or recrystallization.
Protocol 2: Purification of GABOB using Ion-Exchange Chromatography
This protocol describes the purification of GABOB from a crude reaction mixture using cation-exchange chromatography.
Materials:
-
Crude GABOB solution
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (for regeneration)
-
Ammonia (B1221849) solution (for elution)
-
Deionized water
Procedure:
-
Resin Preparation: Pack a chromatography column with the cation-exchange resin. Wash the resin sequentially with deionized water, hydrochloric acid, and then deionized water again until the eluent is neutral. This ensures the resin is in the H+ form.
-
Sample Loading: Adjust the pH of the crude GABOB solution to be acidic (pH < 4) and load it onto the prepared column. GABOB will bind to the resin.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities and neutral molecules.
-
Elution: Elute the bound GABOB from the resin using a dilute solution of ammonia. The ammonia will displace the GABOB from the resin.
-
Fraction Collection and Analysis: Collect fractions of the eluent and monitor for the presence of GABOB using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).
-
Product Isolation: Combine the fractions containing pure GABOB and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for low yields in GABOB synthesis.
Caption: General purification workflow for GABOB.
Caption: Factors leading to common side reactions and issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
Addressing solubility issues of (S)-3-Amino-4-hydroxybutanoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (S)-3-Amino-4-hydroxybutanoic acid (GABOB) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is generally considered to be freely soluble in water. One report indicates a solubility of 16.67 mg/mL in water, though ultrasonic assistance may be required to achieve this concentration[1]. For the (R)-enantiomer, a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 has been reported, suggesting that the solubility of the (S)-enantiomer is likely in a similar range[2].
Q2: How does pH influence the solubility of this compound?
The solubility of amino acids like this compound is pH-dependent. As an amino acid, it possesses both a carboxylic acid group and an amino group, meaning it can exist as a cation, anion, or zwitterion depending on the pH of the solution. The pKa values of the similar compound gamma-aminobutyric acid (GABA) are approximately 4.0 for the carboxyl group and 10.6 for the amino group. The isoelectric point (pI), where the net charge is zero and solubility is often at a minimum, is expected to be around pH 7. Therefore, solubility is generally higher at pH values further from the isoelectric point.
Q3: What is the effect of temperature on the solubility of this compound?
Q4: Can I use co-solvents to improve the solubility of this compound?
While this compound is generally water-soluble, if higher concentrations are required, the use of co-solvents could be explored. However, given its polar nature, the addition of organic co-solvents may not always lead to a significant increase in solubility and could potentially cause precipitation depending on the concentration. It is recommended to perform small-scale pilot experiments to determine the effect of a specific co-solvent on its solubility.
Q5: Are there any known incompatibilities with common buffer components?
There are no widely reported incompatibilities of this compound with common buffer components like phosphates or TRIS. However, at high concentrations of both the compound and the buffer salts, there is a potential for "salting out," where the solubility of the compound decreases. It is good practice to start with moderate buffer concentrations (e.g., 10-50 mM) and observe for any precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms when dissolving this compound in a buffer. | The concentration exceeds the solubility limit at the given pH and temperature. | 1. Try gentle heating of the solution. 2. Use sonication to aid dissolution. 3. Adjust the pH of the buffer away from the isoelectric point (around pH 7). 4. Reduce the concentration of the compound. 5. Filter the solution to remove undissolved particles if a saturated solution is acceptable. |
| Inconsistent solubility results between experiments. | Variation in experimental conditions. | 1. Ensure the pH of the buffer is consistent for each experiment. 2. Control the temperature during the solubility determination. 3. Standardize the agitation speed and time. 4. Use a consistent source and purity of this compound. |
| Difficulty dissolving the compound even at low concentrations. | The compound may have formed aggregates. | 1. Use a fresh batch of the compound. 2. Pre-treat the solid by grinding to increase the surface area. 3. Ensure the buffer is properly prepared and the pH is correct. |
| Cloudiness appears in the solution over time. | The compound may be slowly precipitating out of a supersaturated solution or degrading. | 1. Store the solution at a different temperature (refrigeration may decrease solubility). 2. Prepare fresh solutions before each experiment. 3. Check for any potential degradation by analytical methods like HPLC. |
Data Presentation
Specific quantitative data on the solubility of this compound in a wide range of aqueous buffers at various pH values and temperatures is not extensively available in published literature. Researchers are encouraged to determine the solubility experimentally under their specific conditions using the protocols provided below. The following table can be used as a template to record your experimental findings.
| Buffer System | Buffer Concentration (mM) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Phosphate | 50 | 5.0 | 25 | User-determined | User-determined |
| Phosphate | 50 | 7.0 | 25 | User-determined | User-determined |
| Phosphate | 50 | 9.0 | 25 | User-determined | User-determined |
| TRIS | 50 | 7.0 | 25 | User-determined | User-determined |
| TRIS | 50 | 8.0 | 25 | User-determined | User-determined |
| TRIS | 50 | 9.0 | 25 | User-determined | User-determined |
| Citrate | 50 | 4.0 | 25 | User-determined | User-determined |
| Citrate | 50 | 5.0 | 25 | User-determined | User-determined |
| Citrate | 50 | 6.0 | 25 | User-determined | User-determined |
| Phosphate | 50 | 7.0 | 37 | User-determined | User-determined |
| TRIS | 50 | 7.0 | 37 | User-determined | User-determined |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., phosphate, TRIS, citrate) at the desired pH
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare the desired aqueous buffer and adjust the pH to the target value.
-
Add an excess amount of solid this compound to a known volume of the buffer in a sealed container. An excess is necessary to ensure a saturated solution.
-
Place the container in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a standard curve.
-
Calculate the solubility in mg/mL or mM.
Protocol 2: Kinetic Solubility Determination
This protocol is a higher-throughput method to assess the solubility of a compound from a DMSO stock solution, which is common in early drug discovery.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Selected aqueous buffer at the desired pH
-
96-well microplate
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%).
-
Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.
-
The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Visualizations
Caption: GABOB interaction with the GABA_B receptor signaling pathway.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Logical relationships of factors affecting solubility and dissolution.
References
Optimization of reaction conditions for the synthesis of GABA derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data for the synthesis of γ-aminobutyric acid (GABA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing GABA derivatives? A1: Researchers often face challenges such as low reaction yields, the formation of unwanted side products (especially intramolecular lactams), difficulties in purifying the final polar compounds, and achieving high stereoselectivity in asymmetric syntheses. Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to mitigate these issues.[1][2][3]
Q2: How can I prevent the formation of the lactam side product? A2: Lactam formation occurs via intramolecular cyclization of the amino group onto an activated carboxylic acid. To prevent this, the amino group should be protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), throughout the synthesis until the final deprotection step.[4][5] Alternatively, some synthetic routes strategically form the lactam as a stable intermediate, which is then hydrolyzed in a subsequent step to yield the desired open-chain GABA derivative.[1]
Q3: What protecting groups are recommended for the amine and carboxylic acid functionalities of GABA? A3:
-
Amino Group: The most common protecting groups are Boc (acid-labile) and Fmoc (base-labile), which allow for orthogonal protection strategies.[4] The Cbz group is also widely used and is typically removed by hydrogenolysis.[6]
-
Carboxylic Acid Group: Carboxylic acids are often converted to methyl or ethyl esters for protection, which can be hydrolyzed under basic conditions. Tert-butyl esters, removed with acid, are also common.[7]
Q4: Which coupling reagents are most effective for forming amide bonds with GABA derivatives? A4: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (diisopropylcarbodiimide) are frequently used.[2][8] To minimize racemization, especially in peptide synthesis, additives like HOBt (1-hydroxybenzotriazole) are often included.[2][9] For more challenging couplings, phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can provide higher yields and faster reaction times.[2][8][9]
Q5: What are the key strategies for purifying polar GABA derivatives? A5: Purification can be challenging due to the high polarity and zwitterionic nature of many GABA analogs. Common techniques include:
-
Crystallization: Precipitating the product from a solution, often by adding an anti-solvent like warm ethanol (B145695).[10][11]
-
Ion-Exchange Chromatography (IEC): Highly effective for separating charged molecules like GABA from neutral or differently charged impurities.[10][12]
-
Silica (B1680970) Gel Column Chromatography: Often used for protected, less polar intermediates.[13] For more polar compounds, Reverse-Phase (C18) chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents or catalyst. 2. Suboptimal reaction temperature or time. 3. Poor choice of solvent. 4. Degradation of starting material or product. 5. Unintended side reactions (e.g., lactamization). | 1. Verify the quality and activity of all reagents. 2. Systematically screen temperatures and monitor reaction progress using TLC or LC-MS.[14][15] 3. Test a range of solvents with different polarities.[15] 4. Ensure inert atmosphere (e.g., Argon, Nitrogen) if reagents are air/moisture sensitive. 5. Use appropriate protecting groups for reactive functionalities.[4][5] |
| Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of product on TLC plate (if silica is acidic). 4. Racemization leading to diastereomers. | 1. Increase reaction time or add more reagent. 2. Optimize reaction conditions (lower temperature, different catalyst) to improve selectivity.[1] 3. Use neutralized silica plates or a different analytical method. 4. Add a racemization-suppressing agent like HOBt to carbodiimide (B86325) couplings.[2] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent (e.g., water). 2. Product is an intractable oil instead of a solid. 3. Product co-elutes with impurities during chromatography. | 1. Saturate the aqueous layer with NaCl before extraction. Lyophilize if necessary. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Try precipitating from a solvent/anti-solvent system.[10] 3. Change the chromatography method (e.g., from normal-phase to reverse-phase or ion-exchange).[12] |
| Inconsistent Stereoselectivity (Low ee%) | 1. Chiral catalyst is inefficient or poisoned. 2. Racemization is occurring under reaction conditions. 3. Incorrect solvent or temperature for optimal stereocontrol. | 1. Use a higher catalyst loading or a different catalyst. Ensure all reagents are pure. 2. For base-catalyzed reactions, consider a non-coordinating or sterically hindered base. 3. Screen different solvents and run the reaction at lower temperatures, as this often improves enantioselectivity.[1] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of pH on GABA Production in Recombinant C. glutamicum This table summarizes the final GABA concentration achieved during fed-batch cultivation of a recombinant C. glutamicum strain expressing an E. coli GAD mutant at different controlled pH levels.
| Culture pH | Final GABA Concentration (g/L) | Relative Productivity |
| 5.0 | Low | Low |
| 6.0 | 38.6 ± 0.85 | High |
| 7.0 | 5.89 ± 0.35 | Moderate |
| Data adapted from a study on direct fermentative production of GABA from glucose. Optimal production was achieved at pH 6.0, balancing cell growth with the activity of the pH-sensitive glutamate (B1630785) decarboxylase (GAD) enzyme.[16] |
Table 2: Key Step Yields in the Asymmetric Synthesis of (R)-Phenibut This table shows the yields and enantiomeric excess (ee) for the key steps in an asymmetric synthesis of the β-substituted GABA derivative (R)-Phenibut.
| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Michael Addition | Chiral Michael Adduct | - | 90% (initial), 98% (after recrystallization) |
| Reduction & Cyclization | Lactam Intermediate | 90% | - |
| Lactam Hydrolysis | (R)-Phenibut HCl | 85% | - |
| Data from an asymmetric synthesis utilizing an organocatalyzed Michael addition. Note how recrystallization significantly improves enantiomeric purity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular C-H Insertion This protocol describes the synthesis of a γ-lactam, a common precursor to GABA derivatives, via a rhodium-catalyzed C-H insertion reaction.
-
Add the catalyst (e.g., Rh₂(OAc)₄, 0.02 mol%) to a flask containing a solvent such as CH₂Cl₂ (10 mL).
-
Heat the solution to reflux.
-
Slowly add a solution of the corresponding diazoacetamide (B1201003) (0.3 mmol) in CH₂Cl₂ (5 mL) to the refluxing mixture via a syringe pump over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the resulting γ-lactam product by silica gel column chromatography (e.g., using 20% ethyl acetate (B1210297) in petroleum ether as the eluent).[13]
Protocol 2: Boc-Group Deprotection using Trifluoroacetic Acid (TFA) This method is used to remove an acid-labile Boc protecting group from a nitrogen atom.
-
Dissolve the Boc-protected compound (7.43 mmol) in a solvent like CH₂Cl₂ (12 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (12 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction for completion using TLC.
-
Once complete, remove the solvent and excess TFA on a rotary evaporator to yield the deprotected product, often as a TFA salt.[7]
Protocol 3: Purification by Crystallization with an Anti-Solvent This protocol is for purifying a final GABA product from a fermentation broth or reaction mixture.
-
Concentrate the aqueous solution containing the crude GABA product.
-
Adjust the pH to approximately 4.5, which is near the isoelectric point for GABA, to minimize its solubility.[10][17]
-
Add a warm anti-solvent, such as ethanol, to the concentrated solution to induce precipitation.[10] A common ratio is 3:1 ethanol to concentrate (w/w).[17]
-
Allow the solution to cool, promoting further crystallization.
-
Collect the resulting crystals by filtration.
-
To achieve higher purity (e.g., >99%), the precipitation step can be repeated multiple times.[10]
Visualizations: Workflows and Pathways
Diagram 1: General Synthetic Workflow for GABA Derivatives
Caption: A typical multi-step workflow for synthesizing GABA derivatives.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low product yield in a reaction.
Diagram 3: GABAergic Synapse Signaling Pathway
Caption: Simplified pathway of GABA synthesis and its inhibitory action.
References
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced production of gamma-aminobutyrate (GABA) in recombinant Corynebacterium glutamicum by expressing glutamate decarboxylase active in expanded pH range - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN104311437A - Method for extracting, separating and purifying gamma-aminobutyric acid - Google Patents [patents.google.com]
Enhancing the stability of (S)-3-Amino-4-hydroxybutanoic acid for experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of (S)-3-Amino-4-hydroxybutanoic acid (GABOB) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in sterile, purified water. To minimize degradation, it is recommended to store aliquots of the stock solution at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For immediate use in cell culture, the stock solution should be sterile-filtered through a 0.22 µm filter.
Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A3: Based on stability studies of the analogous compound Gabapentin, a pH of approximately 6.0 is recommended to ensure the maximal stability of this compound in aqueous solutions. The degradation rate of GABA analogues is minimized at this pH.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathway for γ-amino acids in aqueous solution involves intramolecular cyclization to form a lactam. For this compound, this would result in the formation of a hydroxylated γ-butyrolactam.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions and buffer all working solutions to pH 6.0. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Loss of biological activity | Improper storage of stock or working solutions. | Confirm that stock solutions have been stored correctly at -80°C or -20°C. Prepare fresh working solutions for each experiment. |
| Precipitate formation in stock solution | Low solubility or solution saturation at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, prepare a fresh, less concentrated stock solution. |
| Unexpected peaks in analytical assays (e.g., HPLC) | Presence of degradation products. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust chromatographic conditions to ensure separation of the parent compound from any degradants. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Aqueous Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, purified water (e.g., HPLC grade or Milli-Q)
-
Sterile 0.1 M phosphate (B84403) buffer (pH 6.0)
-
Sterile microcentrifuge tubes or cryovials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile container.
-
Add a sufficient volume of sterile 0.1 M phosphate buffer (pH 6.0) to achieve the desired final concentration.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for a Stability-Indicating HPLC Method for this compound
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.0) and a suitable organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde, OPA) may be necessary for sensitive detection. Alternatively, a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the samples to be analyzed by diluting them to a suitable concentration with the mobile phase.
-
If derivatization is required, follow a validated OPA derivatization protocol.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Quantify the amount of this compound remaining in the samples by comparing the peak area to that of the standard.
-
Visualizations
Caption: GABAB Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Overcoming challenges in the purification of (S)-3-Amino-4-hydroxybutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-3-Amino-4-hydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification of this compound are ion-exchange chromatography and recrystallization. Ion-exchange chromatography separates molecules based on their net charge, making it highly effective for isolating amino acids from charged impurities. Recrystallization is a robust technique for removing impurities based on differences in solubility between the target compound and contaminants in a selected solvent system.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities largely depend on the synthetic route employed. Common impurities may include unreacted starting materials (e.g., malic acid derivatives), reagents, and side-products from the synthesis. For instance, if synthesized from a chiral precursor via a multi-step process, diastereomeric impurities or enantiomeric contamination (the (R)-isomer) could be present. Inorganic salts are also a common impurity from pH adjustments and work-up procedures.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to assess enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities. Elemental analysis can be used to confirm the elemental composition of the purified compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Consider using a binary solvent system, adding an "anti-solvent" in which the compound is insoluble to induce precipitation. |
| The concentration of the compound is too low. | Concentrate the solution by carefully evaporating some of the solvent. | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out. |
| Low Yield of Purified Product | A significant amount of the compound remains dissolved in the mother liquor. | Cool the crystallization mixture in an ice bath to maximize precipitation. Minimize the amount of solvent used for washing the collected crystals. The mother liquor can be concentrated to recover a second crop of crystals. |
| Poor Purity of Crystals | Impurities have similar solubility and co-precipitate with the product. | Ensure slow cooling to allow for selective crystallization. If impurities are colored, consider treating the hot solution with activated charcoal before filtration. A second recrystallization may be necessary. |
Ion-Exchange Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery of the Target Compound | The compound is binding too strongly to the resin. | If using a cation exchange resin, increase the pH or the salt concentration of the elution buffer to facilitate the release of the compound. For anion exchange, decrease the pH or increase the salt concentration. |
| The compound did not bind to the resin. | Ensure the pH of the loading buffer is appropriate for the charge of the compound and the type of resin. For cation exchange, the pH should be below the isoelectric point (pI) of the amino acid. For anion exchange, the pH should be above the pI. Also, ensure the ionic strength of the sample is low enough to allow binding. | |
| Poor Separation of the Target Compound from Impurities | The elution gradient is too steep. | Employ a shallower elution gradient (either pH or salt concentration) to improve the resolution between the target compound and closely eluting impurities. |
| The incorrect resin was chosen. | Select a resin with appropriate functional groups and binding capacity for the target amino acid. Both strong and weak ion exchangers are available and the choice will depend on the specific separation challenge. | |
| Column Clogging or High Backpressure | The sample contains particulate matter. | Centrifuge or filter the sample through a 0.22 µm or 0.45 µm filter before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography
This protocol is adapted from methods used for similar amino acids and is a general guideline. Optimization may be required.
1. Resin Preparation and Column Packing:
-
Swell a strongly acidic cation exchange resin (e.g., Amberlite IR-120, H+ form) in deionized water.
-
Prepare a slurry and pour it into a suitable chromatography column, allowing it to settle into a packed bed.
-
Wash the packed resin with several column volumes of deionized water.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Adjust the pH of the sample to be acidic (e.g., pH 2-3) with a suitable acid (e.g., HCl) to ensure the amino acid is protonated and carries a net positive charge.
-
Apply the prepared sample to the top of the equilibrated column.
3. Elution:
-
Wash the column with several volumes of deionized water to remove any unbound, neutral, or anionic impurities.
-
Elute the bound this compound from the resin using a dilute aqueous ammonia (B1221849) solution (e.g., 2-5% NH4OH). The ammonia will deprotonate the amino acid, releasing it from the resin.
-
Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., thin-layer chromatography with ninhydrin (B49086) staining).
4. Isolation:
-
Pool the fractions containing the purified product.
-
Remove the aqueous ammonia by rotary evaporation under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and may require screening. A water/alcohol mixture is a common starting point for polar amino acids.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of water and isopropanol) to just dissolve the solid. Gentle heating may be required.
2. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot filter the solution to remove the charcoal.
3. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the purification of this compound to illustrate the expected outcomes of the described methods.
Table 1: Purification of this compound by Ion-Exchange Chromatography
| Step | Mass (g) | Purity (%) | Yield (%) |
| Crude Product | 10.0 | 85 | 100 |
| After Ion-Exchange | 7.5 | >98 | 75 |
Table 2: Purification of this compound by Recrystallization
| Step | Mass (g) | Purity (%) | Yield (%) |
| Crude Product | 10.0 | 90 | 100 |
| After Recrystallization | 8.2 | >99 | 82 |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Yield in Recrystallization
Caption: A troubleshooting decision tree for addressing low product yield during recrystallization.
Signaling Pathway for Ion-Exchange Chromatography
Caption: A schematic representation of the purification process using cation exchange chromatography.
Technical Support Center: Method Refinement for the Quantification of Chiral Amino Acids in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for quantifying chiral amino acids in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying chiral amino acids in complex matrices?
A1: The primary challenges include:
-
Low abundance of D-amino acids: D-amino acids are often present in trace amounts compared to their L-enantiomers, making detection and quantification difficult.[1]
-
Matrix effects: Components of complex matrices (e.g., plasma, urine, food) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification.[2][3]
-
Poor chromatographic resolution: Achieving baseline separation of enantiomers can be difficult due to their identical physicochemical properties.
-
Sample preparation: Derivatization steps, often necessary to improve separation and detection, can introduce variability and potential for racemization.[4]
-
Co-elution of isomers: Isobaric and isomeric amino acids (e.g., leucine (B10760876) and isoleucine) can be challenging to separate from the target analytes.[5]
Q2: What are the main analytical approaches for chiral amino acid analysis?
A2: There are two main approaches for the separation of D- and L-amino acids:
-
Direct Method: This technique involves the separation of underivatized amino acids on a chiral stationary phase (CSP) column, followed by detection.[1] Crown-ether and macrocyclic glycopeptide-based CSPs are commonly used.[4][6]
-
Indirect Method: This approach involves derivatizing the amino acids with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., a reverse-phase column).[1]
Q3: When should I use a direct versus an indirect method for chiral separation?
A3: The choice depends on your specific application and available instrumentation.
-
Direct methods are often preferred to avoid the extra sample preparation step of derivatization, which can be a source of error.[4] However, finding a suitable chiral column that provides adequate resolution for all amino acids of interest can be challenging.
-
Indirect methods can offer higher sensitivity and allow for the use of more common and robust achiral columns.[7] Derivatization can also improve the chromatographic behavior of amino acids.[1]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.[2]
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the detection limit.
-
Matrix Matching: Prepare calibration standards in a matrix that is similar to the sample to be analyzed.
Q5: What is enantiomeric excess (ee), and how is it calculated?
A5: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the degree to which one enantiomer is present in greater amounts than the other. The formula for calculating enantiomeric excess is:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.[8] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[8]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or No Separation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical. For amino acids, crown-ether and teicoplanin-based CSPs are often effective.[4][6] Consult literature for the best CSP for your specific amino acids of interest. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent to the polar modifier.[9] Small changes can have a significant impact on resolution.[9] For reversed-phase, adjust the aqueous buffer pH and organic modifier concentration. |
| Incorrect Mobile Phase Additives | For basic amino acids in normal-phase, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution.[9] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[5][9] |
| Inappropriate Temperature | Temperature can influence chiral recognition. Optimize the column temperature. Generally, lower temperatures improve resolution but increase analysis time and backpressure. |
| Flow Rate Too High | Reduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase. For example, if analyzing basic compounds, add a small amount of a competing base like DEA.[9] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[10] |
| Extra-Column Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length to reduce dead volume. |
Issue 3: Low Sensitivity / Inability to Detect D-Amino Acids
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Ionization in MS | Use a derivatization agent that enhances ionization efficiency. Reagents like NBD-F or (R)-BiAC can improve sensitivity.[1] |
| Low Analyte Concentration | Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation. |
| Matrix Suppression | Implement strategies to mitigate matrix effects as described in the FAQs (e.g., use of internal standards, sample cleanup).[2][3] |
| Detector Not Optimized | Optimize detector parameters (e.g., for MS, tune ion source parameters like spray voltage and gas flows). |
Issue 4: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Derivatization Reaction | Optimize derivatization conditions (reaction time, temperature, reagent concentration). Ensure the derivatizing agent is not degraded. |
| Racemization During Sample Preparation | Avoid harsh conditions (high temperature, extreme pH) during sample preparation and derivatization that could induce racemization.[11] |
| System Not Equilibrated | Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important for chiral separations where the stationary phase conformation can be sensitive to mobile phase composition.[12] |
| Fluctuations in Temperature | Use a column oven to maintain a constant and stable temperature.[13] |
Experimental Protocols
Protocol 1: Indirect Chiral Amino Acid Analysis using Derivatization with Marfey's Reagent (FDAA) and LC-MS
This protocol is a general guideline for the derivatization of amino acids with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) followed by LC-MS analysis.
1. Sample Preparation:
- To 1 µL of your amino acid standard or sample extract, add 10 µL of 6% triethylamine.
- Add 10 µL of a 1% FDAA solution in acetone.
- Incubate the mixture at 50°C for 1 hour.[14]
- Quench the reaction by adding 10 µL of 5% acetic acid.
- Dilute the sample as needed for LC-MS analysis.
2. LC-MS Conditions:
- Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over 15-20 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS Detection: Use electrospray ionization (ESI) in positive or negative mode, depending on the amino acid derivatives. Monitor the specific m/z transitions for each derivatized amino acid.
Protocol 2: Direct Chiral Amino Acid Analysis using a Teicoplanin-Based Chiral Column
This protocol provides a starting point for the direct analysis of underivatized amino acids.
1. Sample Preparation:
- Dilute the sample in the initial mobile phase.
- Filter the sample through a 0.22 µm filter before injection.
2. LC-MS Conditions:
- Column: Astec CHIROBIOTIC T (or similar teicoplanin-based CSP), 25 cm x 4.6 mm.[4]
- Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid or acetic acid). A starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration may need to be optimized as retention can exhibit a U-shaped profile.[4]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
- MS Detection: ESI in positive ion mode.
Visualizations
References
- 1. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. study.com [study.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. calculatorsconversion.com [calculatorsconversion.com]
- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Racemization in Chiral Amino Acid Synthesis
Welcome to the technical support center for preventing racemization during the synthesis of chiral amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the stereochemical integrity of their target molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
A1: Racemization is the process where a pure chiral amino acid is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this is a significant side reaction as the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids. The presence of even small amounts of the incorrect diastereomer can be challenging to remove and may dramatically alter or eliminate the therapeutic efficacy of a synthetic peptide.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[2]
-
Direct Enolization (Direct α-abstraction): This pathway involves the direct removal of the α-hydrogen from the activated amino acid by a base, forming an enolic intermediate.[3] This mechanism is less common but can be significant under strongly basic conditions.
Q3: Which factors in my experimental setup can influence the degree of racemization?
A3: Several factors can significantly impact the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides, if used without additives, are known to cause significant racemization.[4] Onium (aminium/uronium) and phosphonium (B103445) salts generally lead to less racemization.[3]
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimide (B86325) coupling reagents.[4][5] They work by forming active esters that are less prone to racemization.[2]
-
Base: The type and concentration of the base used can promote racemization. Stronger bases and higher concentrations increase the rate of α-proton abstraction.[2][3] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred over less hindered bases like triethylamine.[3] For particularly sensitive couplings, even weaker bases like sym-collidine are recommended.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4] Performing couplings at lower temperatures (e.g., 0°C) can help minimize this side reaction.[4]
-
Solvent: The polarity of the solvent can play a role. More polar solvents may favor racemization.[2]
-
Amino Acid Side Chain: Certain amino acids are inherently more prone to racemization. Histidine and cysteine are particularly susceptible.[5]
Q4: Which coupling reagents are considered "low-racemization"?
A4: While no coupling reagent can completely eliminate racemization in all cases, some are known for their ability to significantly suppress it. Onium salts like HATU, HBTU, HCTU, and COMU are popular choices for minimizing racemization.[6] Phosphonium reagents such as PyBOP and PyAOP are also very effective.[3] When using carbodiimides like DIC or DCC, the addition of HOAt or Oxyma is essential for reducing racemization.[4]
Q5: How can I minimize racemization when coupling racemization-prone amino acids like Histidine (His) and Cysteine (Cys)?
A5: For these sensitive amino acids, special precautions are necessary:
-
Histidine: Protecting the imidazole (B134444) nitrogen of histidine can significantly reduce racemization.[5] Using a coupling reagent like DEPBT, which has shown remarkable resistance to racemization with Fmoc-His(Trt)-OH, is a good strategy.[3] A combination of DIC with an additive like Oxyma Pure has also been shown to be effective, especially at elevated temperatures for short durations in microwave-assisted synthesis.[7]
-
Cysteine: For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and HOBt (or HOAt, Oxyma Pure) under base-free conditions is one of the best methods.[3] The use of a hindered base like collidine can also be beneficial.[2] In segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with racemization in your experiments.
Problem: High levels of racemization detected in the final product.
Step 1: Evaluate Coupling Reagent and Additives
-
Issue: Use of carbodiimides (DCC, DIC) without an appropriate additive.
-
Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. HOAt and OxymaPure are generally more effective than HOBt.[2]
-
-
Issue: The chosen onium or phosphonium salt is still leading to unacceptable levels of racemization.
-
Solution: Consider switching to a different class of coupling reagent. For particularly difficult couplings, COMU is a highly efficient aminium salt with a very low tendency for racemization.[2]
-
Step 2: Assess Reaction Conditions
-
Issue: The coupling reaction is performed at room temperature or elevated temperatures.
-
Solution: Lower the reaction temperature to 0°C. This will slow down the rate of racemization, although it may also slow the coupling reaction.
-
-
Issue: Use of a strong, non-hindered base (e.g., triethylamine).
-
Solution: Switch to a sterically hindered base like DIPEA or a weaker base like NMM. For highly sensitive couplings, consider using sym-collidine.[3]
-
-
Issue: The solvent choice might be contributing to racemization.
-
Solution: If the solubility of your reagents permits, consider using a less polar solvent.
-
Step 3: Review the Specific Amino Acid Being Coupled
-
Issue: Coupling of racemization-prone amino acids like His or Cys.
Data Presentation
The following tables summarize quantitative data on the effect of different additives and coupling reagents on racemization.
Table 1: Comparison of Additive Efficacy in Suppressing Racemization
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[2] |
Table 2: Racemization of Fmoc-His-OH Derivatives Under Different Conditions
| Histidine Derivative | Coupling Conditions | % D-Isomer |
| Fmoc-His(Trt)-OH | 50°C for 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50°C for 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90°C for 2 min | >16% |
| Fmoc-His(Boc)-OH | 90°C for 2 min | 0.81% |
| Data from the synthesis of Liraglutide.[7] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling to Minimize Racemization
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a suitable coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.
-
Add a hindered base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sensitive amino acids, conduct the coupling at 0°C.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol provides a general guideline for quantifying the extent of racemization by analyzing the diastereomeric dipeptides formed.
-
Sample Preparation:
-
Synthesize a small model dipeptide using the L-amino acid under your standard coupling conditions (e.g., Fmoc-L-Xaa-L-Ala-Resin).
-
Synthesize the corresponding diastereomeric dipeptide using the D-amino acid (e.g., Fmoc-D-Xaa-L-Ala-Resin) to serve as a standard for peak identification.
-
Cleave the dipeptides from the resin and prepare solutions of the crude products in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
-
HPLC Conditions:
-
Column: A chiral HPLC column (e.g., amylose-based or cellulose-based) is required.
-
Mobile Phase: The mobile phase will depend on the specific column and dipeptide. A typical starting point for reversed-phase chiral columns is a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
Inject the D-amino acid-containing dipeptide standard to determine its retention time.
-
Inject the L-amino acid-containing dipeptide from your test coupling.
-
Identify and integrate the peaks corresponding to the L-L and D-L diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100
-
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
References
Improving the efficiency of enzymatic reactions for GABOB production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of γ-amino-β-hydroxybutyric acid (GABOB) production through enzymatic reactions.
Frequently Asked Questions (FAQs)
1. Which enzyme is recommended for the stereoselective synthesis of GABOB from GABA?
While a dedicated GABA β-hydroxylase has not been extensively characterized, research points towards γ-butyrobetaine hydroxylase (BBOX) as a promising candidate. BBOX is an iron and 2-oxoglutarate-dependent dioxygenase known for its ability to catalyze the stereoselective hydroxylation of compounds structurally similar to GABA, such as γ-butyrobetaine.[1] Although its activity on GABA needs to be experimentally confirmed and likely optimized, its known mechanism makes it the primary enzyme of interest for this biotransformation.
2. What are the key cofactors and co-substrates required for the BBOX-catalyzed reaction?
The catalytic activity of γ-butyrobetaine hydroxylase (BBOX) is dependent on the presence of specific cofactors and co-substrates. These are essential for the enzyme's function in catalyzing the hydroxylation reaction. The primary requirements for the reaction are:
-
Fe(II): Iron in the +2 oxidation state is a crucial cofactor located in the active site of the enzyme.
-
2-Oxoglutarate (α-Ketoglutarate): This molecule acts as a co-substrate, being consumed in the reaction.
-
Ascorbate (B8700270): This reducing agent is necessary to maintain the iron in its active Fe(II) state.
-
Oxygen (O₂): Molecular oxygen is the source of the hydroxyl group that is incorporated into the substrate.
3. How can the stereoselectivity of the GABOB product be controlled?
The inherent stereoselectivity of the enzyme is the primary determinant of the product's configuration ((R)- or (S)-GABOB). BBOX is known to perform stereoselective hydroxylation.[2] To ensure high enantiomeric excess, the following should be considered:
-
Enzyme Selection: Different isoforms or engineered variants of BBOX may exhibit different stereoselectivities.
-
Reaction Conditions: pH and temperature can sometimes influence the stereochemical outcome of an enzymatic reaction, although this is less common for highly specific enzymes.
-
Enzyme Engineering: Techniques like directed evolution can be employed to enhance the stereoselectivity of BBOX for GABA hydroxylation.
4. What are the common methods for analyzing the enantiomeric purity of GABOB?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying the enantiomers of GABOB. Pre-column derivatization with a chiral derivatizing agent can also be employed to separate the resulting diastereomers on a standard achiral column.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of GABOB.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No GABOB Production | Inactive Enzyme: The γ-butyrobetaine hydroxylase (BBOX) may be inactive due to improper storage, handling, or purification. | 1. Verify Enzyme Activity: Perform an activity assay using γ-butyrobetaine as a positive control substrate. 2. Check Storage Conditions: Ensure the enzyme is stored at the correct temperature (typically -80°C) in a suitable buffer. 3. Proper Purification: Follow a validated purification protocol to obtain active enzyme. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for BBOX activity. | 1. Optimize pH: The optimal pH for BBOX is generally around 7.0. Perform a pH screen (e.g., pH 6.0-8.0) to find the ideal condition for GABA hydroxylation. 2. Optimize Temperature: Start with a temperature around 30°C and test a range (e.g., 25-37°C) to determine the optimal temperature for both activity and stability. 3. Buffer Selection: Use a buffer that does not chelate iron, such as HEPES or MOPS. | |
| Insufficient Cofactors/Co-substrates: The concentrations of Fe(II), 2-oxoglutarate, or ascorbate may be limiting. | 1. Titrate Cofactor Concentrations: Systematically vary the concentration of each cofactor to identify the optimal levels. 2. Ensure Fresh Ascorbate: Ascorbate can oxidize over time; use a freshly prepared solution. | |
| Low Stereoselectivity | Suboptimal Reaction Conditions: Extreme pH or temperature can sometimes affect the conformational state of the enzyme, leading to reduced stereoselectivity. | 1. Re-optimize Reaction Conditions: Perform the reaction under the determined optimal pH and temperature for stereoselectivity. 2. Enzyme Source: Consider screening BBOX from different microbial sources, as they may exhibit varying stereoselectivities. |
| Enzyme Engineering Needed: The wild-type enzyme may not have the desired stereoselectivity for GABA. | 1. Directed Evolution: Employ techniques like error-prone PCR or site-directed mutagenesis to create a library of BBOX variants and screen for improved stereoselectivity. | |
| Byproduct Formation | Oxidative Side Reactions: The reaction environment may promote non-specific oxidation of the substrate or product. | 1. Deoxygenate Buffers: If side oxidations are a problem, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon), though oxygen is a required substrate. This is a delicate balance. 2. Add Antioxidants: Ascorbate already serves this role, but its concentration can be optimized. |
| Further Metabolism of GABOB: If using a whole-cell system, the produced GABOB might be further metabolized by other enzymes in the cell. | 1. Use Purified Enzyme: Employing purified BBOX instead of whole cells will eliminate competing metabolic pathways. 2. Engineer Host Strain: If using whole cells, consider knocking out genes responsible for GABOB degradation. | |
| Difficulty in Product Purification | Similar Properties of Substrate and Product: GABA and GABOB have similar chemical properties, making separation challenging. | 1. Ion-Exchange Chromatography: Utilize the difference in charge between GABA and GABOB at a specific pH for separation. 2. Reversed-Phase Chromatography with Derivatization: Derivatize the amino group to alter the hydrophobicity for better separation. |
Experimental Protocols
Protocol 1: Expression and Purification of γ-Butyrobetaine Hydroxylase (BBOX)
This protocol describes the heterologous expression of BBOX in E. coli and its subsequent purification.
-
Gene Synthesis and Cloning: Synthesize the gene encoding for a selected γ-butyrobetaine hydroxylase (e.g., from Pseudomonas sp.) with a C-terminal His-tag and clone it into a suitable expression vector (e.g., pET-28a).
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged BBOX with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Store the purified enzyme at -80°C.
-
Protocol 2: Enzymatic Synthesis of GABOB
This protocol provides a starting point for the enzymatic synthesis of GABOB using purified BBOX.
-
Reaction Setup:
-
In a reaction vessel, prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.0)
-
100 mM GABA (substrate)
-
200 mM 2-Oxoglutarate (co-substrate)
-
1 mM FeSO₄ (cofactor)
-
10 mM Sodium Ascorbate (reducing agent)
-
1 mg/mL purified BBOX
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Ensure adequate aeration for oxygen supply.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Protocol 3: Quantitative Analysis of GABOB by Chiral HPLC
This protocol outlines a method for the chiral separation and quantification of GABOB enantiomers.
-
Chromatographic System:
-
Column: Chiral stationary phase column (e.g., a column based on a cyclodextrin (B1172386) or a protein like α1-acid glycoprotein).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition will need to be optimized for the specific chiral column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Standard Preparation:
-
Prepare standard solutions of racemic GABOB and, if available, pure (R)- and (S)-GABOB in the mobile phase at known concentrations.
-
-
Analysis:
-
Inject the prepared standards to determine the retention times of the (R) and (S) enantiomers and to generate a calibration curve.
-
Inject the filtered reaction sample.
-
Quantify the amount of each GABOB enantiomer by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Enzymatic conversion of GABA to GABOB catalyzed by BBOX.
Caption: Troubleshooting workflow for low GABOB yield.
References
Technical Support Center: Troubleshooting Variability in Cell-Based Assay Results with GABA Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell-based assays involving GABA analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Compound & Reagent Related Issues
Q1: My GABA analog appears to have poor solubility in my aqueous assay buffer, leading to precipitate formation. What can I do?
A1: Poor solubility is a common issue. Here are several steps to address it:
-
Solvent Selection: The primary recommended solvent for many GABA analogs is high-purity water. For cell-based assays, aqueous buffers like PBS (pH 7.4) are also suitable. Some analogs may require initial dissolution in an organic solvent like DMSO.[1][2]
-
Stock Solutions in DMSO: If using DMSO, prepare a concentrated stock solution (e.g., 10 mM or higher) and then dilute it into your final aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced cytotoxicity.[2]
-
pH Adjustment: The solubility of GABA and its analogs can be pH-dependent. Under acidic conditions, the compound is protonated, which can enhance solubility.[1]
-
Mechanical Agitation: Gentle vortexing or trituration can significantly aid dissolution.[2]
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath for 5-10 minutes can help break down particles.[1][2]
-
Gentle Warming: Warming the solution to 37°C can improve solubility, but avoid excessive heat to prevent compound degradation.[2]
Q2: I'm observing inconsistent results between experiments. Could my GABA analog be unstable?
A2: Yes, compound stability can be a significant source of variability.
-
Storage: Ensure your GABA analog is stored correctly according to the manufacturer's instructions. For stock solutions, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Solution Stability: In untreated liquid specimens, GABA concentrations can double within two hours at room temperature. It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock.[1]
Q3: I'm concerned about potential off-target effects of my GABA analog. How can I investigate this?
A3: It is crucial to consider potential interactions with other components of the GABAergic system.
-
Control Experiments:
-
Dose-Response Curves: Generate full dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) for the intended target and compare it to any observed off-target effects.[1]
Cell Culture & Assay Condition Related Issues
Q4: My assay results are variable from one experiment to the next. What cell culture parameters should I standardize?
A4: Consistency in cell culture is critical for reproducible results.
-
Cell Line Authentication: Always obtain cell lines from reputable sources that perform cell line authentication to avoid cross-contamination or misidentification.
-
Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to alterations in morphology, growth rates, and protein expression, including GABA receptors.[3][4][5]
-
Cell Density: Seed cells at a consistent density for every experiment. Over-confluent or under-confluent cells can respond differently to stimuli.[1]
-
Mycoplasma Testing: Routinely test your cells for mycoplasma contamination, as it can significantly alter cellular physiology and assay results.
Q5: I am seeing high background or low signal in my fluorescence-based GABA-A receptor assay. What are the potential causes?
A5: This can be due to several factors related to the assay conditions.
-
Agonist-Independent Quench (YFP-based assays): In assays using halide-sensitive YFP, high concentrations of iodide (I⁻) can cause agonist-independent fluorescence quenching. It is important to optimize the I⁻ concentration to maximize the signal-to-background window.[6] Using a non-competitive antagonist like picrotoxin (B1677862) can help determine if the basal quench is specific to the GABA-A channel.[6]
-
Cell Health: Ensure cells are healthy and form a uniform monolayer. Stressed or dying cells can lead to inconsistent results.
-
Reagent Concentration: Optimize the concentrations of all reagents, including the fluorescent dye and the GABA analog.
Q6: The potency (EC₅₀/IC₅₀) of my GABA analog is different from published values. What could be the reason?
A6: Discrepancies in potency can arise from several sources:
-
Cell Line and Receptor Subtype: The specific cell line and the subtype of GABA receptor expressed can significantly impact ligand potency. Different receptor subunit combinations have varying affinities for GABA analogs.[3][7]
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the apparent potency of a compound.
-
GABA Concentration (for modulators): When testing allosteric modulators, the concentration of GABA used will affect the apparent potency of the modulator.
Quantitative Data Summary
The following tables provide a summary of quantitative data for common GABA analogs to serve as a reference for expected experimental outcomes.
Table 1: EC₅₀/IC₅₀ Values of Common GABA Analogs in In Vitro Assays
| Compound | Receptor Target | Cell Line/System | Assay Type | Reported Value (μM) | Reference(s) |
| GABA | GABA-A (α1β3γ2) | HEK293 | Patch Clamp | pEC₅₀ = 5.4 (~4.0) | [3] |
| GABA | GABA-A (α2β3γ2) | CHO-K1 | YFP-based | 0.34 | [6][8] |
| GABA | GABA-A (α1β2γ2) | HEK293 | Patch Clamp | 6.6 | [7] |
| Muscimol (B1676869) | GABA-A | Rat Brain | Radioligand Binding | IC₅₀ = 0.04 | [8] |
| Muscimol | δ-containing GABA-A | Recombinant | Electrophysiology | EC₅₀ ~ 0.001-0.002 | [9] |
| Baclofen | GABA-B | Rat Brain | Radioligand Binding | IC₅₀ = 40 | [8] |
| Gaboxadol | δ-containing GABA-A | Recombinant | Radioligand Binding | Kᵢ = 13 nM | [9] |
| Bicuculline | GABA-A (α5β3γ2) | HEK293 | Patch Clamp | IC₅₀ = 3.3 (with 30 µM GABA) | [10] |
| Picrotoxin | GABA-A (α5β3γ2) | HEK293 | Patch Clamp | IC₅₀ = 0.8 (with 30 µM GABA) | [10] |
Note: EC₅₀/IC₅₀ values can vary significantly between different experimental setups.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from established methods for measuring radioligand binding to GABA-A receptors in rat brain membranes using [³H]muscimol.[11][12]
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (Radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Scintillation fluid
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in ice-cold deionized water and homogenize. e. Centrifuge again at 140,000 x g for 30 minutes at 4°C. f. Wash the pellet by resuspending in binding buffer and centrifuging three times. This is crucial to remove endogenous GABA.[12] g. Resuspend the final pellet in binding buffer and store at -70°C.
-
Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer. b. Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well. c. In a 96-well plate, add the membrane preparation to each well. d. For total binding, add [³H]muscimol (e.g., 5 nM final concentration). e. For non-specific binding, add [³H]muscimol and a high concentration of unlabeled GABA (e.g., 10 µM). f. For competition assays, add [³H]muscimol and varying concentrations of the test compound. g. Incubate at 4°C for 45 minutes. h. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer. i. Quantify the radioactivity on the filters using a liquid scintillation counter.
Protocol 2: Fluorescence-Based Functional Assay for GABA-A Receptors (YFP-based)
This protocol is based on the use of a halide-sensitive Yellow Fluorescent Protein (YFP) to measure GABA-A channel activation.[1][8]
Materials:
-
CHO-K1 or HEK293 cells
-
Plasmids for GABA-A receptor subunits (e.g., α2, β3, γ2) and YFP-H148Q/I152L
-
Transfection reagent
-
Assay Buffer (e.g., HBSS)
-
NaI Buffer (Assay buffer with NaCl replaced by NaI)
-
GABA and test compounds
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Preparation: a. Co-transfect cells with the GABA-A receptor subunit plasmids and the YFP plasmid. Optimize the DNA ratio for robust functional expression. b. Plate the transfected cells in 96- or 384-well black-walled, clear-bottom plates and culture for 24-48 hours.
-
Assay Performance: a. Wash the cells with assay buffer. b. Incubate the cells with buffer for approximately 1 hour at 37°C. c. Pre-incubate the cells with the test compound (modulator) or vehicle for 15 minutes. d. Place the plate in the fluorescence reader. e. Add GABA in NaI buffer to activate the channel and induce iodide influx, which quenches the YFP fluorescence. f. Measure the fluorescence intensity over time. The rate of fluorescence quench is proportional to the GABA-A channel activity.
Visualizations
Signaling Pathways
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GABAA Receptors Expressed in Undifferentiated Human Teratocarcinoma NT2 Cells Differ from Those Expressed by Differentiated NT2-N Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Baclofen and muscimol: behavioural and neurochemical sequelae of unilateral intranigral administration and effects on 3H-GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 12. stackoverflow.com [stackoverflow.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of GABOB Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of γ-amino-β-hydroxybutyric acid (GABOB) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of GABOB isomers?
A1: The primary challenges in separating GABOB isomers stem from their structural properties. GABOB is a chiral molecule, existing as (R)- and (S)-enantiomers. Additionally, it is a polar, zwitterionic compound with a low molecular weight and lacks a strong chromophore for UV detection.[1][2] This necessitates specialized chromatographic approaches to achieve separation and sensitive detection.
Q2: Is derivatization necessary for the HPLC analysis of GABOB isomers?
A2: Not always, but it is a common strategy.
-
Indirect Chiral Separation (with derivatization): Derivatization with a chiral derivatizing reagent (CDR) creates diastereomers that can be separated on a standard achiral column (like a C18).[3] This approach can also enhance UV absorbance or fluorescence, improving detection sensitivity.
-
Direct Chiral Separation (without derivatization): This is the preferred method to avoid extra sample preparation steps and potential side reactions.[4] It requires a chiral stationary phase (CSP) that can directly distinguish between the GABOB enantiomers.[5]
Q3: What types of chiral stationary phases (CSPs) are suitable for the direct separation of GABOB isomers?
A3: Several types of CSPs can be effective for separating chiral amino acids and their derivatives:
-
Zwitterionic CSPs: Chiral selectors with both positive and negative charges, such as CHIRALPAK ZWIX(+), have shown success in separating similar zwitterionic compounds like pregabalin.[1][6] These columns operate via ion-pairing and ion-exchange mechanisms.
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability.[5][7]
-
Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC™ T, based on teicoplanin, are effective for underivatized amino acids.[2]
-
Ligand-Exchange CSPs: These are particularly useful for amino acids and hydroxy acids, often using a mobile phase containing a metal ion like copper(II).[8]
Q4: How does the mobile phase composition affect the chiral separation of GABOB isomers?
A4: The mobile phase plays a critical role in chiral recognition and overall separation quality. Key components and their effects include:
-
Organic Modifier: The type (e.g., methanol (B129727), acetonitrile, ethanol) and concentration of the organic modifier influence the retention and selectivity of the enantiomers. The effect can be complex, sometimes showing a "U-shaped" retention behavior where retention decreases and then increases with a higher percentage of organic modifier.[9]
-
pH and Buffers: The pH of the mobile phase affects the ionization state of the acidic and basic groups in GABOB and the chiral stationary phase. This is crucial for separations based on ionic interactions. Buffers are used to maintain a stable pH.[10]
-
Additives: Small amounts of acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., triethylamine, diethylamine) additives can significantly impact peak shape and resolution by minimizing undesirable interactions with the stationary phase.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of GABOB isomers.
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient stereoselectivity. Screen different types of CSPs (e.g., zwitterionic, polysaccharide-based, macrocyclic glycopeptide). |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. Adjust the type and percentage of the organic modifier. Optimize the pH of the aqueous phase. Experiment with different acidic or basic additives.[11] |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Try reducing the flow rate to potentially improve resolution. |
| Inappropriate Column Temperature | Temperature can significantly affect chiral separations. Evaluate a range of temperatures (e.g., 10°C to 40°C) as both increases and decreases can enhance resolution.[1] |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Add a competing agent to the mobile phase, such as a small amount of a basic additive like triethylamine, to block active sites on the column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest possible internal diameter and length. |
Issue 3: Drifting Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is thoroughly equilibrated before starting a sequence of analyses. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is well-mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature, as minor temperature changes can lead to shifts in retention time. |
Logical Workflow for Troubleshooting Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of GABOB isomers.
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Zwitterionic CSP (Based on Pregabalin Separation)
This protocol provides a starting point for developing a direct separation method for GABOB isomers.
-
Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm) or similar zwitterionic CSP.[1]
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) and 5 mM formic acid in a mixture of methanol and water (e.g., 96:4 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometry (MS) is ideal due to the lack of a strong UV chromophore. If using UV, detection at a low wavelength (e.g., 210 nm) may be possible.
Optimization Strategy:
-
Water Content: Vary the percentage of water in the mobile phase. Increasing the water content may decrease retention time.[1]
-
Additive Concentration: Adjust the concentration of ammonium formate and formic acid. Lower concentrations may improve the signal-to-noise ratio.[4]
-
Temperature: Evaluate the effect of column temperature on resolution. Lower temperatures often improve resolution but increase analysis time.[1]
Workflow for Method Development
Caption: A general workflow for developing a direct chiral HPLC method for GABOB.
Data Presentation
Table 1: Example Mobile Phase Compositions for Chiral Separation of Amino Acid Analogs
| Compound | Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Pregabalin | CHIRALPAK ZWIX(+) | 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96:4, v/v) | 0.5 | 25 | [1] |
| Pregabalin | CHIRALPAK ZWIX(+) | 5 mM ammonium hydrogen orthophosphate in MeOH/water (90:10, v/v) | 0.5 | 10 | [4] |
| β-methyl-amino acids | L-4-Hypro bonded silica | Varies depending on the specific amino acid | - | - | [12] |
Table 2: Influence of Mobile Phase Parameters on Chromatographic Performance
| Parameter | Effect on Retention Time | Effect on Resolution | General Recommendation |
| % Organic Solvent | Generally decreases with increasing organic content, but can be complex. | Highly dependent on the CSP and analyte; requires optimization. | Start with a mid-range concentration (e.g., 80-95% for zwitterionic CSPs) and adjust in small increments. |
| pH | Affects the ionization of the analyte and CSP, thus influencing retention, especially with ion-exchange mechanisms. | Critical for optimizing selectivity in ion-exchange based separations. | Control pH with a suitable buffer system, especially when working with zwitterionic compounds. |
| Additive Concentration | Can influence retention through ion-pairing or by masking active sites. | Can significantly improve peak shape and resolution. | Use low concentrations (e.g., 5-20 mM) of acidic or basic additives. |
| Temperature | Generally decreases with increasing temperature. | Can either increase or decrease; lower temperatures often favor resolution. | Use a column oven and explore a range of temperatures to find the optimum. |
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
Reducing by-product formation in the microbial synthesis of 3-hydroxybutyric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing by-product formation during the microbial synthesis of 3-hydroxybutyric acid (3-HB).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the microbial synthesis of 3-HB?
A1: The most prevalent by-product is typically acetate (B1210297), which results from overflow metabolism, especially under high glucose conditions.[1] Other common by-products can include lactate (B86563) and ethanol, particularly when oxygen becomes limited in the culture.[2]
Q2: How does by-product formation impact 3-HB production?
A2: By-product formation diverts carbon flux away from the 3-HB synthesis pathway, which directly reduces the theoretical maximum yield and overall productivity of 3-HB.[3] Additionally, the accumulation of acidic by-products like acetate can lower the pH of the culture medium, which can inhibit cell growth and enzymatic activity, further hampering 3-HB production.
Q3: What are the primary strategies to minimize by-product formation?
A3: The primary strategies involve metabolic engineering and optimization of fermentation conditions. Metabolic engineering approaches often utilize CRISPR-Cas9 or CRISPRi to knock down or knock out genes in competing by-product pathways, such as those responsible for acetate (pta, ackA) or lactate (ldhA) production.[1][4] Optimizing fermentation parameters like dissolved oxygen levels, pH, and the feeding strategy of the carbon source can also significantly mitigate by-product formation.[3][5]
Q4: Can the choice of production strain influence by-product formation?
A4: Yes, the genetic background of the host strain plays a crucial role. For instance, E. coli K-12 strains are generally known to produce more acetate compared to E. coli BL21 strains under similar conditions.[6] However, engineered K-12 strains with targeted gene deletions can exhibit significantly reduced acetate overflow.[6]
Troubleshooting Guide
This guide addresses common issues encountered during 3-HB synthesis experiments.
Issue 1: Low Yield of 3-HB and High Acetate Concentration
Possible Causes:
-
High Glucose Flux: Excess glucose uptake can lead to an accumulation of acetyl-CoA that exceeds the capacity of the TCA cycle, resulting in overflow to acetate.
-
Suboptimal Aeration: Insufficient oxygen can limit the TCA cycle's activity, further promoting the conversion of acetyl-CoA to acetate.
-
Active Acetate Production Pathway: The native pathways for acetate production (pta-ackA) are fully active.
Troubleshooting Steps:
-
Optimize Glucose Feed Rate: Implement a fed-batch strategy to maintain a limiting concentration of glucose in the fermenter.
-
Increase Aeration: Enhance the agitation and aeration rates to ensure a sufficient supply of dissolved oxygen.
-
Metabolic Engineering: Employ CRISPRi to knock down the expression of key genes in the acetate production pathway, such as pta (phosphate acetyltransferase).
Issue 2: Inconsistent 3-HB Production Across Batches
Possible Causes:
-
Plasmid Instability: The plasmid carrying the 3-HB synthesis genes may be lost over time without adequate selective pressure.
-
Variability in Inoculum: Differences in the age or physiological state of the seed culture can lead to inconsistent fermentation performance.
-
Inconsistent Induction: Variations in the timing or concentration of the inducer (e.g., IPTG) can affect the expression levels of the pathway enzymes.
Troubleshooting Steps:
-
Ensure Antibiotic Selection: Maintain the appropriate antibiotic concentration throughout the seed culture and fermentation to ensure plasmid retention.
-
Standardize Inoculum Preparation: Use a fresh colony to start the seed culture and standardize the growth phase at which it is used for inoculation.
-
Optimize Induction Protocol: Determine the optimal cell density for induction and use a consistent inducer concentration. Lowering the induction temperature (e.g., 18-25°C) and extending the induction time can sometimes improve protein solubility and activity.[7]
Data Presentation
Table 1: Comparison of a High-3-HB-Producing Strain with a Low-By-product Strain.
| Parameter | High-3-HB Producing Strain (Hypothetical) | Low-By-product Strain (Engineered E. coli RV04)[6] | Wild-Type E. coli K-12 (BW25113)[6] |
| Genetic Modification | Overexpression of 3-HB pathway genes | Δpka ΔarcA | None |
| 3-HB Titer (g/L) | 11.2 | N/A (Focus on reduced acetate) | N/A |
| Acetate Titer (g/L) | ~1.0 | ~0 | 3.99 |
| Biomass (OD600) | N/A | ~2.1 | ~1.4 |
| Key Characteristic | High product titer with some by-product formation. | Significantly reduced acetate overflow and enhanced biomass. | High acetate accumulation under glucose excess. |
Experimental Protocols
Protocol 1: CRISPRi-mediated Knockdown of pta Gene in E. coli
This protocol provides a general framework for using CRISPRi to reduce the expression of the pta gene, which is involved in acetate formation.
1. Materials:
-
E. coli strain expressing dCas9 (deactivated Cas9).
-
pCRISPR-sgRNA plasmid targeting the pta gene.
-
Competent cell preparation reagents.
-
LB medium and appropriate antibiotics.
-
IPTG or other suitable inducer.
2. Procedure:
-
sgRNA Design: Design a single guide RNA (sgRNA) specific to the non-template strand of the early coding region of the pta gene.
-
Plasmid Construction: Clone the designed sgRNA sequence into a suitable pCRISPR plasmid that allows for its expression.
-
Transformation: Transform the E. coli strain expressing dCas9 with the pCRISPR-sgRNA-pta plasmid. Plate the transformants on selective LB agar (B569324) plates containing the appropriate antibiotics.
-
Colony PCR Verification: Verify the presence of the correct plasmid in the transformants using colony PCR.
-
Induction of CRISPRi System:
-
Inoculate a single colony into LB medium with antibiotics and grow overnight.
-
Sub-culture the overnight culture into fresh medium and grow to an OD600 of ~0.4-0.6.
-
Induce the expression of dCas9 and the sgRNA by adding the appropriate inducer (e.g., IPTG).
-
Continue to incubate the culture to allow for the knockdown of pta gene expression.
-
-
Verification of Knockdown (Optional):
-
Perform qRT-PCR to quantify the reduction in pta mRNA levels.
-
Analyze the supernatant for reduced acetate production compared to a non-induced control.
-
Protocol 2: HPLC Analysis of 3-HB and Acetate in Fermentation Broth
This protocol outlines a general method for quantifying 3-HB and acetate from a fermentation sample.
1. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or UV detector.
-
Bio-Rad Aminex HPX-87H column or equivalent.
-
Mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water.
-
Standards of 3-HB and acetic acid.
-
Syringe filters (0.22 µm).
2. Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the mobile phase if the concentrations of the analytes are expected to be high.
3. HPLC Analysis:
-
Set HPLC Conditions:
-
Column: Aminex HPX-87H
-
Mobile Phase: 0.005 M H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50-60°C
-
Detector: RI or UV (at 210 nm)
-
Injection Volume: 10-20 µL
-
-
Calibration Curve: Prepare a series of standards of known concentrations for both 3-HB and acetate. Inject these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples.
-
Data Analysis: Identify and quantify the peaks corresponding to 3-HB and acetate by comparing their retention times and peak areas to the calibration curves.
Visualizations
Caption: Engineered metabolic pathway for 3-HB synthesis from glucose in E. coli.
Caption: Troubleshooting workflow for low 3-HB yield.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Escherichia coli with Superior Recombinant Protein Production and Reduced Acetate Overflow Compared with Industrial Strains | Sciety [sciety.org]
- 7. researchgate.net [researchgate.net]
Protocol optimization for derivatization of chiral amino acids for LC/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of chiral amino acids for Liquid Chromatography-Mass Spectrometry (LC/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Which is the best chiral derivatization reagent for my application?
A1: The choice of reagent depends on your specific analytical needs.
-
Marfey's Reagent (FDAA) is highly popular for its ability to form stable diastereomeric derivatives with primary amines, which can be readily separated on a standard reverse-phase column.[1] The D-amino acid derivatives typically have longer retention times, aiding in identification.[1]
-
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC)) offers a rapid reaction at room temperature.[2][3] However, the derivatives can be unstable, necessitating precise control over reaction times.[4]
-
(R)-BiAC is a newer reagent designed for high sensitivity and excellent resolution (Rs > 1.9) of 19 D/L amino acid pairs in a short analysis time when using high-resolution columns.[5]
Q2: My OPA derivatives are unstable and give poor reproducibility. What can I do?
A2: The instability of OPA derivatives is a common issue.[4] To improve stability and reproducibility:
-
Control Reaction Time: The derivatization reaction is very fast, often complete within one minute.[6] It is crucial to have a consistent and automated workflow to ensure that all samples and standards react for the same amount of time before injection.[2]
-
Maintain Low Temperature: Storing the derivatized samples at low temperatures (e.g., 4°C in the autosampler) can significantly slow down degradation.[7]
-
Optimize Reagent Ratios: An excess of the thiol reagent relative to OPA can help improve the stability of the derivatives.[8]
-
Quench the Reaction: Adding an acid, such as acetic acid, can stop the derivatization reaction and stabilize the products by lowering the pH.[6]
Q3: Why am I not getting baseline separation of all my amino acid diastereomers with Marfey's reagent?
A3: Achieving baseline separation for all amino acid pairs can be challenging.
-
Optimize the Mobile Phase pH: The pH of the mobile phase significantly impacts the separation of Marfey's derivatives. A neutral pH (around 6.5) using an ammonium (B1175870) acetate (B1210297) buffer has been shown to resolve all 19 common D/L-amino acid pairs, whereas acidic conditions may fail to separate some pairs.[9][10]
-
Adjust the Gradient: A shallow elution gradient can improve the resolution between closely eluting peaks.
-
Consider the Column: While a standard C18 column is often used, a C8 column has also been shown to provide excellent resolution with a neutral pH mobile phase.[11]
Q4: Do all amino acids react with Marfey's reagent at the same rate?
A4: No, derivatization reaction rates with Marfey's reagent can vary substantially among different amino acids. Some may require an overnight reaction to ensure complete derivatization.[9][10] It is advisable to perform time-course experiments for your specific amino acids of interest to determine the optimal reaction time.
Q5: Can I analyze secondary amino acids like proline using OPA?
A5: OPA does not react with secondary amines like proline. To analyze proline, a two-step derivatization is often employed, where primary amines are first derivatized with OPA, followed by the derivatization of secondary amines with a different reagent, such as 9-fluorenylmethyl chloroformate (FMOC).[3][12]
Troubleshooting Guides
Issue 1: Low or No Signal for Derivatized Amino Acids
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Marfey's Reagent: Ensure the reaction has proceeded long enough (some amino acids require overnight incubation).[9][10] Check that the pH of the reaction mixture is alkaline (typically pH 8-9). Ensure a sufficient molar excess of the derivatization reagent.[3] - OPA/Chiral Thiol: Confirm that the borate (B1201080) buffer is at the optimal pH (around 9.5-10.5).[13] Prepare the OPA and thiol reagents fresh. |
| Derivative Degradation | - OPA/Chiral Thiol: Immediately analyze samples after derivatization or keep them at 4°C in the autosampler.[7] Consider using an automated in-needle derivatization to minimize delay.[2] Quench the reaction with acid to improve stability.[6] |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values for your derivatized amino acids. Optimize source parameters (e.g., ion spray voltage, source temperature) for the derivatives. Negative mode detection often provides good sensitivity for Marfey's derivatives at neutral pH.[9][10] |
| Reagent Quality | Ensure the derivatization reagents have not degraded. Store them according to the manufacturer's instructions. Marfey's reagent should be stored at room temperature.[14] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase | - Marfey's Reagent: Ensure the mobile phase pH is compatible with your column and analytes. A neutral pH of 6.5 is often optimal for C8 and C18 columns.[9][11] - OPA/Chiral Thiol: Adjust the organic modifier concentration in your gradient. A pentafluorophenyl column can provide good peak shape for OPA derivatives. |
| Secondary Interactions with Column | Add a small amount of an ion-pairing agent or an alternative buffer to the mobile phase. Ensure the column is properly equilibrated before injection. |
| Particulates in Sample | Filter all samples and standards before injection.[15] |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature.[16] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phases daily and ensure proper mixing if using a binary or quaternary pump. |
| Column Degradation | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. |
| Variable Derivatization Time | For OPA derivatives, use an autosampler with a programmed derivatization step to ensure consistent reaction times for all samples and standards.[2] |
Quantitative Data Summary
Table 1: Stability of Derivatized Amino Acids
| Derivatization Reagent | Amino Acid Derivative | Stability Condition | Duration of Stability |
| Marfey's Reagent | All common amino acids | Room Temperature | At least 24 hours[9][10] |
| OPA/Ethanethiol | Asparagine, Aspartic Acid, etc. | Room Temperature | Up to 19 hours[13] |
| OPA/Sulfite | Ala, Arg, Glu, Ser, Tyr | Room Temperature (with methanol (B129727) and EDTA) | > 15 hours[17] |
| OPA/Chiral Thiols | General Amino Acids | 4°C | Up to 5 hours[7] |
Table 2: Comparison of Derivatization Reaction Conditions
| Reagent | pH | Temperature | Typical Reaction Time |
| Marfey's Reagent (FDAA) | Alkaline (e.g., NaHCO₃ or TEA) | 37-40°C[9][11] | 1 to 24 hours (amino acid dependent)[9][10] |
| OPA/Chiral Thiol | Alkaline (Borate Buffer, pH 9.5-10.7)[13][18] | Room Temperature | < 2 minutes[2] |
Experimental Protocols & Workflows
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted from established methods for LC-MS analysis.[9][11]
Reagents:
-
Amino Acid Standard/Sample Solution
-
20 mM Marfey's Reagent (FDAA) in acetone
-
0.5 M Triethylamine (TEA) in water
-
0.5 M Hydrochloric Acid (HCl)
-
20% Acetonitrile / 0.1% Formic Acid
Procedure:
-
To 20 µL of your amino acid sample, add 40 µL of 20 mM Marfey's reagent solution.
-
Add 10 µL of 0.5 M TEA to initiate the reaction.
-
Vortex the mixture and incubate at 37°C for 24 hours in the dark.
-
Quench the reaction by adding 10 µL of 0.5 M HCl.
-
Dilute the final mixture to 200 µL with 20% acetonitrile/0.1% formic acid.
-
The sample is now ready for LC-MS analysis.
Protocol 2: Automated Derivatization with OPA/Chiral Thiol
This protocol is designed for an autosampler with pre-column derivatization capabilities.[2]
Reagents:
-
Amino Acid Standard/Sample Solution
-
o-Phthalaldehyde (OPA) solution in borate buffer
-
Chiral Thiol (e.g., N-isobutyryl-L-cysteine) solution
-
0.2 M Borate Buffer (pH ~10)
Automated Autosampler Program:
-
Aspirate 10 µL of the amino acid sample into the injection needle.
-
Aspirate 45 µL of a pre-mixed solution of OPA and the chiral thiol.
-
Aspirate 45 µL of 0.2 M borate buffer.
-
Mix the contents in the needle or a mixing loop (e.g., by aspirating and dispensing small air bubbles) for a defined period.
-
Allow a 1-minute reaction time.
-
Inject a specified volume (e.g., 1 µL) of the reaction mixture directly onto the LC column.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. youtube.com [youtube.com]
- 16. jascoinc.com [jascoinc.com]
- 17. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- and (R)-3-Amino-4-hydroxybutanoic Acid
An objective guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of the enantiomers of 3-Amino-4-hydroxybutanoic acid (GABOB), supported by experimental data.
The stereoisomers of 3-Amino-4-hydroxybutanoic acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), exhibit distinct and stereoselective biological activities.[1] This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of their interactions with GABA receptors and associated signaling pathways. GABOB is recognized for its anticonvulsant properties and is utilized in the treatment of epilepsy in several regions, including Europe, Japan, and Mexico.[1]
Comparative Biological Activity
The enantiomers of GABOB display different affinities and efficacies at the three main classes of GABA receptors: GABAA, GABAB, and GABAC. This stereoselectivity is a critical determinant of their overall pharmacological profiles.
| Enantiomer | Target Receptor | Activity | Potency (IC50/EC50) | Reference |
| (R)-3-Amino-4-hydroxybutanoic acid | GABAA Receptor | Agonist | IC50 = 1 µM | [2] |
| GABAB Receptor | Agonist | IC50 = 0.35 µM | [2] | |
| GABAC Receptor (ρ1) | Full Agonist | EC50 = 19 µM | [2][3] | |
| GABA Uptake | Inhibitor | IC50 = 67 µM | [2] | |
| (S)-3-Amino-4-hydroxybutanoic acid | GABAA Receptor | Agonist | More potent than (R)-isomer | [4][5] |
| GABAB Receptor | Partial Agonist | Less potent than (R)-isomer | [1][4] | |
| GABAC Receptor (ρ1) | Full Agonist | EC50 = 45 µM | [6] |
Notably, (R)-GABOB is the more potent anticonvulsant.[4] Studies have demonstrated its superior inhibitory effect on induced seizures in animal models.[4] In contrast, (S)-(+)-GABOB is a more potent agonist at GABAA receptors.[1][4] The differential activity at GABAB and GABAC receptors is also significant, with the (R)-enantiomer consistently showing higher potency.[4][5]
Experimental Protocols
The following are summaries of typical experimental protocols used to assess the biological activity of (S)- and (R)-3-Amino-4-hydroxybutanoic acid.
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity of the GABOB enantiomers for different GABA receptor subtypes.
Objective: To quantify the binding affinity (IC50) of (S)- and (R)-GABOB to GABAA and GABAB receptors.
Methodology:
-
Membrane Preparation: Rat brain membranes are prepared as the source of GABA receptors.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for GABAA or [3H]GABA in the presence of isoguvacine (B1206775) for GABAB) and varying concentrations of the test compounds ((S)- or (R)-GABOB).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Electrophysiological techniques are used to measure the functional activity of the GABOB enantiomers at ionotropic GABA receptors (GABAA and GABAC).
Objective: To determine the potency (EC50) and efficacy of (S)- and (R)-GABOB as agonists at human recombinant GABAC (ρ1) receptors.
Methodology:
-
Receptor Expression: Xenopus oocytes are injected with cRNA encoding the human ρ1 GABAC receptor subunit.
-
Electrophysiological Recording: After 2-7 days of expression, two-electrode voltage-clamp recordings are performed on the oocytes.
-
Drug Application: Oocytes are perfused with varying concentrations of (S)- or (R)-GABOB.
-
Data Acquisition: The current induced by the application of the agonist is measured.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration that elicits 50% of the maximal response) is calculated.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for comparing the enantiomers and the signaling pathways they modulate.
Caption: A flowchart outlining the key stages in the comparative analysis of (S)- and (R)-GABOB.
Caption: A diagram illustrating the distinct interactions of GABOB enantiomers with GABA receptors.
Conclusion
The biological activities of (S)- and (R)-3-Amino-4-hydroxybutanoic acid are clearly differentiated by their stereochemistry. (R)-GABOB exhibits greater potency at GABAB and GABAC receptors and is a more effective anticonvulsant. Conversely, (S)-GABOB shows a preference for the GABAA receptor. This enantioselective profile underscores the importance of stereochemistry in drug design and development, particularly for agents targeting the GABAergic system. Researchers and drug development professionals should consider these distinct pharmacological properties when investigating the therapeutic potential of GABOB and its derivatives.
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Amino Acid Quantification: A Comparative Analysis of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of chiral amino acids is a critical task. The stereochemistry of these molecules dictates their biological function, making enantiomeric purity a key parameter in fields ranging from pharmaceutical development to metabolomics and food science. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS).
Performance Comparison of Analytical Methods
The choice of analytical method depends heavily on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes key quantitative performance metrics for validated chiral amino acid analysis methods. Note that performance can vary significantly based on the specific amino acid, instrumentation, and choice of column or derivatization agent.
| Parameter | HPLC / LC-MS | GC-MS | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 10 nM - 1 µM (derivatized)[1]; Can reach fmol levels with MS/MS[2] | 3.2 - 446 nM[3] | 5 nM - 1 µM (LIF)[4]; 0.07 - 1.03 µg/mL (MS)[5] |
| Limit of Quantification (LOQ) | 0.03 - 1.95 µM[3] | Down to 0.1% of the major enantiomer[6] | 500 nM (acidic AAs)[4] |
| Analysis Time | 3 - 30 minutes[7][8] | 20 - 50 minutes[9] | 15 - 40 minutes |
| Precision (RSD%) | < 15% (typical) | 0.5% - 11%[3] | < 5% (typical) |
| Derivatization | Optional (Direct) or Required (Indirect) | Mandatory | Optional (often used for detection) |
| Throughput | High, especially with UHPLC systems[7][10] | Moderate | Moderate to High |
Experimental Protocols and Methodologies
The successful chiral separation and quantification of amino acids rely on meticulously executed experimental protocols. Below are detailed methodologies for the key techniques cited.
High-Performance Liquid Chromatography (HPLC / LC-MS)
HPLC offers two primary strategies for chiral separation: direct and indirect.
-
Direct Method (Chiral Stationary Phase): This approach utilizes a column containing a chiral selector. It is often preferred as it requires minimal sample preparation and avoids potential side reactions from derivatization.[11]
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, urine) using methanol (B129727) or acetonitrile (B52724) precipitation. Centrifuge and collect the supernatant. Evaporate to dryness and reconstitute in the initial mobile phase.
-
Chromatography:
-
Column: Crown ether-based (e.g., CROWNPAK CR-I(+)) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) chiral stationary phase (CSP).[1][8][11]
-
Mobile Phase: Typically an acidic aqueous solution with an organic modifier. For example, perchloric acid solution (pH 1.5-2.0) with methanol or acetonitrile. Gradient or isocratic elution may be used.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
-
Detection: Mass Spectrometry (MS) is highly selective and sensitive, allowing for the analysis of underivatized amino acids.[10] UV or fluorescence detectors can also be used, though they may require derivatization for sufficient sensitivity.
-
-
Indirect Method (Chiral Derivatization): In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).
-
Derivatization: React the sample with a chiral agent such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) or an o-phthalaldehyde (B127526) (OPA)/chiral thiol combination.[12] The reaction is typically performed in a buffered, alkaline solution (e.g., borate (B1201080) buffer, pH 8.0-9.0) and may require heating.
-
Chromatography:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile or methanol.
-
-
Detection: Fluorescence detection is common for OPA derivatives, while LC-MS/MS provides high sensitivity and specificity for various derivatives like L-FDLA.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for chiral amino acid analysis, known for its high resolution. However, it universally requires derivatization to make the non-volatile amino acids suitable for gas-phase analysis.
-
Sample Preparation & Derivatization:
-
Purification: For complex matrices like urine, use solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge to isolate amino acids.[13]
-
Esterification: React the dried sample with an acidic alcohol (e.g., 2-propanol with HCl) to convert the carboxyl group into an ester.
-
Acylation: React the esterified sample with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyl chloroformate (HFBCF), to derivatize the amino group.[13][14] This two-step process creates volatile N(O)-pentafluoropropionyl amino acid 2-propyl esters.
-
-
Chromatography:
-
Column: A chiral capillary column is essential. Chirasil-L-Val is a commonly used phase.[3][13][14]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Use a split or splitless injector, depending on the sample concentration.
-
Temperature Program: A temperature gradient is crucial for separating the various amino acid derivatives. For example, start at 60°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.
-
-
Detection: Mass spectrometry is used for detection and quantification, typically in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[14]
Capillary Electrophoresis (CE)
CE is an attractive alternative that offers high separation efficiency, short analysis times, and extremely low sample consumption.[15]
-
Sample Preparation: Similar to HPLC, samples are typically deproteinized. If a UV or fluorescence detector is used, a derivatization step with an agent like fluorescein (B123965) isothiocyanate (FITC) may be required to label the amino acids.[2]
-
Electrophoresis:
-
Capillary: Fused-silica capillary, which may be coated to prevent analyte adsorption.
-
Background Electrolyte (BGE): The BGE contains the chiral selector. Cyclodextrins (e.g., β-cyclodextrin or γ-cyclodextrin) are the most common chiral selectors used for amino acid enantioseparation.[2][4] The buffer is typically a borate or phosphate (B84403) buffer at a controlled pH.
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.
-
-
Detection:
-
Laser-Induced Fluorescence (LIF): Offers extremely high sensitivity for fluorescently labeled amino acids, with detection limits in the nanomolar to picomolar range.[4][16]
-
Mass Spectrometry (CE-MS): Provides high selectivity and structural information. An electrospray ionization (ESI) interface is used to couple the CE system to the mass spectrometer.[2][5]
-
UV Detection: The simplest detection method, but often lacks the sensitivity required for trace analysis unless derivatization is performed.
-
Methodological Workflows
The following diagrams illustrate the typical experimental workflows for each major analytical technique.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Chiral capillary electrophoresis-mass spectrometry of amino acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral separation of intact amino acids by capillary electrophoresis-mass spectrometry employing a partial filling technique with a crown ether carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral determination of amino acids by capillary electrophoresis and laser-induced fluorescence at picomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GABOB Enantiomers: Unraveling Stereoselective Interactions at GABAA and GABAB Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the enantiomers of 4-amino-3-hydroxybutyric acid (GABOB), (R)-(-)-GABOB and (S)-(+)-GABOB, on the two major classes of GABA receptors: GABAA and GABAB. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the GABAergic system.
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutic agents. GABOB, a naturally occurring hydroxy derivative of GABA, exists as two stereoisomers, (R)- and (S)-GABOB, which exhibit distinct pharmacological profiles at GABAA and GABAB receptors. This guide delineates these differences through a comparative analysis of their binding affinities and functional potencies, supported by a review of the experimental techniques used for their characterization. The data clearly indicates a stereoselective preference: (S)-(+)-GABOB demonstrates a higher affinity for GABAA receptors, whereas (R)-(-)-GABOB is the more potent ligand at GABAB receptors. [1][2][3] This enantioselectivity has significant implications for the design of targeted therapeutics with improved specificity and reduced off-target effects.
Data Presentation: Quantitative Comparison of GABOB Enantiomers
The following tables summarize the available quantitative data on the binding affinities of (R)- and (S)-GABOB at GABAA and GABAB receptors. The data is primarily derived from radioligand binding assays measuring the inhibition constant (IC50), which represents the concentration of the enantiomer required to displace 50% of a specific radioligand from the receptor.
| Ligand | Receptor | Radioligand | Preparation | IC50 (μM) | Reference |
| (S)-(+)-GABOB | GABAA | [3H]Muscimol | Rat brain membranes | 1.2 | [1] |
| (R)-(-)-GABOB | GABAA | [3H]Muscimol | Rat brain membranes | 15 | [1] |
| (S)-(+)-GABOB | GABAB | --INVALID-LINK---Baclofen | Rat brain membranes | >100 | [1] |
| (R)-(-)-GABOB | GABAB | --INVALID-LINK---Baclofen | Rat brain membranes | 0.38 | [1] |
Table 1: Binding Affinity (IC50) of GABOB Enantiomers at GABAA and GABAB Receptors. This table clearly illustrates the higher affinity of (S)-(+)-GABOB for GABAA receptors and the significantly greater potency of (R)-(-)-GABOB at GABAB receptors.
Experimental Protocols
The characterization of the interaction of GABOB enantiomers with GABAA and GABAB receptors relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand for a receptor.
Objective: To determine the inhibitory concentration (IC50) of (R)- and (S)-GABOB for the binding of a specific radioligand to GABAA and GABAB receptors.
Materials:
-
Rat brain membranes (source of receptors)
-
Radioligands: [3H]Muscimol (for GABAA), --INVALID-LINK---Baclofen (for GABAB)
-
(R)-(-)-GABOB and (S)-(+)-GABOB
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing the receptors.
-
Incubation: A constant concentration of the radioligand is incubated with the brain membrane preparation in the presence of varying concentrations of the unlabeled GABOB enantiomer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the GABOB enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Electrophysiological Recordings in Xenopus Oocytes
This technique is a powerful tool for studying the functional effects of ligands on ion channels, such as the GABAA receptor.
Objective: To measure the functional potency (EC50) of GABOB enantiomers at GABAA receptors by recording the ion currents elicited by their application.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of the GABAA receptor
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., Barth's solution)
-
(R)-(-)-GABOB and (S)-(+)-GABOB
Procedure:
-
Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus frogs and injected with cRNA encoding the desired GABAA receptor subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Two-Electrode Voltage Clamp: An oocyte expressing the GABAA receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a specific holding potential (e.g., -60 mV).
-
Ligand Application: The oocyte is perfused with the recording solution containing increasing concentrations of either (R)- or (S)-GABOB.
-
Current Measurement: The inward chloride current elicited by the activation of GABAA receptors is recorded.
-
Data Analysis: The concentration of the GABOB enantiomer that produces 50% of the maximal current response (EC50) is determined by fitting the concentration-response data to the Hill equation.
Functional Assays for GABAB Receptors
As G-protein coupled receptors, the functional activity of GABAB receptors can be assessed by measuring downstream signaling events.
1. GTPγS Binding Assay:
Objective: To measure the ability of GABOB enantiomers to stimulate G-protein activation following GABAB receptor binding.
Procedure:
-
Membrane Preparation: Membranes from cells expressing GABAB receptors are prepared.
-
Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the GABOB enantiomer.
-
Filtration and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, which is an indicator of receptor activation.
2. cAMP Assay:
Objective: To determine the effect of GABOB enantiomers on the adenylyl cyclase activity, a downstream effector of GABAB receptor signaling.
Procedure:
-
Cell Culture: Cells expressing GABAB receptors are cultured.
-
Treatment: The cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of the GABOB enantiomer.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using commercially available kits (e.g., ELISA-based or fluorescence-based). A decrease in forskolin-stimulated cAMP levels indicates GABAB receptor activation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of GABAA and GABAB receptors and a general experimental workflow for their characterization.
Caption: GABAA Receptor Signaling Pathway.
Caption: GABAB Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
The presented evidence robustly supports the stereoselective action of GABOB enantiomers at GABAA and GABAB receptors. (S)-(+)-GABOB displays a clear preference for GABAA receptors, as indicated by its significantly lower IC50 value in radioligand binding assays. Conversely, (R)-(-)-GABOB is a potent agonist at GABAB receptors, with a sub-micromolar IC50 value, while its (S)-enantiomer is largely inactive at this receptor. This pronounced enantioselectivity underscores the importance of stereochemistry in drug-receptor interactions and provides a rational basis for the development of more specific GABAergic modulators. Further research focusing on functional assays to determine the EC50 values for both enantiomers at both receptor types will provide a more complete picture of their pharmacological profiles and therapeutic potential.
References
- 1. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-validation of different synthesis routes for enantiomerically pure GABOB
For Researchers, Scientists, and Drug Development Professionals
γ-Amino-β-hydroxybutyric acid (GABOB) is a neurotransmitter analogue with significant therapeutic potential, particularly in its enantiomerically pure forms. The (R)-enantiomer, in particular, exhibits greater biological activity. The efficient synthesis of enantiopure GABOB is therefore a critical aspect of its development for pharmaceutical applications. This guide provides a comparative analysis of prominent synthetic routes to enantiomerically pure GABOB, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for three distinct and widely utilized approaches for the synthesis of enantiomerically pure GABOB.
| Parameter | Route 1: Chiral Pool Synthesis | Route 2: Enzymatic Reduction | Route 3: Asymmetric Michael Addition |
| Starting Material | (R)-ethyl 4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | trans-β-nitroolefins |
| Key Chiral Induction | Use of a commercially available chiral building block | Enantioselective enzymatic reduction | Organocatalyzed conjugate addition |
| Overall Yield | ~65-75% | High conversion (>98%) | 81-92% (for key steps) |
| Enantiomeric Excess (e.e.) | >96% | >99% | 75->99% |
| Number of Steps | 4 | 2 (for chiral intermediate) | ~3-4 |
| Key Advantages | High enantiopurity from the start, well-established chemistry. | Excellent enantioselectivity, environmentally benign catalyst. | High efficiency and selectivity, modern and versatile approach. |
| Key Disadvantages | Reliance on the availability and cost of the chiral starting material. | Requires specific enzymes and optimization of biological conditions. | Catalyst development and optimization may be required. |
Experimental Protocols
Route 1: Chiral Pool Synthesis from (R)-ethyl 4-chloro-3-hydroxybutanoate
This route leverages a commercially available chiral building block to ensure high enantiopurity from the outset. The synthesis involves the conversion of the chlorohydrin to an azide (B81097), followed by hydrolysis and reduction to yield the final product.
Step 1: Synthesis of (R)-ethyl 4-azido-3-hydroxybutanoate To a solution of (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 eq) in a suitable solvent (e.g., DMF), sodium azide (1.5 eq) is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Step 2: Hydrolysis of the ester The (R)-ethyl 4-azido-3-hydroxybutanoate (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., THF or methanol) and water. An aqueous solution of a base (e.g., lithium hydroxide (B78521) or sodium hydroxide, 1.1-1.5 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the carboxylic acid.
Step 3: Reduction of the azide The azido (B1232118) carboxylic acid is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for several hours. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (R)-GABOB.
Route 2: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate
This method utilizes a stereoselective carbonyl reductase, often from a microbial source like Burkholderia gladioli or baker's yeast, to produce the chiral hydroxy ester intermediate with high enantiomeric excess.[1][2]
Step 1: Enantioselective Reduction of Ethyl 4-chloro-3-oxobutanoate In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 6.5), ethyl 4-chloro-3-oxobutanoate (1.0 eq) is suspended.[1] A cofactor regeneration system, typically involving glucose and glucose dehydrogenase, along with NADP+, is added.[1] The reaction is initiated by the addition of whole cells of a recombinant E. coli strain co-expressing the desired carbonyl reductase (e.g., BgADH3) and glucose dehydrogenase.[1][2] The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH.[1] To overcome substrate inhibition and improve yield, a biphasic system (e.g., aqueous/octanol) and a substrate fed-batch strategy can be employed.[1] Upon completion, the organic phase containing the product, (R)-ethyl 4-chloro-3-hydroxybutyrate, is separated, and the product is isolated. This intermediate can then be converted to (R)-GABOB following steps 2 and 3 of Route 1.
Route 3: Asymmetric Michael Addition
This modern approach involves the organocatalyzed conjugate addition of a nucleophile to a nitroalkene to stereoselectively create the β-chiral center.
Step 1: Asymmetric Michael Addition of S,S'-diphenyldithiomalonate to a trans-β-nitroolefin To a solution of a trans-β-nitroolefin (1.0 eq) and S,S'-diphenyldithiomalonate (1.0 eq) in a suitable solvent (e.g., benzotrifluoride), a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea (B124793) (0.1 eq), is added.[3] The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).[3] The product, a Michael adduct, can be purified by column chromatography.
Step 2: Reduction, Cyclization, and Hydrolysis The resulting Michael adduct is then subjected to a series of transformations in a cascade reaction sequence. This typically involves reduction of the nitro group, which can be achieved through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), leading to an intermediate that cyclizes to form a lactam. Subsequent hydrolysis of the lactam with a strong acid (e.g., 6N HCl) at reflux yields the desired enantiomerically pure GABOB derivative.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Chiral Pool Synthesis of (R)-GABOB.
Caption: Enzymatic Reduction Route to (R)-GABOB.
Caption: Asymmetric Michael Addition Pathway.
References
- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
A Comparative Guide to GABA Analogs: Gabapentin, Pregabalin, and the Enigmatic (S)-3-Amino-4-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied GABA analogs, gabapentin (B195806) and pregabalin (B1679071). The third compound of interest, (S)-3-Amino-4-hydroxybutanoic acid, is also discussed; however, a direct comparative analysis is precluded by a notable lack of published experimental data on its pharmacological activity in the context of a GABA analog for neurological conditions.
Introduction to the Compounds
Gabapentin and Pregabalin: These molecules, collectively known as gabapentinoids, are structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Despite their structural similarity to GABA, their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate (B1630785), norepinephrine, and substance P.[1]
This compound: This compound is chemically identified as D-β-homoserine. Unlike gabapentin and pregabalin, there is a significant scarcity of publicly available research detailing its pharmacological profile as a modulator of GABAergic or other neurotransmitter systems relevant to conditions like epilepsy or neuropathic pain. Existing literature primarily focuses on its role as a serine derivative and its applications in biochemical and metabolic studies. While some sources suggest a potential for neuromodulation via glutamate receptors, this is not substantiated with extensive experimental data, making a direct comparison with gabapentin and pregabalin unfeasible at this time.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for gabapentin and pregabalin is fundamentally different from that of direct GABA receptor agonists.
Gabapentin and Pregabalin: α2δ Ligands of Voltage-Gated Calcium Channels
Gabapentin and pregabalin are selective ligands for the α2δ-1 subunit of VGCCs.[2] This interaction is crucial for their therapeutic effects. The binding to the α2δ-1 subunit leads to a reduction in the trafficking of calcium channels to the presynaptic membrane and modulates calcium influx upon neuronal depolarization. The subsequent decrease in the release of excitatory neurotransmitters is believed to underlie their analgesic, anxiolytic, and anticonvulsant properties.
This compound: An Unclear Path
Due to the lack of specific pharmacological studies, a signaling pathway diagram for this compound cannot be provided. It is important to distinguish it from its structural isomer, 4-amino-3-hydroxybutanoic acid (GABOB), which is known to act as an agonist at GABA receptors.
Comparative Pharmacokinetics
A key differentiator between gabapentin and pregabalin lies in their pharmacokinetic profiles. Pregabalin exhibits more predictable and linear pharmacokinetics compared to gabapentin.
| Parameter | Gabapentin | Pregabalin |
| Bioavailability | 60% at 300 mg/day, decreases with increasing dose (saturable absorption)[3] | ≥90% (dose-independent)[4] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[3] | ~1.5 hours |
| Protein Binding | <3% | 0%[4] |
| Metabolism | Not metabolized | Negligible |
| Elimination Half-life | 5-7 hours[3] | ~6.3 hours[4] |
| Dosing Frequency | Typically 3 times daily | 2-3 times daily |
Comparative Efficacy and Potency
Pregabalin is generally considered to be more potent than gabapentin. Studies have shown that pregabalin has a higher binding affinity for the α2δ-1 subunit, although the exact fold difference varies between studies.[4] This higher potency often translates to therapeutic efficacy at lower doses compared to gabapentin.
A meta-analysis of studies comparing the two in neuropathic pain found that pregabalin showed superior results in pain reduction as measured by the Visual Analog Scale (VAS) at various time points up to 12-14 weeks.
Experimental Protocols
Radioligand Binding Assay for α2δ-1 Subunit Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the α2δ-1 subunit of voltage-gated calcium channels.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human α2δ-1 and β subunits of the VGCC.
-
Radioligand: [³H]-gabapentin or [³H]-pregabalin is used as the radioligand.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., gabapentin, pregabalin).
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Summary and Conclusion
Gabapentin and pregabalin are important therapeutic agents with a well-defined mechanism of action involving the α2δ-1 subunit of voltage-gated calcium channels. Pregabalin offers pharmacokinetic advantages over gabapentin, including linear absorption and higher bioavailability, and is generally more potent.
In contrast, this compound (D-β-homoserine) remains a compound with a largely uncharacterized pharmacological profile in the context of neurological disorders. The lack of available experimental data prevents a meaningful comparison with gabapentin and pregabalin. Future research is required to elucidate the potential mechanisms of action and therapeutic utility of this compound.
For drug development professionals, the well-established profiles of gabapentin and pregabalin provide a solid foundation for the development of new α2δ ligands with potentially improved properties. The exploration of novel structures like this compound may yet yield new therapeutic avenues, but this will depend on foundational pharmacological research that is not currently in the public domain.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted GABA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-substituted γ-aminobutyric acid (GABA) analogs. It delves into their interactions with key molecular targets, including GABAA receptors, GABAB receptors, GABA transporters (GATs), and the α₂δ subunit of voltage-gated calcium channels. The information is presented through clearly structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate research and drug development efforts in the field of neuroscience.
Introduction
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Analogs of GABA, particularly those with substitutions at the 3-position, have been a fertile ground for the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The nature of the substituent at the 3-position profoundly influences the pharmacological profile of these analogs, dictating their affinity and selectivity for different molecular targets. This guide aims to provide a detailed comparative analysis of these structure-activity relationships.
Data Presentation: Comparative Activity of 3-Substituted GABA Analogs
The following tables summarize the quantitative data on the binding affinities and functional activities of various 3-substituted GABA analogs at their principal molecular targets.
Table 1: Binding Affinities of 3-Substituted GABA Analogs for GABAA Receptors
| Compound | 3-Substituent | Receptor Subtype | Assay Type | Ki (nM) | EC50 (µM) | Reference |
| SR 95531 (Gabazine) | - (Aryl-fused pyridazine) | Native | [³H]GABA Displacement | 24 | - | [1] |
| 3-Aminopropanesulfonic acid | -SO₃H | Native | [³H]GABA Displacement | 40 | - | [1] |
| (S)-3-Hydroxy-GABA | -OH | Native | [³H]GABA Displacement | Potent | - | [2] |
| (R)-3-Hydroxy-GABA | -OH | Native | [³H]GABA Displacement | Less Potent | - | [2] |
Table 2: Binding Affinities and Potencies of 3-Substituted GABA Analogs for GABAB Receptors
| Compound | 3-Substituent | Receptor | Assay Type | IC50 (nM) | EC50 (µM) | Reference |
| (R)-Baclofen | p-Chlorophenyl | Native | [³H]GABA Displacement | 130 | - | [3] |
| (S)-Baclofen | p-Chlorophenyl | Native | [³H]GABA Displacement | 11000 | - | [3] |
| (R)-3-Hydroxy-GABA | -OH | Native | [³H]GABA Displacement | 650 | - | [2] |
| (S)-3-Hydroxy-GABA | -OH | Native | [³H]GABA Displacement | >10000 | - | [2] |
| CGP27492 | -PO₂H₂ | Native | [¹²⁵I]CGP64213 Displ. | 160 | - | [3] |
| CGP35024 (SKF 97541) | -CH(CH₃)PO₂H₂ | Native | [¹²⁵I]CGP64213 Displ. | 130 | - | [3] |
Table 3: Inhibitory Potencies of GABA Analogs at GABA Transporters (GATs)
| Compound | 3-Substituent | Transporter Subtype | IC50 (µM) | Reference |
| (S)-SNAP-5114 | - | GAT-3 | 5.0 | |
| Tiagabine | - | GAT-1 | 0.04 | |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Tris(4-methoxyphenyl)methoxy]ethyl | GAT-1 | >200 | |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Tris(4-methoxyphenyl)methoxy]ethyl | GAT-2 | 21 | |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 5 | |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Tris(4-methoxyphenyl)methoxy]ethyl | BGT-1 | 140 |
Table 4: Binding Affinities of 3-Substituted GABA Analogs for the α₂δ Subunit of Voltage-Gated Calcium Channels
| Compound | 3-Substituent | Subunit | Assay Type | Kd (nM) | Ki (nM) | Reference |
| Gabapentin | Cyclohexyl | α₂δ-1 | [³H]Gabapentin Binding | 59 | - | |
| Gabapentin | Cyclohexyl | α₂δ-2 | [³H]Gabapentin Binding | 153 | - | |
| Pregabalin | Isobutyl | α₂δ-1 | [³H]Gabapentin Displacement | - | High Affinity | |
| Pregabalin | Isobutyl | α₂δ-2 | [³H]Gabapentin Displacement | - | High Affinity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the structure-activity relationship studies of 3-substituted GABA analogs.
1. Radioligand Binding Assay for GABAA Receptors
-
Objective: To determine the binding affinity (Ki) of test compounds for the GABAA receptor.
-
Materials:
-
Rat brain cortex membranes (source of receptors).
-
[³H]Muscimol or [³H]Gabazine as the radioligand.
-
Unlabeled GABA for determining non-specific binding.
-
Test compounds (3-substituted GABA analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the brain membranes in the binding buffer.
-
For non-specific binding, incubate the radioligand and membranes with a high concentration of unlabeled GABA.
-
After incubation (e.g., 60 minutes at 4°C), terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves and calculate the Ki value using the Cheng-Prusoff equation.
-
2. [³H]GABA Uptake Inhibition Assay for GABA Transporters (GATs)
-
Objective: To determine the inhibitory potency (IC₅₀) of test compounds on different GABA transporter subtypes.
-
Materials:
-
HEK-293 cells stably expressing individual human or rodent GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).
-
[³H]GABA as the substrate.
-
Test compounds (3-substituted GABA analogs).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Culture the GAT-expressing cells in appropriate multi-well plates.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Generate concentration-response curves to determine the IC₅₀ values for each test compound at each GAT subtype.
-
3. Whole-Cell Electrophysiological Recording of GABAA Receptor Currents
-
Objective: To characterize the functional effects (e.g., agonism, antagonism, modulation) of test compounds on GABAA receptor-mediated currents.
-
Materials:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations.
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system).
-
Glass micropipettes for recording.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP).
-
GABA and test compounds.
-
-
Procedure:
-
Prepare the cells for recording.
-
Form a high-resistance seal (gigaohm) between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply GABA at a specific concentration (e.g., its EC₅₀) to elicit a baseline current.
-
Co-apply the test compound with GABA to assess its modulatory effects (potentiation or inhibition).
-
To test for direct agonism, apply the test compound in the absence of GABA.
-
Record and analyze the changes in current amplitude, kinetics, and generate concentration-response curves to determine EC₅₀ or IC₅₀ values.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of 3-substituted GABA analogs.
References
A Comparative Efficacy Analysis of (S)-3-Amino-4-hydroxybutanoic acid and GHB for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy, receptor pharmacology, and safety profiles of (S)-3-Amino-4-hydroxybutanoic acid, also known as (S)-(+)-GABOB, and γ-hydroxybutyrate (GHB). The information herein is supported by experimental data to assist researchers in selecting the appropriate compound for neuropharmacological studies.
Introduction
This compound ((S)-GABOB) and γ-hydroxybutyrate (GHB) are structurally similar compounds that act on the central nervous system, primarily by modulating the γ-aminobutyric acid (GABA) system.[1] Despite their structural resemblance, they exhibit distinct pharmacological profiles, leading to different therapeutic applications and safety concerns. GHB is a naturally occurring neurotransmitter used clinically for narcolepsy and alcoholism but is also a drug of abuse with a high potential for dependence and overdose.[1][2] (S)-GABOB, an enantiomer of the anticonvulsant GABOB, demonstrates a more nuanced interaction with GABA receptors and is primarily recognized for its anticonvulsant properties.[3] This guide dissects their mechanisms of action, receptor affinities, and functional effects to provide a clear comparative framework.
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for (S)-GABOB, its enantiomer (R)-GABOB, and GHB at their primary molecular targets. This data is essential for understanding their potency and selectivity.
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor Target | Assay Type | Value | Unit | Reference(s) |
| (S)-GABOB | GABAA | Radioligand Binding | < 1 (more potent than R-isomer) | µM (IC50) | [4][5] |
| GABAB | Radioligand Binding | > 0.35 (less potent than R-isomer) | µM (IC50) | [4][5] | |
| (R)-GABOB | GABAA | Radioligand Binding | 1 | µM (IC50) | [5] |
| GABAB | Radioligand Binding | 0.35 | µM (IC50) | [5] | |
| GABAC | Patch Clamp (hρ1) | 19 | µM (EC50) | [5] | |
| GHB | High-Affinity GHB Receptor (α4β1δ GABAA) | Patch Clamp (oocytes) | 140 | nM (EC50) | |
| High-Affinity GHB Receptor (cloned human) | Radioligand Binding | 114 | nM (Kd) | ||
| GABAB Receptor | Patch Clamp (rat VTA neurons) | 740 - 880 | µM (EC50) | ||
| GABAB Receptor | Patch Clamp (oocytes) | ~5000 | µM (EC50) |
Table 2: Therapeutic and Adverse Effect Profile
| Feature | This compound (GABOB) | γ-Hydroxybutyrate (GHB) |
| Primary Therapeutic Use | Anticonvulsant (for epilepsy)[3] | Treatment of narcolepsy, cataplexy, and alcoholism.[1] |
| Mechanism of Sedation | Primarily via GABAA receptor agonism. | Primarily via low-affinity GABAB receptor agonism at therapeutic doses.[1] |
| Abuse Liability | Low / Not reported. | High; significant potential for dependence and addiction.[1][6] |
| Therapeutic Index | Not well-defined in literature, but generally considered safer than GHB. | Narrow; small increases in dose can lead to severe toxicity.[2][7] |
| Common Adverse Effects | Not well-documented in readily available literature. | Dizziness, nausea, visual disturbances, confusion, drowsiness.[1] |
| Overdose Symptoms | Not well-documented. | Severe respiratory depression, seizures, coma, death.[1][6][8] |
| Withdrawal Syndrome | Not documented. | Severe; includes insomnia, anxiety, tremor, and may require hospitalization.[6] |
Signaling Pathways
The differential effects of (S)-GABOB and GHB arise from their distinct interactions with GABAergic and GHB-specific receptors, which trigger different intracellular signaling cascades.
(S)-GABOB Signaling
(S)-GABOB primarily acts as an agonist at ionotropic GABAA receptors. Its binding directly gates a chloride ion channel, leading to rapid hyperpolarization of the neuron and subsequent inhibition of action potential firing. It also acts as a partial agonist at metabotropic GABAB receptors.
GHB Signaling
GHB exhibits a complex, dose-dependent dual-receptor mechanism. At low, endogenous concentrations, it preferentially binds to high-affinity GHB receptors (now thought to be specific subtypes of GABAA receptors), which can have excitatory effects. At higher, pharmacological doses, it acts as a weak partial agonist at GABAB receptors, mediating its profound sedative and therapeutic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are standardized protocols for the key experiments used to characterize (S)-GABOB and GHB.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (IC50/Ki)
This protocol is adapted for determining the binding affinity of test compounds at GABA receptors using a competitive displacement assay.
1. Membrane Preparation:
-
Homogenize rat forebrain tissue in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step twice.
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
2. Binding Assay:
-
Thaw membrane aliquots on the day of the experiment.
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer or unlabeled competitor drug (e.g., (S)-GABOB or GHB) at various concentrations.
-
50 µL of a specific radioligand (e.g., [³H]muscimol for GABAA sites, [³H]CGP54626 for GABAB sites) at a fixed concentration near its Kd value.
-
150 µL of the prepared membrane suspension (containing 50-120 µg of protein).
-
-
To determine non-specific binding, use a saturating concentration of a known ligand (e.g., 10 mM GABA).
-
Incubate the plate for 60 minutes at 4°C with gentle agitation.
3. Termination and Counting:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate IC50 values by performing a non-linear regression analysis on the competition binding data using software like Prism.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Receptor Function (EC50)
This protocol is used to measure ion channel activity in response to agonist application, allowing for the determination of functional potency (EC50).
1. Cell/Slice Preparation:
-
For neuronal cultures, plate cells onto coverslips several days prior to recording.
-
For brain slices, dissect the brain region of interest (e.g., hippocampus, VTA) in ice-cold artificial cerebrospinal fluid (aCSF) and prepare 300-400 µm thick slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF (95% O₂, 5% CO₂) for at least 1 hour at room temperature.
2. Recording Setup:
-
Transfer a coverslip or slice to the recording chamber on an upright microscope, continuously perfusing with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an appropriate intracellular solution (e.g., a K-gluconate based solution for current-clamp or a CsCl-based solution for voltage-clamp).
3. Whole-Cell Recording:
-
Under visual guidance, approach a target neuron with the recording pipette while applying light positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record the currents.
4. Drug Application and Data Acquisition:
-
Prepare stock solutions of the test agonist ((S)-GABOB or GHB) and dilute to a range of final concentrations in aCSF.
-
Apply the different concentrations of the agonist to the cell using a perfusion system.
-
Record the resulting current or voltage changes using an amplifier and digitizer. Ensure a sufficient washout period between applications.
5. Data Analysis:
-
Measure the peak amplitude of the current elicited by each agonist concentration.
-
Normalize the responses to the maximal response obtained with a saturating concentration of the agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC50 value and Hill coefficient (n).
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [amp.chemicalbook.com]
- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Gamma-hydroxybutyrate: an emerging drug of abuse that causes physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EXPERIENCES OF GAMMA HYDROXYBUTYRATE (GHB) INGESTION: A FOCUS GROUP STUDY - PMC [pmc.ncbi.nlm.nih.gov]
GABOB's Inhibitory Effect on GABA Uptake: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of γ-amino-β-hydroxybutyric acid (GABOB) on GABA uptake with other common inhibitors. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in neuroscience research and drug discovery.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters is a key therapeutic strategy for various neurological disorders, including epilepsy. This guide focuses on the validation of GABOB as a GABA uptake inhibitor and compares its potency with established GAT inhibitors.
Comparative Inhibitory Potency
The inhibitory effect of a compound on GABA uptake is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce GABA uptake by 50%. The table below summarizes the IC50 values for GABOB and other well-characterized GABA uptake inhibitors.
| Compound | GABA Transporter Target(s) | IC50 (µM) | Experimental System |
| (R)-GABOB | Not specified | 67[1] | Rat brain synaptosomes |
| Tiagabine (B1662831) | GAT-1 | 0.07[2] | Cloned human GAT-1 |
| Nipecotic Acid | GAT-1 | Competitive inhibitor | Rat brain synaptosomes[3] |
| NNC-711 | GAT-1 | 0.04[2] | Cloned human GAT-1 |
Note: The potency of inhibitors can vary depending on the experimental system, including the specific GABA transporter subtype and the tissue or cell line used.
Experimental Protocols
The determination of a compound's inhibitory effect on GABA uptake typically involves a radiolabeled ligand uptake assay. Below is a generalized protocol based on common methodologies.
[³H]GABA Uptake Assay in Synaptosomes or Cultured Cells
This in vitro assay measures the uptake of radiolabeled GABA into nerve terminals (synaptosomes) or cells expressing GABA transporters.
Materials:
-
Test Compounds: GABOB and other GABA uptake inhibitors.
-
Radioligand: [³H]GABA (Tritiated GABA).
-
Biological System: Isolated rat brain synaptosomes or a cell line expressing the desired GABA transporter (e.g., HEK293 cells transfected with GAT-1).
-
Assay Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution.
-
Scintillation Cocktail and Counter: For measuring radioactivity.
Procedure:
-
Preparation of Biological System:
-
Synaptosomes: Isolate synaptosomes from rat brain tissue using differential centrifugation.
-
Cultured Cells: Culture cells expressing the target GABA transporter to an appropriate density.
-
-
Assay Execution:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (e.g., GABOB) or a reference inhibitor for a defined period.
-
Initiate the uptake reaction by adding a known concentration of [³H]GABA.
-
Allow the uptake to proceed for a specific time at a controlled temperature (e.g., 25-37°C).
-
Terminate the uptake by rapid filtration or washing with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Quantification:
-
Lyse the cells or synaptosomes to release the internalized [³H]GABA.
-
Add a scintillation cocktail to the lysate.
-
Measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Conclusion
The available data indicates that (R)-GABOB does exhibit inhibitory activity on GABA uptake in rat brain synaptosomes, with an IC50 value of 67 µM.[1] When compared to highly potent and selective GAT-1 inhibitors such as tiagabine (IC50 = 0.07 µM) and NNC-711 (IC50 = 0.04 µM), GABOB appears to be a significantly less potent inhibitor of GABA uptake.[2] This suggests that while GABOB may have some effect on GABA transport, its primary mechanism of action in the central nervous system is likely mediated through its direct interaction with GABA receptors. Further research is warranted to fully characterize the selectivity of GABOB for different GABA transporter subtypes and to elucidate the physiological relevance of its GABA uptake inhibitory properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Amino Acids: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure chiral amino acids is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as indispensable building blocks for a vast array of bioactive compounds, where stereochemistry dictates therapeutic efficacy and safety. This guide provides an objective comparison of chemical and enzymatic strategies for the synthesis of two exemplary chiral amino acids: the non-proteinogenic L-tert-leucine and the pharmaceutically crucial L-DOPA. We present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
L-tert-Leucine Synthesis: A Tale of Two Methodologies
L-tert-leucine is a valuable chiral building block used in the synthesis of pharmaceuticals and as a chiral auxiliary. Its bulky tert-butyl group makes it a challenging target for stereoselective synthesis.
Data Presentation: Chemical vs. Enzymatic Synthesis of L-tert-Leucine
| Parameter | Chemical Synthesis (Asymmetric Strecker) | Enzymatic Synthesis (Reductive Amination) |
| Substrate | Pivaldehyde, (R)-Phenylglycine amide | Trimethylpyruvate |
| Catalyst/Enzyme | (R)-Phenylglycine amide (chiral auxiliary) | Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH) |
| Solvent | Water/Methanol | Aqueous Buffer (e.g., Phosphate or NH4Cl/NH3·H2O) |
| Temperature | Room Temperature to 70°C | 30°C - 35°C |
| Reaction Time | ~20 - 96 hours | ~8 - 25 hours |
| Yield | 73% (overall)[1] | 87% - 98.4%[2][3][4][5] |
| Enantiomeric Excess (ee) | >98%[1] | >99%[2][3][4][5] |
Mandatory Visualization
Figure 1: Workflow for Asymmetric Strecker Synthesis of L-tert-leucine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 5. ejbiotechnology.info [ejbiotechnology.info]
A Comparative Guide to the Enantioselectivity of GABOB at GABA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the enantioselective properties of γ-amino-β-hydroxybutyric acid (GABOB) at different GABA receptor subtypes. GABOB, a metabolite of the principal inhibitory neurotransmitter GABA, exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB. Understanding the differential interaction of these enantiomers with various GABA receptor subtypes is crucial for the development of more selective and efficacious therapeutic agents targeting the GABAergic system. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways.
Data Presentation: Enantioselectivity of GABOB
The enantiomers of GABOB exhibit distinct pharmacological profiles at the three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C (a subclass of GABA-A receptors). While both isomers generally act as agonists, their potency and efficacy can vary significantly depending on the receptor subtype.
Qualitative Enantioselective Profile:
| Receptor Class | Predominantly More Potent Enantiomer | Notes |
| GABA-A | (S)-(+)-GABOB | The affinity of (S)-(+)-GABOB is reported to be higher than that of (R)-(-)-GABOB at GABA-A receptors.[1] |
| GABA-B | (R)-(-)-GABOB | (R)-(-)-GABOB is the more potent agonist at GABA-B receptors.[1] (S)-(+)-GABOB acts as a partial agonist at this receptor class.[1] |
| GABA-C (ρ1) | (R)-(-)-GABOB | At wild-type ρ1 receptors, (R)-(-)-GABOB is the more potent agonist.[1] |
Quantitative Comparison at the GABA-C ρ1 Receptor:
While comprehensive quantitative data for GABOB enantiomers at various GABA-A and GABA-B receptor subtypes is limited in publicly available literature, a study on the ionotropic GABA-C ρ1 receptor provides a clear example of their differential activity.
| Compound | Receptor Subtype | EC50 (μM) | Imax (%) | Activity |
| (R)-(-)-GABOB | Wild-type ρ1 | 19 | 100 | Full Agonist |
| T244S mutant ρ1 | - | 26 (at 1 mM) | Weak Partial Agonist | |
| (S)-(+)-GABOB | Wild-type ρ1 | 45 | 100 | Full Agonist |
| T244S mutant ρ1 | - | - | Competitive Antagonist (KB = 204 μM) |
Data sourced from Chebib et al. (2012).[1]
This data clearly demonstrates that a single amino acid substitution can dramatically and differentially alter the functional activity of the GABOB enantiomers, highlighting the subtlety and importance of stereochemistry in drug-receptor interactions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the enantioselectivity of compounds like GABOB at GABA receptors.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from GABA receptors by the GABOB enantiomers.
Materials:
-
Cell membranes expressing the desired GABA receptor subtype (e.g., from transfected cell lines or specific brain regions).
-
Radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]GABA or a labeled antagonist like [³H]CGP54626 for GABA-B sites).
-
(R)-(-)-GABOB and (S)-(+)-GABOB.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled GABOB enantiomer (competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assays
These functional assays measure the effect of a ligand on the ion channel activity of GABA receptors, typically using two-electrode voltage clamp in Xenopus oocytes or patch-clamp techniques in mammalian cells.
Objective: To determine the potency (EC50) and efficacy (Imax) of the GABOB enantiomers at specific GABA receptor subtypes.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells).
-
cRNAs or plasmids encoding the subunits of the desired GABA receptor subtype.
-
Microinjection or transfection reagents.
-
Two-electrode voltage clamp or patch-clamp setup.
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
(R)-(-)-GABOB and (S)-(+)-GABOB solutions at various concentrations.
Procedure:
-
Receptor Expression: Inject Xenopus oocytes with the cRNAs for the GABA receptor subunits or transfect mammalian cells with the corresponding plasmids. Incubate for 24-72 hours to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
Two-Electrode Voltage Clamp (Oocytes): Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Patch-Clamp (Mammalian Cells): Form a whole-cell patch-clamp configuration on a transfected cell.
-
-
Compound Application: Perfuse the cell with the external recording solution. Apply increasing concentrations of the GABOB enantiomers to the cell.
-
Data Acquisition: Record the current responses elicited by the application of the GABOB enantiomers.
-
Data Analysis: Normalize the current responses to the maximal response elicited by a saturating concentration of GABA or the test compound. Plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Imax).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways for GABA-A and GABA-B receptors.
Caption: GABA-A Receptor Signaling Pathway
Caption: GABA-B Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines a typical workflow for assessing the enantioselectivity of a compound at a specific GABA receptor subtype.
Caption: Experimental Workflow for Assessing Enantioselectivity
References
Reproducibility of Anticonvulsant Effects of GABOB Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant properties of the enantiomers of γ-amino-β-hydroxybutyric acid (GABOB), a metabolite of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The objective is to present available experimental data to assess the reproducibility and stereoselectivity of GABOB's anticonvulsant effects.
Quantitative Data Summary
| Parameter | R-(-)-GABOB | S-(+)-GABOB | Reference Study |
| GABAC ρ1 Receptor Affinity (EC₅₀) | 19 μM | 45 μM | Chebib et al., 2012[1] |
| In Vivo Anticonvulsant Effect (Qualitative) | More potent precursor | Less potent precursor | Noto et al., 1988[2] |
Note: The in vivo data is based on the administration of the precursors to the GABOB enantiomers, R(-)- and S(+)-2-hydroxyputrescine. The study by Noto et al. (1988) indicated that the anticonvulsant effect was dependent on the formation of GABOB.[2]
Experimental Protocols
In Vitro GABAC ρ1 Receptor Affinity Assay
This protocol is based on the methodology described by Chebib et al. (2012) for determining the potency of GABOB enantiomers at GABAC ρ1 receptors expressed in Xenopus oocytes.
Objective: To determine the concentration of each GABOB enantiomer required to elicit a half-maximal response (EC₅₀) at the GABAC ρ1 receptor.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human GABAC ρ1 subunit.
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Oocytes expressing the receptors are voltage-clamped.
-
Drug Application: GABOB enantiomer solutions of varying concentrations are applied to the oocytes.
-
Data Acquisition: The current induced by the application of the GABOB enantiomer is recorded.
-
Data Analysis: Concentration-response curves are generated, and the EC₅₀ values are calculated using appropriate pharmacological software.
In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model)
This protocol is a generalized representation based on the study by Noto et al. (1988), which investigated the anticonvulsant effects of GABOB precursors.
Objective: To assess the ability of GABOB enantiomers (or their precursors) to protect against seizures induced by pentylenetetrazol (PTZ).
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: The test compounds (R(-)- and S(+)-2-hydroxyputrescine) are administered intraventricularly.
-
Seizure Induction: A sub-convulsive dose of PTZ is administered intravenously at a constant infusion rate.
-
Observation: The animals are observed for the onset of generalized convulsions.
-
Endpoint Measurement: The threshold for PTZ-induced generalized convulsions is measured. A greater elevation in the threshold indicates a stronger anticonvulsant effect.[2]
-
Data Analysis: The convulsive thresholds in the drug-treated groups are compared to a control group.
Visualizations
Proposed Signaling Pathway of GABOB
Caption: Proposed mechanism of GABOB's anticonvulsant action.
Experimental Workflow for In Vivo Anticonvulsant Testing
Caption: Workflow for in vivo anticonvulsant activity assessment.
Conclusion
The available evidence strongly suggests that the anticonvulsant effects of GABOB are stereoselective. In vitro data clearly show that R-(-)-GABOB has a higher affinity for GABAC ρ1 receptors than S-(+)-GABOB.[1] This is supported by indirect in vivo evidence where the precursor to R-(-)-GABOB demonstrated a more potent anticonvulsant effect.[2] The proposed mechanism of action involves the modulation of GABAergic neurotransmission through interaction with GABA receptors, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[2]
To definitively establish the reproducibility and comparative anticonvulsant potency of GABOB enantiomers, further direct comparative in vivo studies employing standardized seizure models and quantifying dose-response relationships (i.e., ED₅₀ values) are warranted. Such studies would be invaluable for the rational design and development of GABOB-based anticonvulsant therapies.
References
A Comparative Guide to New Chiral Derivatization Reagents for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acid enantiomers is a critical aspect of research and development in pharmaceuticals, clinical diagnostics, and biotechnology. The use of chiral derivatization agents to form diastereomers that can be separated by standard chromatographic techniques remains a robust and widely adopted strategy. This guide provides an objective comparison of both new and established chiral derivatization reagents for amino acid analysis, supported by experimental data and detailed protocols to aid in reagent selection and methods development.
Introduction to Chiral Derivatization for Amino Acid Analysis
Amino acids, with the exception of glycine, are chiral molecules existing as D- and L-enantiomers. While L-amino acids are the primary constituents of proteins, D-amino acids play significant physiological roles and are increasingly recognized as biomarkers for various diseases. Chiral derivatization involves reacting the amino acid enantiomers with a chiral reagent to produce diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatography, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).
Comparison of Chiral Derivatization Reagents
The selection of a suitable chiral derivatization reagent is contingent upon several factors, including the analytical platform (e.g., HPLC-UV, LC-MS, GC-MS), the required sensitivity, and the nature of the amino acid and sample matrix. The following table summarizes the key performance characteristics of several common and novel chiral derivatization reagents.
| Reagent (Abbreviation) | Principle | Typical Analytical Platform | Reaction Time | Reported LOD/LOQ | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Nucleophilic substitution | HPLC-UV, LC-MS | 1-2 hours | Low picomolar range | Well-established, reliable, strong chromophore for UV detection.[1][2] | Relatively long reaction time, potential for reagent interference.[3] |
| FDLA & FDVA | Analogs of Marfey's Reagent | LC-MS | 1-2 hours | Improved sensitivity over FDAA in LC-MS.[4] | Superior sensitivity for LC-MS applications.[4] | Similar reaction time to FDAA. |
| GITC | Isothiocyanate reaction | HPLC-UV, LC-MS | Not specified | Not specified | Can be used for unusual amino acids.[2] | Lower enantioselectivity compared to FDAA.[2] |
| S-NIFE | Carbonyl group reaction | HPLC-UV, LC-MS | Not specified | Not specified | Good separation for specific amino acid isomers like β-MeOTyr.[2] | Limited data on broad applicability. |
| OPA with Chiral Thiols | Formation of isoindole derivatives | HPLC-FLD | Minutes | Not specified | Fast reaction, highly fluorescent derivatives. | Only for primary amines, derivatives can be unstable.[5] |
| FLEC | Chloroformate reaction | HPLC-FLD, LC-MS, CE | Minutes | Not specified | Fast reaction kinetics, suitable for various platforms.[5] | Requires excess reagent.[5] |
| (R)-BiAC | Axially chiral reagent | LC-MS | 10 minutes | Attomole range | High sensitivity, rapid reaction, good resolution for many amino acids.[6] | Newer reagent, less established than Marfey's. |
| AQC, AC, APC | Carbamate formation | HPLC-MS | 30 minutes to 6 hours (for racemization) | Not specified | Primarily used for creating calibrated D-amino acid standards.[7] | Main application is not for unknown sample quantification. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these methods.
Caption: General experimental workflow for chiral amino acid analysis using pre-column derivatization.
Caption: Simplified reaction scheme for the derivatization of an amino acid with Marfey's reagent (FDAA).
Caption: Logical relationship diagram comparing key features of different classes of chiral derivatization reagents.
Detailed Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This protocol is a standard method for the derivatization of amino acids for HPLC-UV analysis.[1][8]
Materials:
-
Amino acid standard or hydrolyzed sample solution.
-
1 M Sodium bicarbonate (NaHCO₃) solution.
-
1% (w/v) FDAA solution in acetone.
-
2 M Hydrochloric acid (HCl).
-
HPLC grade water and acetonitrile.
Procedure:
-
To 50 µL of a 50 mM amino acid solution, add 100 µL of 1 M NaHCO₃.
-
Add 100 µL of 1% FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the initial mobile phase as needed before injection into the HPLC system.
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
Protocol 2: Derivatization with (R)-BiAC for LC-MS Analysis
This protocol is adapted for a newer, high-sensitivity reagent.[6]
Materials:
-
Amino acid standard or sample extract.
-
Borate (B1201080) buffer (pH 8.8).
-
(R)-BiAC reagent solution in acetonitrile.
-
Formic acid.
-
LC-MS grade water and acetonitrile.
Procedure:
-
To 10 µL of the amino acid sample, add 80 µL of borate buffer (pH 8.8).
-
Add 10 µL of the (R)-BiAC reagent solution.
-
Incubate the mixture at 55°C for 10 minutes.
-
Quench the reaction by adding 10 µL of formic acid.
-
The sample is ready for injection into the LC-MS system.
LC-MS Conditions:
-
Column: High-resolution sub-2 µm C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient optimized for the separation of the derivatized amino acids (e.g., 5% to 95% B in 15 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z of the derivatized amino acids.
Conclusion
The field of chiral amino acid analysis continues to evolve, with new derivatization reagents offering improvements in sensitivity, speed, and specificity. While traditional reagents like Marfey's reagent remain a reliable choice for many applications, newer agents such as (R)-BiAC provide significant advantages for LC-MS based analyses, enabling detection at very low concentrations. The choice of reagent should be guided by the specific requirements of the analysis, and the protocols provided herein offer a starting point for method development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to 3-Hydroxybutyric Acid Production: A Comparative Genomic and Performance Analysis of Microbial Chassis
For researchers, scientists, and drug development professionals, the efficient biosynthesis of 3-hydroxybutyric acid (3-HB), a key chiral building block for pharmaceuticals and bioplastics, is a significant goal. This guide provides an objective comparison of three leading microbial chassis—Escherichia coli, Saccharomyces cerevisiae, and Cupriavidus necator—for 3-HB production, supported by experimental data and detailed protocols.
This comparative analysis delves into the genomic landscapes of these microorganisms to understand their inherent advantages and challenges for producing 3-HB. We further present a compilation of reported production metrics to benchmark their performance and provide detailed experimental methodologies for key analytical and genomic techniques to facilitate reproducible research.
Comparative Genomics: Unveiling the Production Potential
The ideal microbial host for 3-HB production possesses a robust central metabolism that can efficiently channel carbon flux towards the precursor molecule, acetyl-CoA. Furthermore, the genetic tractability of the organism is paramount for the successful introduction and optimization of heterologous production pathways.
Escherichia coli , a Gram-negative bacterium, is a workhorse in metabolic engineering due to its rapid growth, well-characterized genome, and the extensive availability of genetic tools. Its central metabolism is highly adaptable for the production of acetyl-CoA from various carbon sources. However, as a non-natural producer of 3-HB, the introduction of a synthetic pathway is essential. Genomic considerations include the potential for bacteriophage contamination in large-scale fermentation and the presence of endotoxins which require downstream purification.
Saccharomyces cerevisiae , a unicellular fungus, offers the advantage of being "Generally Recognized as Safe" (GRAS), which is particularly beneficial for applications in the pharmaceutical and food industries. This yeast is robust and tolerant to industrial fermentation conditions. Its compartmentalized cellular structure, with acetyl-CoA pools in the cytoplasm, mitochondria, and peroxisomes, presents both opportunities and challenges for pathway engineering. Directing the metabolic flux from the desired acetyl-CoA pool to the 3-HB pathway is a key genomic and metabolic engineering consideration.
Cupriavidus necator (also known as Ralstonia eutropha) is a Gram-negative bacterium renowned for its natural ability to produce and accumulate large quantities of polyhydroxyalkanoates (PHAs), of which 3-HB is a monomer.[1] Its genome contains the native pha operon (phaA, phaB, and phaC) encoding the enzymes for PHA synthesis from acetyl-CoA.[2] This inherent capability makes it a strong candidate for 3-HB production. Genomic analysis of C. necator reveals a high degree of metabolic versatility, allowing it to utilize a wide range of carbon sources.[3][4] The primary challenge lies in redirecting the metabolic flux from polymer synthesis to the secretion of the 3-HB monomer.
Performance Comparison
The following table summarizes key 3-HB production parameters achieved in engineered strains of E. coli and S. cerevisiae. Data for C. necator primarily focuses on poly(3-hydroxybutyrate) (P(3HB)) accumulation, from which 3-HB can be derived.
| Microorganism | Strain | Genotype Highlights | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | BL21Star(DE3) | Overexpression of bktB, phaB, and tesB | Glucose | 2.92 (R)-3HB | - | - | [5] |
| Escherichia coli | MG1655(DE3) | Overexpression of thl, hbd, and tesB | Glucose | 2.08 (S)-3HB | - | - | [5] |
| Saccharomyces cerevisiae | Engineered Strain | Overexpression of ERG10, hbd, and tesB | Ethanol | 12.0 (S)-3HB | - | - | [6] |
| Cupriavidus necator | H16 | Wild-type | Fructose | P(3HB) accumulation up to 80% of cell dry weight | - | - | [7] |
| Cupriavidus necator | B-10646 | Wild-type | Fructose + γ-valerolactone | P(3HB-co-3HV-co-4HV) accumulation up to 80% of cell dry weight | - | - | [8] |
Experimental Protocols
Whole-Genome Sequencing and Analysis of Microbial Strains
This protocol outlines the general steps for sequencing and analyzing the genomes of microbial strains to identify genes and pathways relevant to 3-HB production.
a. DNA Extraction: High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing.[9] For bacteria like E. coli and C. necator, commercial kits based on enzymatic lysis and silica (B1680970) column purification are effective. For S. cerevisiae, mechanical disruption using bead beating is often necessary to break the robust cell wall, followed by a similar purification protocol. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
b. Library Preparation and Sequencing: The extracted genomic DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.[10] Illumina sequencing is a widely used platform for microbial genomics, providing high-throughput and accurate short-read data.[11] The prepared libraries are sequenced on an appropriate Illumina instrument (e.g., MiSeq, NextSeq).
c. Bioinformatic Analysis: The raw sequencing reads are first subjected to quality control using tools like FastQC. The reads are then assembled into a draft genome using de novo assemblers such as SPAdes or Velvet.[12] Gene prediction and annotation can be performed using pipelines like Prokka or the RAST server. For comparative genomics, tools like BLAST Ring Image Generator (BRIG) and Mauve can be used to visualize whole-genome alignments and identify regions of similarity and difference.[13] To identify specific genes or pathways of interest, the annotated genome can be searched against databases such as KEGG and MetaCyc.
Quantification of 3-Hydroxybutyric Acid by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for quantifying the concentration of 3-HB in culture supernatants.
a. Sample Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant, containing the secreted 3-HB, is collected and filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.
b. Acid Hydrolysis (for intracellular P(3HB) in C. necator): To quantify 3-HB from intracellular P(3HB), the cell pellet is first dried. Concentrated sulfuric acid is then added, and the sample is heated to hydrolyze the polymer into crotonic acid.[14] The crotonic acid concentration is then determined by HPLC and correlated back to the original P(3HB) content.
c. HPLC Analysis: The analysis is typically performed on a C18 reverse-phase column.[14] The mobile phase often consists of a phosphate (B84403) buffer at a low pH (e.g., pH 2.3) and an organic solvent like acetonitrile.[14][15] Detection is commonly achieved using a UV detector at a wavelength of around 210 nm. A standard curve of known 3-HB concentrations is prepared to quantify the amount of 3-HB in the samples.
Visualizing Metabolic Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the engineered metabolic pathways for 3-HB production in E. coli and S. cerevisiae, as well as the native pathway in C. necator.
Caption: Engineered pathway for 3-HB production in E. coli.
Caption: Engineered pathway for (S)-3-HB production in S. cerevisiae.
Caption: Native pathway for P(3HB) synthesis in C. necator.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Genomic Assessment of the Cupriavidus necator Species for One‐Carbon Based Biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Genomic Assessment of the Cupriavidus necator Species for One-Carbon Based Biomanufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Biosynthesis and Properties of a P(3HB-co-3HV-co-4HV) Produced by Cupriavidus necator B-10646 | MDPI [mdpi.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. webs.uab.cat [webs.uab.cat]
- 11. Microbial Whole-Genome Sequencing | Bacterial and viral [illumina.com]
- 12. Whole Genome Sequencing - Novogene [novogene.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Determination of β‑Hydroxy-β-methylbutyric Acid on Primesep B Column | SIELC Technologies [sielc.com]
Validating the In Vivo Mechanism of Action of (S)-3-Amino-4-hydroxybutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-3-Amino-4-hydroxybutanoic acid (GABOB), a naturally occurring gamma-aminobutyric acid (GABA) analog, with other key GABAergic modulators. The aim is to facilitate the validation of GABOB's in vivo mechanism of action by presenting its pharmacological profile alongside that of well-characterized alternatives, supported by experimental data and detailed protocols for in vivo investigation.
This compound, also known as GABOB, is the biologically active enantiomer of 3-amino-4-hydroxybutanoic acid. It is structurally similar to GABA, the primary inhibitory neurotransmitter in the central nervous system, and is known to exert its effects by interacting with GABA receptors. Understanding the precise in vivo mechanism of GABOB is crucial for its potential therapeutic applications, particularly in neurological disorders characterized by GABAergic dysfunction.
Comparative Analysis of In Vivo Effects
To objectively evaluate the in vivo effects of this compound, it is essential to compare its performance against compounds with well-defined mechanisms of action at GABA receptors. This section presents a summary of the in vivo effects of key GABAergic agonists, providing a framework for interpreting the results of future studies on GABOB. While direct comparative in vivo studies involving GABOB are limited, the data on selective GABA-A and GABA-B receptor agonists offer a valuable benchmark.
Table 1: Comparison of In Vivo Effects of GABAergic Agonists
| Compound | Primary Target(s) | Reported In Vivo Effects (Rodent Models) | Key References |
| gamma-Aminobutyric acid (GABA) | GABA-A and GABA-B Receptors | Limited central effects upon systemic administration due to poor blood-brain barrier penetration. Central administration can induce sedation and reduce neuronal excitability. | [1] |
| This compound (GABOB) | GABA-A and GABA-B Receptors | Expected to exhibit a mixed GABA-A and GABA-B agonist profile. Potential for anticonvulsant, anxiolytic, and sedative effects. Enantioselective activity, with the (S)-isomer being more potent at GABA-A receptors. | Inferred from biochemical data and studies on related compounds. |
| Muscimol (B1676869) | Potent GABA-A Receptor Agonist | Potent anticonvulsant, sedative, and hypnotic effects. Can induce changes in neuronal firing patterns, often leading to a decrease in firing rate.[2] | [3][4] |
| Baclofen (B1667701) | Selective GABA-B Receptor Agonist | Muscle relaxant and antispastic effects. Can modulate neurotransmitter release, including a reduction in acetylcholine (B1216132) levels in the hippocampus.[5] Its anticonvulsant effects are generally considered weak.[6][7] | [5][8] |
Key Experimental Protocols for In Vivo Validation
To elucidate the in vivo mechanism of action of this compound, two primary experimental techniques are recommended: in vivo microdialysis and in vivo electrophysiology. These methods allow for the direct measurement of neurochemical and electrophysiological changes in the brain following drug administration.
In Vivo Microdialysis Protocol
Objective: To measure changes in extracellular neurotransmitter levels (e.g., GABA, glutamate, acetylcholine) in a specific brain region of a freely moving rodent following the administration of this compound or a comparator compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with appropriate detection (e.g., fluorescence or mass spectrometry)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Test compounds: this compound, GABA, muscimol, baclofen
-
Rodents (rats or mice)
Procedure:
-
Animal Surgery:
-
Anesthetize the rodent using isoflurane (B1672236).
-
Secure the animal in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, striatum, or substantia nigra).
-
Slowly implant the microdialysis probe into the target region and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Continue collecting dialysate samples for a predetermined period post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.
-
Express the data as a percentage change from the baseline levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
In Vivo Electrophysiology Protocol
Objective: To record the firing activity of individual neurons in a specific brain region of an anesthetized or awake rodent to determine the effect of this compound and comparator compounds on neuronal excitability.
Materials:
-
Stereotaxic apparatus
-
Recording electrodes (e.g., glass micropipettes or multi-electrode arrays)
-
Amplifier and data acquisition system
-
Anesthetic (e.g., urethane (B1682113) or isoflurane for anesthetized recordings)
-
Test compounds: this compound, GABA, muscimol, baclofen
-
Rodents (rats or mice)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (if applicable) and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Electrode Placement and Recording:
-
Slowly lower the recording electrode into the target brain region.
-
Identify single-neuron activity based on spike amplitude and waveform.
-
Record baseline neuronal firing for a stable period (e.g., 10-15 minutes).
-
-
Drug Administration and Data Acquisition:
-
Administer the test compound (e.g., via intravenous, intraperitoneal, or iontophoretic application).
-
Continuously record the neuronal firing rate before, during, and after drug administration.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine changes in firing rate, firing pattern (e.g., burst firing), and other electrophysiological parameters.
-
Compare the effects of the different test compounds on neuronal activity.
-
-
Histological Verification:
-
At the end of the recording session, mark the recording site (e.g., by electrolytic lesion).
-
Perfuse the brain and perform histological analysis to confirm the electrode location.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying molecular mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
References
- 1. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo recordings of GnRH neuron firing reveal heterogeneity and dependence upon GABAA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study: Muscimol vs Other GABA Agonists [eureka.patsnap.com]
- 4. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gamma-Hydroxybutyric acid and baclofen decrease extracellular acetylcholine levels in the hippocampus via GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Analogs for GABA Neurotransmitter Research
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of synthetic analogs targeting the γ-aminobutyric acid (GABA) system is crucial for advancing neuroscience. This guide provides an objective comparison of key synthetic GABA analogs, supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Its actions are mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2] Synthetic analogs of GABA are invaluable tools for dissecting the physiological roles of these receptor subtypes and represent a rich source for therapeutic drug development for conditions such as epilepsy, anxiety, and spasticity.[1] This guide compares the performance of prominent synthetic agonists and antagonists for GABA-A and GABA-B receptors.
Comparative Analysis of Synthetic GABA Analogs
The selection of an appropriate synthetic analog is contingent on the specific research question, requiring a thorough understanding of each compound's affinity, efficacy, and selectivity for the various GABA receptor subtypes.
GABA-A Receptor Agonists
GABA-A receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron.[3] Analogs targeting this receptor are crucial for studying fast synaptic inhibition.
Muscimol , a potent and direct-acting agonist at GABA-A receptors, is a psychoactive isoxazole (B147169) alkaloid originally isolated from Amanita muscaria mushrooms.[4] It binds to the same orthosteric site as GABA itself.[4] Gaboxadol (THIP) is a synthetic analog of muscimol, also acting as a GABA-A receptor agonist.[5] While both are potent agonists, they exhibit some differences in their interactions with various GABA-A receptor subunit compositions.[5]
| Compound | Receptor Subtype | K_i_ (nM) | EC_50_ (µM) | Reference(s) |
| Muscimol | α1β2γ2 | - | 2.04 | [6] |
| δ-containing | High Affinity | - | [5] | |
| Gaboxadol | α3β1 | - | 139 | [7] |
| α3β1γ2 | - | 411 | [7] |
GABA-A Receptor Antagonists
Antagonists of the GABA-A receptor are essential for isolating and studying GABAergic currents and for inducing experimental models of hyperexcitability, such as seizures.
Bicuculline (B1666979) is a competitive antagonist that binds to the GABA binding site on the GABA-A receptor, thereby blocking its activation.[8] Its action is characterized by a parallel rightward shift of the GABA concentration-response curve.[9] Picrotoxin , in contrast, is a non-competitive antagonist that acts as a channel blocker, physically occluding the chloride ion pore of the GABA-A receptor.[10] This results in a depression of the maximal response to GABA.[9]
| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (µM) | Reference(s) |
| Bicuculline | GABA-A (general) | - | 2 - 3.3 | [8][11][12][13][14][15][16] |
| Picrotoxin | GABA-A (general) | - | ~30 (non-competitive) | [17] |
Table 2: Comparative quantitative data for GABA-A receptor antagonists. Note: IC50 values for competitive antagonists can be influenced by the concentration of the agonist used in the assay.
GABA-B Receptor Agonists and Antagonists
GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of ion channels and adenylyl cyclase.[18]
Baclofen (B1667701) is a selective GABA-B receptor agonist widely used as a muscle relaxant.[19][20] Upon binding, it activates G-proteins that subsequently inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels.[21][22] Saclofen (B1680481) is a competitive antagonist of GABA-B receptors, structurally related to baclofen.[15] It is a valuable tool for blocking the effects of GABA-B receptor activation.
| Compound | Receptor | K_i_ (nM) | IC_50_ (µM) | pA_2_ | Reference(s) |
| Baclofen | GABA-B | 6000 | 35 | - | [23] |
| Saclofen | GABA-B | - | 7.8 | 5.3 | [4][12][15][24][25] |
Table 3: Comparative quantitative data for GABA-B receptor agonist and antagonist. pA2 is a measure of the potency of a competitive antagonist.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines for key experimental procedures used to characterize GABA analogs.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (K_i_) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Centrifuge the homogenate at low speed to remove large debris.[19]
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[13]
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.[13]
2. Binding Incubation:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A or [³H]baclofen for GABA-B), and varying concentrations of the unlabeled test compound.[13][19]
-
Include tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand, like unlabeled GABA).[19]
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.[19]
3. Assay Termination and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[26]
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.[26]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[19]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[26]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through GABA receptors in response to the application of synthetic analogs, providing information on their functional effects (e.g., agonist, antagonist, modulator) and potency (EC_50_ or IC_50_).
1. Cell/Slice Preparation:
-
Prepare acute brain slices or cultured neurons expressing the GABA receptor subtype of interest.[27]
-
Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.[28]
2. Pipette Preparation and Seal Formation:
-
Fabricate glass micropipettes with a tip resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment (e.g., a high chloride concentration for recording GABA-A currents).[28]
-
Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[28]
3. Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).[28]
-
Clamp the cell membrane at a specific holding potential (e.g., -60 mV) to record GABA-evoked currents.
-
Apply GABA or a synthetic analog to the cell via the perfusion system or a local puff applicator.[27]
-
Record the resulting ionic currents using a patch-clamp amplifier and digitize the data for analysis.
4. Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
For agonists, construct a concentration-response curve by plotting the current amplitude against the log concentration of the compound to determine the EC_50_ value (the concentration that elicits a half-maximal response).
-
For antagonists, co-apply increasing concentrations of the antagonist with a fixed concentration of GABA to determine the IC_50_ value.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key concepts in GABA neurotransmission and experimental design.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Saclofen | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Bicuculline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABA(A) receptor subtype-selectivity of novel bicuculline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. Saclofen | GABAB Receptors | Tocris Bioscience [tocris.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 24. caymanchem.com [caymanchem.com]
- 25. researchgate.net [researchgate.net]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. docs.axolbio.com [docs.axolbio.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-3-Amino-4-hydroxybutanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (S)-3-Amino-4-hydroxybutanoic acid, a compound requiring careful handling due to its potential as a skin, eye, and respiratory irritant. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Disposal Overview
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, it must be treated as hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited. The primary disposal route is through a licensed chemical waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department.
| Parameter | Guideline |
| Common Names | (S)-GABOB, (S)-(-)-4-Amino-3-hydroxybutyric acid |
| Molecular Formula | C₄H₉NO₃ |
| Hazard Classification | Skin Irritant, Eye Irritant, Potential Respiratory Irritant[1] |
| Primary Disposal Route | Licensed Chemical Waste Contractor |
| Prohibited Disposal | Drain Disposal, General Trash |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat, dust mask (if handling powder) |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.
-
If there is a risk of generating dust, a dust mask (e.g., N95) should be worn.
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
2. Waste Collection:
-
Designate a specific, compatible, and clearly labeled container for the collection of solid this compound waste.
-
The container should be made of a material that will not react with the chemical (e.g., a clean, dry, high-density polyethylene (B3416737) (HDPE) bottle).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling the Waste Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard warnings (e.g., "Skin Irritant," "Eye Irritant")
-
The date when the first waste was added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Waste:
-
Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from incompatible materials.
5. Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for the disposal of the waste through your institution's EHS office or the designated chemical waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS department.
-
Do not attempt to transport the chemical waste off-site yourself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (S)-3-Amino-4-hydroxybutanoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-3-Amino-4-hydroxybutanoic acid in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE based on safety data sheet guidelines.[1][2][3]
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Wear chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | EC Directive 89/686/EEC and the related standard EN374 |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), especially when dust generation is likely. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Operational Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][4][5]
-
Minimize dust generation and accumulation.[1]
-
Use only in a well-ventilated area or outdoors.
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[5]
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek medical attention if irritation or symptoms occur.[1] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if a cough or other symptoms appear.[1] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation develops.[1] |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
Disposal Protocol:
-
Segregation: Keep chemical waste separate from other types of waste.
-
Containerization: Use a designated, properly labeled, and sealed container for the chemical waste.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant. Do not dispose of it down the drain or into the environment.[4]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. DL-4-Amino-3-hydroxybutyric acid(352-21-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. (S)-(+)-4-Amino-3-hydroxybutyric acid 97 7013-05-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
